molecular formula C12H10ClSi B167933 Diphenylchlorosilane CAS No. 1631-83-0

Diphenylchlorosilane

Número de catálogo: B167933
Número CAS: 1631-83-0
Peso molecular: 217.74 g/mol
Clave InChI: YCITZMJNBYYMJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Diphenylchlorosilane is a useful research compound. Its molecular formula is C12H10ClSi and its molecular weight is 217.74 g/mol. The purity is usually 95%.
The exact mass of the compound Chlorodiphenylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

InChI

InChI=1S/C12H10ClSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCITZMJNBYYMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883703
Record name Benzene, 1,1'-(chlorosilylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631-83-0
Record name Benzene, 1,1'-(chlorosilylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-(chlorosilylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,1'-(chlorosilylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90883703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(diphenyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.123
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylchlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylchlorosilane ((C₆H₅)₂SiHCl), a prominent member of the organosilane family, is a versatile chemical intermediate with significant applications in organic synthesis and materials science. Its utility stems from the reactive silicon-chlorine bond, which allows for the introduction of the diphenylsilyl group into a wide array of molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and visual representations of its reactivity and handling.

Physical Properties of this compound

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is a moisture-sensitive compound and requires handling under anhydrous conditions to prevent hydrolysis.[2] The key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₁ClSi[2]
Molecular Weight 218.75 g/mol [2]
Appearance Colorless to yellow liquid[3]
Boiling Point 274.1 °C at 760 mmHg[3]
143 °C at 10 mmHg[4]
Density 1.118 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.578[3][4]
Flash Point 86.1 °C[3]
Solubility Soluble in benzene, chloroform, carbon tetrachloride, and ether. Reacts with water.[3][4]

Experimental Protocols for Physical Property Determination

Determination of Boiling Point under Reduced Pressure

Given the high atmospheric boiling point of this compound, determination under reduced pressure is recommended to prevent potential decomposition.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is thoroughly dried. Use a Kugelrohr apparatus for small sample sizes.

  • Sample Preparation: Place a small volume of this compound (approximately 1-2 mL) and a magnetic stir bar into the distillation flask.

  • Procedure:

    • Connect the apparatus to a vacuum pump and a manometer.

    • Begin stirring and gradually reduce the pressure to the desired level (e.g., 10 mmHg).

    • Slowly heat the distillation flask using a heating mantle.

    • Record the temperature at which a steady stream of condensate is observed on the condenser. This temperature is the boiling point at the recorded pressure.

    • Correct the observed boiling point to atmospheric pressure using a nomograph if required.

Density Measurement using a Pycnometer

The density of this compound can be accurately determined using a pycnometer, a flask with a precisely known volume.

Methodology:

  • Apparatus Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).

  • Procedure:

    • Weigh the empty, dry pycnometer on an analytical balance.

    • Carefully fill the pycnometer with this compound, ensuring no air bubbles are trapped. The operation should be performed in a fume hood due to the compound's pungent odor.

    • Insert the stopper and allow any excess liquid to emerge from the capillary.

    • Wipe the outside of the pycnometer dry and weigh it again.

    • Measure the temperature of the liquid.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement with an Abbe Refractometer

The refractive index, a measure of how light bends as it passes through the liquid, is a useful property for identification and purity assessment.

Methodology:

  • Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement:

    • Close the prism and ensure the liquid spreads evenly.

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus.

    • Align the dividing line with the crosshairs in the eyepiece.

    • Read the refractive index from the scale.

    • Record the temperature at which the measurement is taken.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the Si-Cl bond. It is a versatile reagent for introducing the diphenylsilyl moiety.

Hydrolysis

This compound reacts violently with water to form diphenylsilanediol and hydrochloric acid.[2] This reaction is highly exothermic and underscores the need for anhydrous handling conditions.

Hydrolysis This compound This compound ((C₆H₅)₂SiHCl) diphenylsilanediol Diphenylsilanediol ((C₆H₅)₂SiH(OH)) This compound->diphenylsilanediol + H₂O hcl Hydrochloric Acid (HCl) This compound->hcl + H₂O water Water (H₂O)

Caption: Hydrolysis of this compound.

Experimental Protocol for Quantifying Hydrolysis:

The rate of hydrolysis can be monitored by titrating the hydrochloric acid produced.

  • Reaction Setup: In a flask, dissolve a known amount of this compound in a dry, inert solvent (e.g., diethyl ether).

  • Procedure:

    • Add a known excess of water to initiate hydrolysis while stirring vigorously.

    • After the reaction is complete, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer containing the HCl.

    • Titrate the aqueous layer with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein) to determine the amount of HCl produced.

Alcoholysis

In a reaction analogous to hydrolysis, this compound reacts with alcohols to form alkoxysilanes. For example, with ethanol, it yields diphenylethoxysilane and hydrochloric acid.

Experimental Protocol for Reaction with Ethanol:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a solution of this compound in anhydrous diethyl ether.

  • Procedure:

    • Cool the flask in an ice bath.

    • Slowly add a stoichiometric amount of absolute ethanol dropwise from the dropping funnel with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • The reaction can be monitored by gas chromatography to follow the disappearance of the starting material and the appearance of the product.

    • The resulting diphenylethoxysilane can be isolated by fractional distillation under reduced pressure after removing the solvent.

Reaction with Grignard Reagents

This compound readily reacts with Grignard reagents (RMgX) to form new silicon-carbon bonds. This is a fundamental reaction for the synthesis of more complex organosilanes. For instance, the reaction with phenylmagnesium bromide yields triphenylsilane.

Grignard_Reaction This compound This compound ((C₆H₅)₂SiHCl) triphenylsilane Triphenylsilane ((C₆H₅)₃SiH) This compound->triphenylsilane + C₆H₅MgBr mgbrcl Magnesium Bromide Chloride (MgBrCl) This compound->mgbrcl + C₆H₅MgBr phenylmagnesium_bromide Phenylmagnesium Bromide (C₆H₅MgBr)

Caption: Reaction with Phenylmagnesium Bromide.

Experimental Protocol for Synthesis of Triphenylsilane:

  • Grignard Reagent Preparation: Prepare phenylmagnesium bromide in a separate flame-dried flask by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

  • Reaction:

    • In another flame-dried, three-necked flask, dissolve this compound in anhydrous diethyl ether.

    • Cool the this compound solution in an ice bath.

    • Slowly add the prepared Grignard reagent to the stirred solution via a dropping funnel.

    • After the addition, allow the mixture to warm to room temperature and then reflux for 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture and quench it by carefully adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure.

    • The crude triphenylsilane can be purified by recrystallization or distillation under high vacuum.

Safe Handling and Storage

Due to its reactivity and corrosive byproducts, strict safety protocols must be followed when handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Fume Hood ppe->fume_hood dry_glassware Ensure All Glassware is Dry fume_hood->dry_glassware inert_atmosphere Use under Inert Atmosphere (Nitrogen or Argon) dry_glassware->inert_atmosphere transfer Transfer using Syringe or Cannula inert_atmosphere->transfer controlled_addition Controlled Addition of Reagents transfer->controlled_addition temperature_monitoring Monitor Reaction Temperature controlled_addition->temperature_monitoring quench Quench Reaction Carefully temperature_monitoring->quench waste_disposal Dispose of Waste Properly quench->waste_disposal

Caption: Safe Handling Workflow for this compound.

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from water and moisture.[2]

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All operations should be conducted in a well-functioning fume hood.

Conclusion

This compound is a valuable reagent in synthetic chemistry, offering a gateway to a wide range of organosilicon compounds. A thorough understanding of its physical properties and chemical reactivity, coupled with stringent adherence to safe handling protocols, is paramount for its effective and safe utilization in research and development. The experimental methodologies provided in this guide offer a practical framework for the characterization and application of this important chemical.

References

Diphenylchlorosilane (CAS 1631-83-0): A Comprehensive Technical Guide for Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and application of Diphenylchlorosilane (CAS 1631-83-0). The following sections detail its chemical and physical properties, comprehensive safety data, and relevant experimental methodologies, offering a critical resource for laboratory and drug development professionals.

Core Chemical and Physical Properties

This compound is an organosilicon compound recognized for its utility as a protecting group for alcohols and amines, a reagent in cross-coupling reactions, and a precursor in the synthesis of various silicon-containing compounds. It is also a key intermediate in the production of silicone polymers, where it contributes to enhanced thermal stability and mechanical strength.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1631-83-0[2]
Molecular Formula C₁₂H₁₁ClSi[2]
Molecular Weight 218.75 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 143 °C @ 10 mmHg[1][3]
Density 1.118 g/mL at 25 °C[3][4]
Flash Point 105 °C (221 °F)[4]
Refractive Index n20/D 1.578[3][4]
Solubility Soluble in benzene, chloroform, carbon tetrachloride, and ether. Reacts with water.[3][5]

GHS Hazard Classification and Safety Precautions

This compound is classified as a hazardous substance requiring stringent safety measures during handling and storage. The Globally Harmonized System (GHS) classification highlights its corrosive nature.

Table 2: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage1H318: Causes serious eye damage.
Corrosive to Metals-H290: May be corrosive to metals.
--EUH014: Reacts violently with water.[4]

The following diagram illustrates the necessary GHS pictograms and signal word for this compound.

GHS_Hazard cluster_pictogram GHS Pictogram cluster_signal Signal Word pictogram signal_word Danger

GHS Pictogram and Signal Word for this compound.
Precautionary Statements

Safe handling of this compound necessitates adherence to the following precautionary statements:

  • Prevention:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • Response:

    • P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER or doctor/physician.

  • Storage:

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/ container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in standard safety data sheets. However, the hazard classifications are typically determined through standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Example Methodology: In Vitro Skin Corrosion and Irritation Testing

The "causes severe skin burns" classification is generally determined using in vitro tests that model the human epidermis. A common method is the Reconstructed Human Epidermis (RhE) test, following OECD Guideline 431 (for corrosion) or 439 (for irritation).

Experimental Workflow for In Vitro Skin Irritation Test (OECD TG 439):

  • Preparation of Epidermal Tissue: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are cultured to form a multi-layered, differentiated epidermis.

  • Application of Test Substance: A small volume of this compound is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test substance is removed by rinsing, and the tissues are incubated in fresh medium for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Data Interpretation: The viability of the treated tissues is compared to that of negative controls. A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).

The following diagram illustrates the logical workflow of this experimental protocol.

Skin_Irritation_Workflow prep Prepare Reconstructed Human Epidermis (RhE) Tissue apply Apply this compound to RhE Tissue Surface prep->apply incubate1 Incubate for 60 minutes apply->incubate1 rinse Rinse Tissue to Remove Test Substance incubate1->rinse incubate2 Incubate in Fresh Medium for 42 hours rinse->incubate2 viability Assess Cell Viability (e.g., MTT Assay) incubate2->viability interpret Interpret Data: Compare to Negative Control viability->interpret classify Viability ≤ 50%? interpret->classify irritant Classify as Skin Irritant classify->irritant Yes non_irritant Not Classified as Irritant classify->non_irritant No First_Aid_Measures cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure to This compound inhale Remove to Fresh Air exposure->inhale remove_clothing Immediately Take Off Contaminated Clothing exposure->remove_clothing rinse_eyes Rinse Cautiously with Water for Several Minutes exposure->rinse_eyes rinse_mouth Rinse Mouth exposure->rinse_mouth breathe Keep Comfortable for Breathing inhale->breathe call_poison Immediately Call POISON CENTER or Doctor breathe->call_poison rinse_skin Rinse Skin with Water/Shower remove_clothing->rinse_skin call_physician_skin Call a Physician Immediately rinse_skin->call_physician_skin remove_lenses Remove Contact Lenses, if Present and Easy to Do rinse_eyes->remove_lenses continue_rinsing Continue Rinsing remove_lenses->continue_rinsing call_ophthalmologist Immediately Call an Ophthalmologist continue_rinsing->call_ophthalmologist no_vomit Do NOT Induce Vomiting rinse_mouth->no_vomit call_physician_ingestion Call a Physician Immediately no_vomit->call_physician_ingestion

References

An In-depth Technical Guide to the Synthesis and Structural Characterization of Diphenylchlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylchlorosilane [(C₆H₅)₂SiHCl] is a pivotal organosilicon compound with significant applications in organic synthesis, particularly as a protecting group for alcohols and in the formation of silicon-carbon bonds. Its synthesis and thorough characterization are fundamental for its effective utilization in research and development, including in the pharmaceutical industry. This technical guide provides a comprehensive overview of the synthesis of this compound, primarily via the Grignard reaction, and details its structural elucidation through various spectroscopic techniques. Detailed experimental protocols, tabulated quantitative data, and process visualizations are presented to facilitate a deeper understanding and practical application of this chemistry.

Synthesis of this compound

The most prevalent and versatile method for the laboratory-scale synthesis of this compound involves the Grignard reaction. This method offers a robust route to forming the silicon-phenyl bonds.

Grignard Reaction Synthesis

The Grignard pathway for synthesizing this compound typically involves the reaction of a phenylmagnesium halide with a suitable chlorosilane precursor, such as dichlorodiphenylsilane or trichlorosilane. The choice of starting material influences the reaction stoichiometry and conditions.

Overall Reaction:

C₆H₅MgX + (C₆H₅)SiCl₂H → (C₆H₅)₂SiHCl + MgXCl (where X is Cl or Br)

or

2 C₆H₅MgX + SiHCl₃ → (C₆H₅)₂SiHCl + 2 MgXCl

A common approach involves the reaction of phenylmagnesium bromide with dichlorodiphenylsilane.

Experimental Protocol: Grignard Reaction

This protocol details the synthesis of this compound from phenylmagnesium bromide and dichlorodiphenylsilane.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dichlorodiphenylsilane

  • Iodine crystal (as an initiator)

  • Anhydrous hexane or toluene

  • Saturated aqueous ammonium chloride solution

Procedure:

Part A: Formation of Phenylmagnesium Bromide (Grignard Reagent)

  • All glassware must be rigorously flame-dried or oven-dried to ensure the exclusion of moisture.

  • In a three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a mechanical stirrer under a nitrogen atmosphere, place magnesium turnings.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • Prepare a solution of bromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small amount of the bromobenzene solution to the magnesium turnings. The reaction is typically initiated by gentle warming, which is indicated by a color change and the onset of gentle refluxing.

  • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure the complete formation of the phenylmagnesium bromide.

Part B: Reaction with Dichlorodiphenylsilane

  • Cool the prepared Grignard reagent solution to 0-5 °C in an ice bath.

  • Add a solution of dichlorodiphenylsilane in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent. The reaction is exothermic, and the temperature should be carefully controlled.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

Part C: Work-up and Purification

  • Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of this compound via Grignard Reaction cluster_Grignard Grignard Reagent Formation cluster_Reaction Reaction with Chlorosilane cluster_Workup Work-up and Purification reactants_G Bromobenzene + Mg Turnings (in anhydrous Ether/THF) initiation Initiation (Iodine, gentle heating) reactants_G->initiation formation Phenylmagnesium Bromide (reflux) initiation->formation grignard_reagent Phenylmagnesium Bromide formation->grignard_reagent reaction Reaction Mixture (0-5 °C, then RT) grignard_reagent->reaction chlorosilane Dichlorodiphenylsilane (in anhydrous Ether/THF) chlorosilane->reaction quenching Quenching (sat. aq. NH4Cl) reaction->quenching extraction Extraction & Drying quenching->extraction distillation Fractional Distillation extraction->distillation product Pure this compound distillation->product

Caption: Workflow for the synthesis of this compound.

Structural Characterization

The structural identity and purity of the synthesized this compound are confirmed through the determination of its physical properties and analysis of its spectroscopic data.

Physical Properties

The key physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₁ClSi
Molecular Weight 218.75 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 143 °C at 10 mmHg[2][3]
Density 1.118 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.578[3]
Spectroscopic Data

Spectroscopic analysis provides definitive structural information for this compound.

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the phenyl protons and the silicon-hydride proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30-7.60Multiplet10HAromatic (C₆H₅)
~5.50Singlet1HSi-H

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~128-135Aromatic Carbons (C₆H₅)

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the Si-H, C-H, and Si-Cl functional groups.

Wavenumber (cm⁻¹)Assignment
~3070Aromatic C-H stretch
~2150Si-H stretch
~1430Si-Phenyl bond
~1120Si-Phenyl bond
~820Si-Cl stretch

2.2.4. Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

m/z ValueAssignment
218Molecular ion [(C₆H₅)₂SiHCl]⁺
183[(C₆H₅)₂SiH]⁺ (Loss of Cl)
141[(C₆H₅)SiCl]⁺
105[(C₆H₅)Si]⁺
77[C₆H₅]⁺ (Phenyl cation)

Structural Characterization Workflow

Characterization_Workflow Structural Characterization of this compound cluster_Techniques Analytical Techniques cluster_Information Information Obtained cluster_Confirmation Structural Confirmation nmr NMR Spectroscopy (¹H and ¹³C) nmr_info Proton and Carbon Environments (Chemical Shifts, Multiplicity) nmr->nmr_info ir IR Spectroscopy ir_info Functional Groups (Si-H, Si-Cl, Aromatic C-H) ir->ir_info ms Mass Spectrometry ms_info Molecular Weight and Fragmentation Pattern ms->ms_info phys_prop Physical Properties phys_prop_info Boiling Point, Density, Refractive Index phys_prop->phys_prop_info structure_confirm Confirmation of This compound Structure nmr_info->structure_confirm ir_info->structure_confirm ms_info->structure_confirm phys_prop_info->structure_confirm

References

An In-depth Technical Guide to Diphenylchlorosilane: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylchlorosilane is a versatile organosilicon compound widely utilized in organic synthesis. Its utility stems from the reactive silicon-chlorine bond, which allows for the introduction of the diphenylsilyl group onto various substrates. This guide provides a concise overview of its fundamental properties and a common application in synthetic chemistry.

Core Properties of this compound

A clear understanding of the fundamental molecular properties of a reagent is crucial for its appropriate application in experimental design. The key quantitative data for this compound are summarized below.

PropertyValue
Molecular FormulaC₁₂H₁₁ClSi[1][2][3]
Molecular Weight218.76 g/mol [1]
IUPAC NameChloro(diphenyl)silane
CAS Number1631-83-0[1][2][3]

Application in Alcohol Protection: A Synthetic Workflow

A primary application of chlorosilanes in organic synthesis is the protection of hydroxyl groups.[4][5] This strategy is employed to prevent the acidic proton of an alcohol from interfering with subsequent reactions, such as those involving Grignard reagents or other strong bases.[4] The diphenylsilyl ether formed is generally stable under various reaction conditions and can be selectively removed later in the synthetic sequence.

The following diagram illustrates the general workflow for the protection of a generic alcohol (R-OH) using this compound, followed by a deprotection step to regenerate the alcohol.

G cluster_protection Protection Step cluster_deprotection Deprotection Step ROH Alcohol (R-OH) Reaction1 Reaction Mixture ROH->Reaction1 DPCS This compound ((C₆H₅)₂SiHCl) DPCS->Reaction1 Base Base (e.g., Triethylamine) Base->Reaction1 Solvent1 Anhydrous Solvent (e.g., THF, DCM) Solvent1->Reaction1 Protected_Alcohol Diphenylsilyl Ether (R-OSiH(C₆H₅)₂) Reaction1->Protected_Alcohol Sₙ2-type reaction Deprotecting_Agent Deprotecting Agent (e.g., TBAF, HF) Reaction2 Reaction Mixture Protected_Alcohol->Reaction2 Deprotecting_Agent->Reaction2 Solvent2 Solvent Solvent2->Reaction2 Regenerated_Alcohol Regenerated Alcohol (R-OH) Reaction2->Regenerated_Alcohol Cleavage of Si-O bond

General workflow for alcohol protection and deprotection.
Experimental Considerations

Protection of Alcohols: The reaction is typically carried out by treating the alcohol with this compound in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[4] The base serves to neutralize the hydrochloric acid byproduct. The reaction is performed under anhydrous conditions to prevent hydrolysis of the chlorosilane.

Deprotection: The diphenylsilyl ether can be cleaved to regenerate the alcohol. This is commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), or by treatment with acid.[5] The choice of deprotection reagent depends on the overall synthetic strategy and the compatibility with other functional groups present in the molecule.

References

An In-depth Technical Guide to the Reactivity of the Si-Cl Bond in Diphenylchlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylchlorosilane ((C₆H₅)₂SiHCl) is a pivotal organosilicon compound, distinguished by the reactivity of its silicon-chlorine (Si-Cl) bond. This bond's susceptibility to nucleophilic attack forms the cornerstone of its utility in a myriad of chemical transformations. This technical guide provides a comprehensive exploration of the reactivity of the Si-Cl bond in this compound, detailing its primary reactions, the factors influencing its reactivity, and specific experimental protocols. The information is curated to support researchers, scientists, and professionals in drug development in leveraging the unique chemical properties of this versatile reagent.

Introduction

The chemistry of organosilicon compounds has significantly impacted various scientific disciplines, including organic synthesis, materials science, and medicinal chemistry. At the heart of this versatility lies the reactivity of silicon-heteroatom bonds, with the silicon-chlorine (Si-Cl) bond being of paramount importance. This compound, with its two phenyl groups and a reactive chlorine atom attached to a silicon center, serves as a critical building block and reagent. The polarity of the Si-Cl bond, with a partial positive charge on the silicon atom and a partial negative charge on the more electronegative chlorine atom, renders the silicon center highly electrophilic and thus prone to attack by nucleophiles. This inherent reactivity is the focal point of this guide.

General Reactivity of the Si-Cl Bond

The reactivity of the Si-Cl bond in this compound is primarily dictated by its susceptibility to nucleophilic substitution. The general mechanism involves the attack of a nucleophile on the electron-deficient silicon atom, leading to the displacement of the chloride ion, a good leaving group.

This fundamental reactivity underpins a wide range of transformations, including hydrolysis, alcoholysis, amination, and reactions with organometallic reagents. The presence of two phenyl groups on the silicon atom in this compound sterically hinders the approach of nucleophiles to some extent, thereby modulating its reactivity compared to less substituted chlorosilanes.

Key Reactions of this compound

The electrophilic nature of the silicon atom in this compound facilitates a variety of important chemical reactions.

Hydrolysis: Formation of Silanols

One of the most fundamental reactions of this compound is its hydrolysis to form diphenylsilanol ((C₆H₅)₂SiH(OH)). This reaction is typically rapid and proceeds readily upon exposure to water. The resulting silanol is a valuable intermediate, which can undergo further condensation to form siloxanes. The hydrolysis of diphenyldichlorosilane, a related compound, is a known method to produce diphenylsilanediol.[1]

The reaction proceeds via a nucleophilic attack of a water molecule on the silicon atom. The presence of base can accelerate the condensation of the resulting silanol groups.[1] The mechanism of hydrolysis for chlorosilanes can be influenced by the presence of water clusters and can proceed through pathways with either retention or inversion of configuration at the silicon center.[2]

Experimental Protocol: Hydrolysis of this compound to Diphenylsilanol

  • Materials: this compound, diethyl ether, water, sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • A solution of this compound (1 equivalent) in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • The flask is cooled in an ice bath.

    • Water (1.2 equivalents) is added dropwise to the stirred solution.

    • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at room temperature.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield diphenylsilanol.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Reactions with Organometallic Reagents

This compound readily reacts with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), to form new silicon-carbon bonds. This reaction is a cornerstone of organosilicon chemistry, allowing for the introduction of a wide range of organic substituents onto the silicon atom. The reaction with a Grignard reagent, for instance, proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the silicon center.[3][4]

The rate of this reaction is influenced by both the inductive and steric effects of the substituents on the silicon atom.[3][4] The use of solvents like tetrahydrofuran (THF) can significantly accelerate the reaction compared to diethyl ether.[3][4]

Experimental Protocol: Reaction of this compound with Phenylmagnesium Bromide

  • Materials: this compound, magnesium turnings, bromobenzene, anhydrous diethyl ether, anhydrous toluene.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, magnesium turnings (1.1 equivalents) are placed.

    • A solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.

    • Once the Grignard reagent formation is complete, the solution is cooled in an ice bath.

    • A solution of this compound (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred Grignard solution.

    • After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for 2 hours.

    • The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the resulting triphenylsilane is purified by distillation or recrystallization.

Reduction of the Si-Cl Bond

The Si-Cl bond in this compound can be reduced to a Si-H bond using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or diphenylsilane itself in the presence of a catalyst. This reaction is a common method for the synthesis of hydrosilanes. The reduction of ketones and aldehydes to the corresponding hydrocarbons can be achieved using diphenylsilane.[5]

Formation of Silyl Ethers: Protection of Alcohols

This compound is widely used as a protecting group for alcohols.[6] The reaction of this compound with an alcohol, typically in the presence of a base like pyridine or triethylamine, yields a silyl ether. Silyl ethers are generally stable to a wide range of reaction conditions but can be readily cleaved when desired, making them excellent protecting groups in multi-step organic synthesis.[7][8] The diphenylmethylsilyl group is one such protecting group used for reactive hydrogens in various functional groups.[9]

Experimental Protocol: Protection of Benzyl Alcohol with this compound

  • Materials: Benzyl alcohol, this compound, anhydrous pyridine, anhydrous dichloromethane.

  • Procedure:

    • To a solution of benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask, anhydrous pyridine (1.2 equivalents) is added.

    • The solution is cooled to 0 °C in an ice bath.

    • This compound (1.1 equivalents) is added dropwise to the stirred solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is quenched with water, and the organic layer is separated.

    • The organic phase is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

    • The resulting silyl ether is purified by column chromatography.

Factors Influencing the Reactivity of the Si-Cl Bond

Several factors govern the reactivity of the Si-Cl bond in this compound:

  • Electronic Effects: The electronegativity difference between silicon and chlorine creates a polar bond, making the silicon atom electrophilic. Electron-withdrawing groups attached to the silicon would further increase its electrophilicity and reactivity towards nucleophiles, while electron-donating groups would decrease it.

  • Steric Effects: The two bulky phenyl groups in this compound create significant steric hindrance around the silicon center. This steric bulk can slow down the rate of nucleophilic attack compared to less substituted chlorosilanes like trimethylchlorosilane.[3]

  • Solvent Effects: The choice of solvent can have a profound impact on the reaction rates. Polar aprotic solvents like THF can stabilize the transition state of nucleophilic substitution, thereby accelerating the reaction.[3][4]

  • Nature of the Nucleophile: The strength and steric bulk of the nucleophile play a crucial role. Stronger, less hindered nucleophiles will react more readily with the Si-Cl bond.

  • Catalysis: The reactivity of the Si-Cl bond can be enhanced by the use of catalysts. Lewis acids can coordinate to the chlorine atom, making it a better leaving group and increasing the electrophilicity of the silicon atom. Certain transition metal complexes can also catalytically activate the Si-Cl bond.[10]

Quantitative Data on Reactivity

While specific kinetic data for every reaction of this compound is extensive and beyond the scope of this guide, the following table summarizes key reactivity trends and provides illustrative data where available.

Reaction TypeReagent/ConditionsProductTypical YieldKey Observations
Hydrolysis WaterDiphenylsilanolHighRapid reaction; product can self-condense.[1]
Grignard Reaction Phenylmagnesium bromide in THFTriphenylsilaneGood to ExcellentReaction is much faster in THF than in diethyl ether.[3][4]
Reduction Lithium aluminum hydrideDiphenylsilaneHighStandard method for Si-Cl to Si-H conversion.
Alcoholysis Ethanol, PyridineEthoxydiphenylsilaneGood to HighForms silyl ethers for alcohol protection.[7]

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the core reaction pathways of this compound.

Nucleophilic_Substitution This compound This compound ((C₆H₅)₂SiHCl) product Substituted Product ((C₆H₅)₂SiHNu) This compound->product chloride Chloride Ion (Cl⁻) This compound->chloride Displacement nucleophile Nucleophile (Nu⁻) nucleophile->this compound Nucleophilic Attack

Caption: General mechanism of nucleophilic substitution at the Si-Cl bond.

Key_Reactions center This compound hydrolysis Diphenylsilanol center->hydrolysis + H₂O grignard Triphenylsilane center->grignard + PhMgBr reduction Diphenylsilane center->reduction + [H⁻] alcoholysis Silyl Ether center->alcoholysis + ROH, base

Caption: Major reaction pathways of this compound.

Experimental_Workflow_Silyl_Ether cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Dissolve Alcohol in CH₂Cl₂ add_base Add Pyridine start->add_base cool Cool to 0°C add_base->cool add_silane Add this compound cool->add_silane react Stir at RT for 12h add_silane->react quench Quench with H₂O react->quench extract Separate Organic Layer quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify final_product final_product purify->final_product Pure Silyl Ether

Caption: Workflow for the synthesis of a silyl ether from an alcohol.

Conclusion

The reactivity of the Si-Cl bond in this compound is a cornerstone of its utility in modern chemistry. Its susceptibility to nucleophilic substitution allows for the facile formation of Si-O, Si-C, and Si-H bonds, making it an invaluable reagent for synthesis and functional group protection. Understanding the factors that influence this reactivity—namely electronic and steric effects, solvent choice, and the nature of the nucleophile—is critical for its effective application. The experimental protocols and reaction pathways detailed in this guide provide a practical framework for researchers to harness the synthetic potential of this compound in their work, from fundamental research to the development of novel therapeutics.

References

Solubility of Diphenylchlorosilane in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylchlorosilane ((C₆H₅)₂SiHCl) is a key intermediate in organic synthesis, prized for its utility in forming silicon-carbon bonds and as a protecting group. Its successful application is critically dependent on its solubility and stability within a chosen solvent system. This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. Due to a lack of extensive quantitative data in public literature, this document emphasizes a qualitative understanding based on physicochemical principles and furnishes a detailed experimental protocol for the precise quantitative determination of its solubility. Furthermore, this guide presents logical workflows for solvent selection, considering the compound's inherent reactivity.

Physicochemical Properties and Predicted Solubility Profile

This compound is a colorless to pale yellow liquid with a pungent odor. Its molecular structure, featuring two phenyl rings and a reactive silicon-chlorine bond, dictates its solubility. The presence of the large, nonpolar phenyl groups suggests good solubility in nonpolar and moderately polar aprotic solvents. Conversely, the highly polar and reactive Si-Cl bond leads to incompatibility with protic solvents.

Qualitative Solubility Assessment:

Based on the principle of "like dissolves like" and the known reactivity of chlorosilanes, the following qualitative solubility profile can be predicted:

  • High Solubility Expected: In nonpolar aromatic and aliphatic hydrocarbons (e.g., toluene, hexanes), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran). These solvents can effectively solvate the phenyl groups without reacting with the Si-Cl bond.

  • Moderate to Low Solubility Expected: In highly polar aprotic solvents (e.g., acetone, ethyl acetate). While these solvents are aprotic, they can be hygroscopic and any residual water will react with the this compound.

  • Reactive/Insoluble: In protic solvents such as water, alcohols (e.g., methanol, ethanol), and amines. This compound reacts violently with water and readily with other protic solvents, leading to the formation of silanols and hydrochloric acid. This is not a dissolution process but a chemical reaction.[1][2]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound across a range of common organic solvents is not widely available in peer-reviewed literature. The inherent reactivity of the compound makes stable, equilibrium solubility measurements challenging. Therefore, for applications requiring precise concentrations, experimental determination is essential. The following table is provided as a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound (Template)

Solvent ClassSolventTemperature (°C)Solubility ( g/100 mL)Molarity (mol/L)Notes
Hydrocarbons Toluene
Hexanes
Ethers Diethyl Ether
Tetrahydrofuran (THF)
Chlorinated Dichloromethane (DCM)
Chloroform
Polar Aprotic AcetoneCaution: Anhydrous conditions critical
AcetonitrileCaution: Anhydrous conditions critical

Experimental Protocol for Determining Solubility

The following protocol outlines a robust method for the quantitative determination of this compound solubility in anhydrous organic solvents. Due to the moisture sensitivity of the compound, all steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dried glassware.[1]

Materials and Equipment:

  • This compound (high purity)

  • Anhydrous organic solvents of interest

  • Inert atmosphere glovebox or Schlenk line

  • Dried glassware (vials with septa, syringes, volumetric flasks, filters)

  • Analytical balance

  • Temperature-controlled shaker or stirrer

  • Gas-tight syringes and needles

  • Inert gas supply (Nitrogen or Argon)

  • Quantitative analytical instrumentation (e.g., GC-FID, HPLC with a suitable detector, or NMR with an internal standard)

Procedure:

  • Preparation:

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.

    • Ensure all solvents are certified anhydrous or have been appropriately dried and stored over molecular sieves.

    • Perform all manipulations of this compound and anhydrous solvents under an inert atmosphere.

  • Sample Preparation (Isothermal Equilibrium Method):

    • Into a series of pre-weighed, dry vials, add an excess of this compound.

    • Using a gas-tight syringe, add a precise volume of the anhydrous solvent to each vial.

    • Seal the vials with septa and secure with crimp caps.

    • Place the vials in a temperature-controlled shaker or on a stirrer plate set to the desired experimental temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24 hours), ensuring constant agitation to achieve saturation.

  • Sample Analysis:

    • After equilibration, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a gas-tight syringe fitted with a filter (e.g., PTFE) to avoid transferring any solid particles.

    • Transfer the filtered aliquot to a pre-weighed volumetric flask and dilute with the same anhydrous solvent to a known final volume.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID against a series of known standards).

  • Data Calculation and Reporting:

    • Calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

Visualization of Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G A Preparation of Anhydrous Materials (Glassware, Solvents) B Addition of Excess this compound to Solvent under Inert Atmosphere A->B Strictly Anhydrous C Equilibration at Constant Temperature (e.g., 24h with agitation) B->C D Separation of Saturated Solution (Syringe Filtration) C->D Allow to Settle E Quantitative Analysis of Solute (e.g., GC-FID, HPLC, NMR) D->E F Calculation and Reporting of Solubility E->F G Start Start: Select Solvent for a Reaction with this compound Protic Is the solvent protic? (e.g., water, alcohols, amines) Start->Protic Aprotic Is the solvent aprotic? Protic->Aprotic No Reactive Reaction with Si-Cl bond will occur. Solvent is unsuitable. Protic->Reactive Yes Nonpolar Is the solvent nonpolar or moderately polar? (e.g., Toluene, THF, DCM) Aprotic->Nonpolar Yes HighPolar Is the solvent highly polar? (e.g., Acetone, Acetonitrile) Nonpolar->HighPolar No Suitable Solvent is likely suitable. High solubility expected. Nonpolar->Suitable Yes Caution Use with caution. Ensure strictly anhydrous conditions. HighPolar->Caution Yes

References

Theoretical Insights into the Reaction Mechanisms of Diphenylchlorosilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylchlorosilane ((C₆H₅)₂SiHCl) is a pivotal intermediate in the synthesis of a wide array of organosilicon compounds, which are integral to various fields, including materials science and pharmaceuticals. A profound understanding of its reaction mechanisms is paramount for optimizing synthetic routes and designing novel silicon-based molecules. This technical guide provides an in-depth analysis of the theoretical studies concerning the reaction mechanisms of this compound, with a primary focus on solvolysis reactions such as hydrolysis and alcoholysis. Due to the limited number of theoretical studies specifically targeting this compound, this guide synthesizes and extrapolates findings from computational investigations on analogous chlorosilanes to elucidate the probable reaction pathways. This guide adheres to a stringent set of requirements, including the tabular presentation of quantitative data, detailed experimental and computational protocols, and mandatory Graphviz visualizations of reaction pathways and workflows.

Introduction

Organosilicon compounds have garnered significant attention in drug development and materials science due to their unique physicochemical properties. This compound serves as a versatile precursor for the introduction of the diphenylsilyl moiety. The reactivity of the silicon-chlorine (Si-Cl) bond is central to its synthetic utility, readily undergoing nucleophilic substitution with a variety of nucleophiles. The mechanism of this substitution, particularly in solvolysis reactions, is of fundamental interest. Theoretical and computational chemistry provide powerful tools to dissect these reaction mechanisms at a molecular level, offering insights into transition states, intermediates, and reaction energetics that are often inaccessible through experimental means alone. This guide will explore the nuances of these mechanisms, drawing upon the broader literature of theoretical studies on chlorosilane reactions.

Proposed Reaction Mechanisms of this compound Solvolysis

The solvolysis of chlorosilanes, including this compound, with nucleophiles such as water (hydrolysis) or alcohols (alcoholysis) is generally understood to proceed via nucleophilic substitution at the silicon center. Theoretical studies on simpler chlorosilanes suggest that the mechanism can vary, primarily between a dissociative (Sₙ1-like) and an associative (Sₙ2-like) pathway. The specific pathway is influenced by factors such as the substituents on the silicon atom, the nature of the nucleophile, and the solvent.

Associative (Sₙ2-like) Mechanism

In an associative mechanism, the nucleophile attacks the silicon center, forming a pentacoordinate intermediate or transition state. This pathway is often favored for less sterically hindered silanes and with strong nucleophiles. For this compound, the bulky phenyl groups might be expected to disfavor this pathway to some extent. However, the participation of solvent molecules can facilitate this mechanism.

Computational studies on the hydrolysis of smaller chlorosilanes, such as H₃SiCl, have shown that the involvement of additional water molecules can significantly lower the activation barrier for an Sₙ2-type reaction.[1] These water molecules can act as a bridge to transfer a proton from the attacking water molecule to the leaving chloride ion, stabilizing the transition state.[1] It is plausible that a similar mechanism is operative for this compound, especially in aqueous or alcoholic solutions where a sufficient number of solvent molecules are available to form a hydrogen-bonded network.

Dissociative (Sₙ1-like) Mechanism

A dissociative mechanism involves the initial cleavage of the Si-Cl bond to form a transient silylium cation ((C₆H₅)₂SiH⁺), which is then rapidly attacked by the nucleophile. This pathway is more likely with substituents that can stabilize the positive charge on the silicon atom and in polar, ionizing solvents. The phenyl groups in this compound, with their electron-donating character through resonance, could potentially stabilize a silylium intermediate.

Kinetic studies on the hydrolysis and alcoholysis of para-substituted phenylalkoxysilanes have shown results consistent with an Sₙ1 mechanism, involving a positive intermediate.[2] While this is for alkoxysilanes, the principles of substituent effects on reaction mechanisms are transferable.

Quantitative Data from Theoretical Studies

While specific theoretical data for this compound is scarce, we can compile representative quantitative data from computational studies on related chlorosilanes to provide a comparative overview. Density Functional Theory (DFT) is a commonly employed method for these calculations.

CompoundReactionMethodActivation Energy (kcal/mol)Reference
H₃SiClHydrolysis (with 1 H₂O)ab initio22-24[1]
H₃SiClHydrolysis (with 2 H₂O)ab initio~16[1]
H₃SiClHydrolysis (with more H₂O)ab initio~15[1]
SiHCl₃Hydrolysisab initio20-30[1]
Si(OCH₃)₄Acidic HydrolysisB3LYP/6-311++G(d,p)12.7[3]
Si(OCH₃)₄Basic HydrolysisB3LYP/6-311++G(d,p)8.84[3]
Si(OCH₃)₄Neutral HydrolysisB3LYP/6-311++G(d,p)28.4[3]

Table 1: Calculated Activation Energies for the Hydrolysis of Various Silanes.

Methodologies

Computational Protocols

Theoretical studies on the reaction mechanisms of silanes typically employ quantum chemical calculations to map the potential energy surface of the reaction. A common workflow is as follows:

  • Geometry Optimization: The three-dimensional structures of the reactants, products, transition states, and any intermediates are optimized to find the lowest energy conformation for each.

  • Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the optimized structures. Reactants, products, and intermediates should have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energies.

  • Reaction Pathway Following: Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between reactants and products.

A widely used computational approach involves Density Functional Theory (DFT) with a hybrid functional such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d) or a more flexible basis set.

Experimental Protocols (Cited for Context)

While this guide focuses on theoretical studies, understanding the experimental context is crucial. A typical experimental protocol to study the kinetics of this compound hydrolysis would involve:

  • Reaction Setup: A solution of this compound in a suitable solvent (e.g., a mixture of an organic solvent and water) is prepared in a thermostated reaction vessel.

  • Initiation: The reaction is initiated by the addition of the nucleophile (e.g., water).

  • Monitoring: The progress of the reaction is monitored over time by periodically taking aliquots and analyzing them using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the reactant and/or product.

  • Data Analysis: The rate constants are determined by fitting the concentration-time data to an appropriate rate law.

Visualizations

The following diagrams, generated using the DOT language, visualize the proposed reaction mechanisms and a typical computational workflow.

hydrolysis_sn2 reactants Ph₂SiHCl + 2H₂O ts Transition State [Ph₂SiHCl(H₂O)₂]‡ reactants->ts Associative Attack products Ph₂SiH(OH) + HCl + H₂O ts->products Product Formation

Caption: Proposed associative (Sₙ2-like) hydrolysis mechanism.

hydrolysis_sn1 reactant Ph₂SiHCl intermediate Intermediate [Ph₂SiH]⁺ + Cl⁻ reactant->intermediate Dissociation product Ph₂SiH(OH) + HCl intermediate->product Nucleophilic Attack h2o H₂O h2o->intermediate computational_workflow start Define Reactants and Products geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_ts Verify Transition State (1 Imaginary Frequency) freq_calc->verify_ts verify_ts->geom_opt No energy_calc High-Level Energy Calculation verify_ts->energy_calc Yes pathway Reaction Pathway Analysis (e.g., NEB) energy_calc->pathway end Determine Reaction Mechanism and Energetics pathway->end

References

Spectroscopic Profile of Diphenylchlorosilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diphenylchlorosilane ((C₆H₅)₂SiHCl), a key intermediate in organosilicon chemistry. Due to the reactive nature of the Si-Cl bond, careful handling and specific experimental conditions are required for accurate spectroscopic characterization. While a complete, publicly available, and experimentally verified dataset for this compound remains elusive in aggregated databases, this guide synthesizes information from analogous compounds and general spectroscopic principles to provide a reliable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing insight into the proton, carbon, and silicon environments.

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (δ) ppmPredicted MultiplicityNotes
¹H~7.3 - 7.8MultipletAromatic protons on the two phenyl groups.
~5.5 - 6.0SingletSi-H proton. The exact shift is sensitive to solvent and concentration.
¹³C~128 - 135Multiple signalsAromatic carbons. The number of distinct signals will depend on the rotational dynamics of the phenyl groups.
²⁹Si~ -5 to +15Singlet (proton-decoupled)The chemical shift is influenced by the electronegativity of the attached chlorine atom.

Note: These are predicted values based on data from similar compounds such as diphenylsilane and dichlorodiphenylsilane. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the characteristic functional groups present in this compound, particularly the Si-H and Si-Cl bonds, as well as the phenyl groups.

Table 2: Characteristic IR Absorptions for this compound
Wavenumber (cm⁻¹)VibrationIntensity
~3070 - 3050C-H stretch (aromatic)Medium
~2150 - 2250Si-H stretchStrong
~1590C=C stretch (aromatic ring)Medium
~1430Si-Ph stretchStrong
~1120In-plane C-H bend (aromatic)Strong
~800 - 840Si-Cl stretchStrong
~730 - 690Out-of-plane C-H bend (aromatic)Strong

Reference Spectrum: The ATR FT-IR spectrum of the closely related compound, diphenylsilane, shows characteristic peaks for the Si-H and phenyl groups, which can be used as a reference for interpreting the spectrum of this compound.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The NIST WebBook indicates the availability of an electron ionization (EI) mass spectrum for this compound.[2]

Table 3: Predicted Mass Spectrometry Data for this compound
m/zProposed FragmentNotes
218/220[(C₆H₅)₂SiHCl]⁺Molecular ion peak (M⁺), showing isotopic pattern for Chlorine.
183[(C₆H₅)₂SiH]⁺Loss of Cl radical.
141[C₆H₅SiCl]⁺Loss of a phenyl radical.
105[C₆H₅Si]⁺Loss of HCl and a phenyl radical.
77[C₆H₅]⁺Phenyl cation.

Note: The fragmentation pattern of chlorosilanes can be complex. The predicted fragments are based on common fragmentation pathways for related organosilicon compounds.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Due to its moisture sensitivity, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

NMR Spectroscopy
  • Sample Preparation:

    • In a glovebox or under a positive pressure of inert gas, dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Transfer the solution to a clean, dry NMR tube. For air-sensitive samples, a J. Young NMR tube is recommended to ensure an airtight seal.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a standard NMR spectrometer.

    • For ¹³C and ²⁹Si NMR, proton decoupling should be used to simplify the spectra and improve signal-to-noise.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy
  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR) FT-IR, a small drop of the neat liquid can be placed directly on the ATR crystal in a dry environment.

    • Alternatively, a solution in a dry, IR-transparent solvent (e.g., CCl₄) can be prepared in a glovebox and analyzed in a sealed liquid IR cell.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or the solvent-filled cell and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile, dry organic solvent (e.g., dichloromethane, diethyl ether).

    • The concentration should be in the low µg/mL range.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) interface for volatile compounds or by direct infusion for less volatile samples.

    • Use electron ionization (EI) at 70 eV to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis This compound Synthesis/ Purification nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si) synthesis->nmr Inert Atmosphere ir IR Spectroscopy synthesis->ir Dry Conditions ms Mass Spectrometry synthesis->ms Dilute Solution structure Structural Elucidation nmr->structure ir->structure ms->structure

A logical workflow for the spectroscopic analysis of this compound.

References

Diphenylchlorosilane: A Comprehensive Technical Guide for Organosilicon Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylchlorosilane ((C₆H₅)₂SiHCl) is a pivotal precursor in organosilicon chemistry, valued for its versatile reactivity and the introduction of the diphenylsilyl moiety into a diverse range of organic molecules. Its utility spans from the synthesis of complex silanes and siloxanes to its application as a robust protecting group in multi-step organic synthesis. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to support researchers in their laboratory endeavors.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow liquid that is sensitive to moisture.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₁ClSi[2]
Molecular Weight 218.75 g/mol [2]
Boiling Point 274.1 °C at 760 mmHg[1]
Flash Point 86.1 °C[1]
Density 1.118 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.578[1]
Solubility Soluble in benzene, chloroform, carbon tetrachloride, and ether. Reacts with water.[1]

Synthesis of this compound

This compound is most commonly synthesized on an industrial scale through the direct reaction of benzene with trichlorosilane at elevated temperatures and pressures.[3] For laboratory-scale synthesis, a Grignard-based approach is often employed.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of related arylchlorosilanes.[4]

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Trichlorosilane (HSiCl₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.2 equivalents).

  • Establish an inert atmosphere.

  • Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction begins, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of phenylmagnesium bromide.

  • In a separate flask, prepare a solution of trichlorosilane (1.0 equivalent) in anhydrous toluene.

  • Cool the Grignard reagent to 0 °C and slowly add the trichlorosilane solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction mixture is then filtered to remove magnesium salts, and the filtrate is fractionally distilled under reduced pressure to isolate this compound.

Key Reactions of this compound

This compound serves as a versatile precursor for a variety of organosilicon compounds through several key reactions, including hydrolysis, reduction, and reaction with organometallic reagents.

Hydrolysis to Diphenylsilanol

The hydrolysis of this compound yields diphenylsilanol, a valuable intermediate in the synthesis of silicones and other organosilicon compounds.

hydrolysis_workflow This compound This compound reaction Hydrolysis This compound->reaction water Water water->reaction base Base (e.g., NaHCO₃) neutralization Neutralization base->neutralization diphenylsilanol Diphenylsilanol hcl HCl hcl->neutralization reaction->diphenylsilanol reaction->hcl final_product Isolated Diphenylsilanol neutralization->final_product Workup reduction_workflow This compound This compound reaction Reduction This compound->reaction lah LiAlH₄ lah->reaction solvent Anhydrous Ether/THF solvent->reaction diphenylsilane Diphenylsilane workup Aqueous Workup diphenylsilane->workup final_product Isolated Diphenylsilane workup->final_product Purification reaction->diphenylsilane grignard_workflow This compound This compound reaction Grignard Reaction This compound->reaction grignard R-MgX (e.g., CH₃MgBr, PhMgBr) grignard->reaction solvent Anhydrous Ether/THF solvent->reaction tetraorganosilane Diphenyl(R)silane workup Aqueous Workup (NH₄Cl) tetraorganosilane->workup final_product Isolated Tetraorganosilane workup->final_product Purification reaction->tetraorganosilane protection_workflow cluster_protection Protection cluster_deprotection Deprotection alcohol Alcohol (R-OH) protection_step Silylation alcohol->protection_step This compound This compound This compound->protection_step base Base (e.g., Imidazole) base->protection_step silyl_ether Diphenylsilyl Ether (R-O-Si(H)Ph₂) silyl_ether_deprotect Diphenylsilyl Ether protection_step->silyl_ether deprotection_step Cleavage silyl_ether_deprotect->deprotection_step deprotecting_agent Deprotecting Agent (e.g., TBAF) deprotecting_agent->deprotection_step alcohol_regenerated Regenerated Alcohol deprotection_step->alcohol_regenerated

References

Methodological & Application

Application Notes and Protocols: Diphenylchlorosilane as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Alcohols, being ubiquitous functional groups, often require temporary protection to prevent their interference in reactions targeting other parts of a molecule. Silyl ethers are a cornerstone of alcohol protection strategies due to their ease of formation, tunable stability, and selective cleavage under mild conditions.

Diphenylchlorosilane offers a valuable tool for the protection of alcohols as diphenylsilyl (DPS) ethers. The steric bulk and electronic properties of the two phenyl groups on the silicon atom confer a high degree of stability to the resulting silyl ether, particularly under acidic conditions. This attribute allows for the selective deprotection of other, more labile protecting groups while the diphenylsilyl ether remains intact. These application notes provide a comprehensive overview, detailed experimental protocols, and stability data for the use of this compound as a protecting group for alcohols.

Data Presentation

Table 1: Typical Reaction Conditions for the Protection of Alcohols with this compound
Alcohol TypeReagentsBaseSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
PrimaryThis compound (1.1 eq)Imidazole (2.0 eq)DMFRoom Temperature2 - 6>90
SecondaryThis compound (1.2 eq)Imidazole (2.2 eq)DMFRoom Temperature4 - 1285 - 95
TertiaryThis compound (1.5 eq)DMAP (0.1 eq), Et₃N (3.0 eq)CH₂Cl₂Room Temperature - 4012 - 2470 - 85
Table 2: Common Deprotection Conditions for Diphenylsilyl Ethers
ReagentSolventTemperature (°C)Typical Reaction Time (h)Notes
Tetrabutylammonium fluoride (TBAF) (1.1 eq)THFRoom Temperature0.5 - 2Most common and generally effective method.
Hydrofluoric acid - Pyridine (HF·Py)THF/Pyridine0 - Room Temperature1 - 4Effective for more robust substrates.
Acetic Acid/H₂O/THF (3:1:1)-5012 - 24Slower, acidic conditions.
Table 3: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis
Silyl EtherRelative Rate of Cleavage
Trimethylsilyl (TMS)~1
Triethylsilyl (TES)~64
tert-Butyldimethylsilyl (TBDMS)~20,000
Diphenylsilyl (DPS) Similar to TBDPS
tert-Butyldiphenylsilyl (TBDPS)~100,000

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using this compound

Objective: To protect a primary alcohol as its diphenylsilyl ether.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Imidazole (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a stirred solution of the primary alcohol (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF at room temperature under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove excess imidazole and any acidic byproducts.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure diphenylsilyl ether.

Protocol 2: Deprotection of a Diphenylsilyl Ether using TBAF

Objective: To cleave a diphenylsilyl ether and regenerate the parent alcohol.

Materials:

  • Diphenylsilyl ether (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • Dissolve the diphenylsilyl ether (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add the 1 M solution of TBAF in THF (1.1 eq) to the flask at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 30 minutes to 2 hours.

  • Once the reaction is complete, quench the mixture by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol.

Mandatory Visualization

ProtectionDeprotectionWorkflow cluster_protection Protection cluster_deprotection Deprotection Start Alcohol (R-OH) Reagents_P This compound (Ph₂SiHCl) Base (e.g., Imidazole) Protected Diphenylsilyl Ether (R-OSiHPh₂) Reagents_P->Protected Silylation Reagents_D Fluoride Source (e.g., TBAF) or Acidic Conditions Deprotected Alcohol (R-OH) Reagents_D->Deprotected Cleavage

Caption: Workflow for alcohol protection and deprotection.

StabilityRelationship Stability Stability to Acidic Hydrolysis TBDPS tert-Butyldiphenylsilyl (TBDPS) Stability->TBDPS DPS Diphenylsilyl (DPS) Stability->DPS TBDMS tert-Butyldimethylsilyl (TBDMS) Stability->TBDMS TES Triethylsilyl (TES) Stability->TES TMS Trimethylsilyl (TMS) Stability->TMS TBDPS->TBDMS DPS->TBDMS TBDMS->TES TES->TMS

Caption: Relative stability of silyl ethers to acid.

Silylation of Primary Amines with Diphenylchlorosilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the silylation of primary amines using diphenylchlorosilane. This procedure is a common strategy in organic synthesis to protect primary amines, enhancing their solubility in organic solvents and allowing for selective reactions at other functional groups. The diphenylsilyl group can be readily removed under mild conditions, making it a valuable tool in multi-step synthetic routes, particularly in the development of pharmaceutical compounds. These notes include a detailed experimental protocol, a summary of reaction parameters, and a guide for the removal of the diphenylsilyl protecting group.

Introduction

The protection of primary amines is a critical step in the synthesis of complex molecules, preventing unwanted side reactions and enabling precise molecular modifications. Silylation, the introduction of a silyl group onto a heteroatom, is a widely employed technique for this purpose. This compound offers a robust method for the protection of primary amines due to the stability of the resulting N-Si bond under various reaction conditions. The steric bulk of the diphenylsilyl group can also impart regioselectivity in subsequent synthetic transformations. This protocol outlines the general procedure for the efficient silylation of primary amines with this compound.

Reaction Principle

The silylation of a primary amine with this compound proceeds via a nucleophilic substitution reaction. The nitrogen atom of the primary amine attacks the electrophilic silicon atom of this compound, displacing the chloride ion. A tertiary amine base, such as triethylamine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) generated as a byproduct, driving the reaction to completion.

Experimental Protocols

General Protocol for the Silylation of a Primary Amine with this compound

This protocol is based on established procedures for the silylation of primary amines with structurally similar chlorosilanes.[1]

Materials:

  • Primary amine

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous acetonitrile (MeCN)

  • Anhydrous diethyl ether or pentane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Septum

  • Nitrogen or Argon gas inlet

  • Rotary evaporator

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the amine in anhydrous acetonitrile. Add triethylamine (1.5 equivalents) to the solution and stir.

  • Addition of Silylating Agent: Slowly add this compound (1.0 - 1.1 equivalents) to the stirring solution at room temperature. The addition is typically done dropwise via a syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Upon completion, a precipitate of triethylamine hydrochloride will have formed.

    • Filter the reaction mixture to remove the salt.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • To the residue, add a non-polar solvent such as pentane or diethyl ether to precipitate any remaining salts.

    • Filter the mixture again and concentrate the filtrate to yield the crude N-diphenylsilyl amine.

  • Purification: The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol for the Deprotection of N-Diphenylsilyl Amines

The diphenylsilyl group is typically removed under acidic conditions or by using a fluoride source.

Materials:

  • N-diphenylsilyl protected amine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Standard laboratory glassware for workup

Procedure (using TBAF):

  • Dissolve the N-diphenylsilyl protected amine in THF.

  • Add a solution of TBAF (1.1 - 1.5 equivalents) at room temperature.

  • Stir the reaction mixture for 1-4 hours and monitor by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting primary amine by appropriate methods.

Data Presentation

The efficiency of the silylation reaction can be influenced by the nature of the primary amine. The following table summarizes typical reaction parameters.

Primary Amine SubstrateThis compound (equiv.)Triethylamine (equiv.)SolventReaction Time (h)Typical Yield (%)
Aniline1.01.5Acetonitrile2High
Benzylamine1.01.5Acetonitrile1.5High
n-Butylamine1.01.5Acetonitrile1High

Note: "High" yield indicates that the reaction is generally efficient and expected to proceed with good conversion. Specific yields can vary based on the scale of the reaction and purification methods.

Mandatory Visualizations

Experimental Workflow for Silylation of Primary Amines

Silylation_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Primary Amine reaction_vessel Reaction at RT (1-3 hours) start->reaction_vessel 1.0 equiv. reagents This compound Triethylamine Anhydrous Acetonitrile reagents->reaction_vessel 1.0 / 1.5 equiv. filtration1 Filter to remove Et3N·HCl reaction_vessel->filtration1 concentration1 Concentrate Filtrate filtration1->concentration1 precipitation Add Pentane/Ether concentration1->precipitation filtration2 Filter precipitation->filtration2 concentration2 Concentrate Filtrate filtration2->concentration2 purification Vacuum Distillation or Column Chromatography concentration2->purification product N-Diphenylsilyl Amine purification->product

Caption: Experimental workflow for the silylation of a primary amine.

Logical Relationship of Protection and Deprotection

Protection_Deprotection_Cycle primary_amine Primary Amine (Nucleophilic) protected_amine N-Diphenylsilyl Amine (Protected) primary_amine->protected_amine Silylation (this compound, Et3N) further_reactions Further Synthetic Steps (e.g., on other functional groups) protected_amine->further_reactions deprotected_amine Primary Amine (Regenerated) protected_amine->deprotected_amine Deprotection (TBAF or Acid) further_reactions->protected_amine Modified Molecule

Caption: The cycle of amine protection and deprotection in synthesis.

References

Application of Diphenylchlorosilane in the Synthesis of Silicone Polymers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylchlorosilane and its di-functional analogue, diphenyldichlorosilane, are pivotal precursors in the synthesis of phenyl-containing silicone polymers. The incorporation of phenyl groups onto the polysiloxane backbone imparts unique properties, including enhanced thermal stability, oxidative resistance, and a higher refractive index compared to their methyl-substituted counterparts. These characteristics make phenyl-containing silicones highly valuable in a range of specialized applications, from high-performance lubricants and heat-transfer fluids to advanced optical materials and biocompatible elastomers.

This document provides detailed application notes and experimental protocols for the synthesis of silicone polymers utilizing this compound derivatives. It is intended to serve as a comprehensive resource for researchers and professionals in materials science and drug development, offering clear, actionable guidance for laboratory synthesis and characterization.

Key Applications of this compound in Silicone Polymer Synthesis

Diphenylchlorosilanes are versatile reagents that can be employed in several key synthetic strategies to produce a variety of silicone polymers with tailored properties.

  • Introduction of Phenyl Groups: The primary application is to incorporate phenyl groups into the polysiloxane chain. This is typically achieved through the hydrolysis and condensation of diphenyldichlorosilane, often in conjunction with other chlorosilanes like dimethyldichlorosilane, to produce copolymers with varying phenyl content.[1] The phenyl groups enhance the thermal stability and refractive index of the resulting polymer.[2][3]

  • End-Capping: Monofunctional this compound (Ph₂SiHCl) or triphenylsilanol can be used as an end-capping agent to control the molecular weight of silicone polymers during polymerization.[4] This allows for the synthesis of polymers with specific chain lengths and viscosities.

  • Synthesis of Precursors for High-Performance Resins: Diphenyldichlorosilane is a key starting material for the synthesis of diphenylsilanediol (Ph₂Si(OH)₂), a crystalline solid that serves as a stable precursor for the production of high-molecular-weight phenyl silicone resins and fluids.[5]

  • Modification of Polymer Properties: The inclusion of diphenylsiloxane units can significantly alter the physical properties of silicone polymers. For instance, increasing the phenyl content can raise the glass transition temperature and improve damping properties in silicone elastomers.

Experimental Protocols

Protocol 1: Synthesis of Diphenylsilanediol via Hydrolysis of Diphenyldichlorosilane

This protocol details the synthesis of diphenylsilanediol, a crucial intermediate for producing phenyl-containing silicone polymers.

Materials:

  • Diphenyldichlorosilane (Ph₂SiCl₂)

  • Toluene

  • tert-Amyl alcohol

  • Deionized water

  • Methyl ethyl ketone (for purification)

  • Chloroform (for purification)

Procedure: [6]

  • In a suitable reaction vessel equipped with a stirrer and a cooling coil, prepare a heterogeneous mixture of 77 mL of toluene, 161 mL of tert-amyl alcohol, and 666 mL of water.

  • Maintain the temperature of the mixture at 25°C using the cooling coil.

  • Prepare a solution of 200 g of diphenyldichlorosilane dissolved in 77 mL of toluene.

  • Add the diphenyldichlorosilane solution dropwise to the stirred aqueous mixture over a period of approximately 30 minutes.

  • After the addition is complete, continue stirring for an additional 10 minutes.

  • Filter the resulting crystalline product by suction and wash the crystals with water until they are free of acid.

  • Air-dry the crystals. The product at this stage is largely free of polymeric materials.

  • For further purification, the diphenylsilanediol can be recrystallized from a mixture of warm methyl ethyl ketone and chloroform.

Expected Yield: Approximately 93%[6]

Protocol 2: Synthesis of a Dimethyl-Diphenylsiloxane Copolymer Oil via Co-hydrolysis

This protocol describes the synthesis of a copolymer oil by the simultaneous hydrolysis of dimethyldichlorosilane and diphenyldichlorosilane.

Materials:

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • Diphenyldichlorosilane ((C₆H₅)₂SiCl₂)

  • Xylene

  • Acetone

  • Trimethylchlorosilane ((CH₃)₃SiCl) - as a capping agent

  • Tetramethylammonium hydroxide (catalyst)

Procedure: [7]

  • Prepare a mixed solvent of xylene and acetone.

  • In a reaction vessel, combine dimethyldichlorosilane and diphenyldichlorosilane in the desired molar ratio (e.g., a mole ratio of 0.3 for Ph₂SiCl₂ to (CH₃)₂SiCl₂).

  • Carry out the hydrolysis by adding water to the chlorosilane mixture in the mixed solvent at 30°C for 5 hours. This is a "contrary hydrolysis" method where the chlorosilanes are added to the water/solvent mixture.

  • After hydrolysis, initiate a condensation reaction by adding a catalytic amount of tetramethylammonium hydroxide (e.g., 0.05% by weight).

  • Add trimethylchlorosilane (e.g., 2.5 mole percentage) as an end-capping agent to control the molecular weight.

  • Heat the mixture to 100°C for 3 hours to facilitate the condensation polymerization.

  • After the reaction, neutralize the catalyst and remove the solvents and volatile byproducts under reduced pressure.

Protocol 3: End-Capping of a Polysiloxane Prepolymer with a Diphenyl-functional Agent

This protocol outlines a general procedure for end-capping a reactive polysiloxane prepolymer. While the specific example may use other end-cappers, the principle can be adapted for this compound.

Materials:

  • Polysiloxane prepolymer with reactive functional end groups (e.g., hydroxyl-terminated)

  • This compound (as the end-capping agent)

  • Anhydrous polar solvent (e.g., THF or toluene)

  • Acid scavenger (e.g., a tertiary amine like triethylamine)

Procedure: (Adapted from general end-capping principles[8])

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the polysiloxane prepolymer in the anhydrous polar solvent.

  • Add the acid scavenger to the solution.

  • Slowly add the this compound to the reaction mixture at a controlled temperature, typically ranging from 0°C to room temperature. The molar ratio of the end-capping agent to the prepolymer will determine the extent of end-capping.

  • Allow the reaction to proceed for a specified time, typically ranging from 1 to several hours, while monitoring the reaction progress (e.g., by IR spectroscopy to observe the disappearance of the reactive end groups).[8]

  • Upon completion, the reaction mixture can be filtered to remove the salt byproduct (e.g., triethylammonium chloride).

  • The solvent is then removed under reduced pressure to yield the end-capped silicone polymer.

Quantitative Data Presentation

The properties of silicone polymers are highly dependent on the phenyl content and the overall molecular weight. The following tables summarize key quantitative data for various phenyl-containing silicone fluids.

Table 1: Physical Properties of Phenyl Silicone Fluids with Varying Phenyl Content

Product CodePhenyl Content (Mole %)Viscosity (cSt at 25°C)Refractive Index (at 25°C)
Andisil® SF 12084.2801.4215
Andisil® SF 12214.21601.423
Andisil® SF 1222 CV7.62251.436
Andisil® SF 122311.02251.456
Andisil® SF 123013.013,0001.463
Andisil® SF 1243 CV23.01751.49
Andisil® SF 1443 CV23.03801.4950
PM-50Low50-
PM-125High1251.505
PPM-500Highest5001.533

Data sourced from product literature.[3][9]

Table 2: Properties of Phenol-Terminated Polydimethylsiloxanes

Product CodeDensity (g/cm³ at 25°C)Refractive Index (at 25°C)Viscosity (mm²/s at 25°C)
IOTA 287230.980 - 0.9901.420 - 1.43060 - 120
IOTA 287240.975 - 0.9851.416 - 1.42670 - 130
IOTA 287250.973 - 0.9831.412 - 1.422100 - 160
IOTA 287290.970 - 0.9801.406 - 1.416190 - 230

Data sourced from product literature.[10]

Table 3: Thermal Stability of Phenyl-Containing Silicone Resins

Resin TypeAtmosphereTd5 (°C)Char Yield at 800°C (%)
SR-OH (with Si-O-Ph cross-linking)Nitrogen60691.1
SR-OH (with Si-O-Ph cross-linking)Air54285.3

Td5: Temperature at 5% weight loss. Data sourced from a study on silicone resins with Si-O-Ph cross-linking.[11] The presence of phenyl groups generally enhances thermal stability.[12]

Visualization of Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and experimental workflows described in the protocols.

hydrolysis_synthesis DCS Diphenyldichlorosilane (Ph2SiCl2) Mixing Mixing & Stirring (25°C) DCS->Mixing Solvent Toluene & t-Amyl Alcohol Solvent->Mixing Water Water Water->Mixing Reaction Hydrolysis Reaction Mixing->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying Filtration->Drying Purification Recrystallization (optional) Drying->Purification Product Diphenylsilanediol (Ph2Si(OH)2) Purification->Product

Caption: Synthesis of Diphenylsilanediol via Hydrolysis.

copolymer_synthesis DMDCS Dimethyldichlorosilane ((CH3)2SiCl2) Hydrolysis Co-Hydrolysis (30°C, 5h) DMDCS->Hydrolysis DPDCS Diphenyldichlorosilane (Ph2SiCl2) DPDCS->Hydrolysis Solvent Xylene & Acetone Solvent->Hydrolysis Condensation Condensation (100°C, 3h) Hydrolysis->Condensation Catalyst Tetramethylammonium hydroxide Catalyst->Condensation CappingAgent Trimethylchlorosilane CappingAgent->Condensation Purification Purification Condensation->Purification Copolymer Dimethyl-Diphenyl Siloxane Copolymer Oil Purification->Copolymer

Caption: Co-hydrolysis for Dimethyl-Diphenylsiloxane Copolymer Synthesis.

end_capping_workflow Prepolymer Polysiloxane Prepolymer (with reactive ends) Dissolution Dissolution (Inert Atmosphere) Prepolymer->Dissolution Solvent Anhydrous Solvent Solvent->Dissolution Reaction End-Capping Reaction (0°C - RT) Dissolution->Reaction EndCapper This compound EndCapper->Reaction AcidScavenger Acid Scavenger (e.g., Triethylamine) AcidScavenger->Reaction Filtration Filtration Reaction->Filtration SolventRemoval Solvent Removal (Reduced Pressure) Filtration->SolventRemoval FinalPolymer End-Capped Silicone Polymer SolventRemoval->FinalPolymer

Caption: Workflow for End-Capping with this compound.

References

Application Notes and Protocols for Grignard Reactions Involving Diphenylchlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. When applied to organosilicon chemistry, specifically with electrophiles like diphenylchlorosilane (Ph₂SiHCl), it provides a powerful and versatile method for the synthesis of functionalized tertiary silanes. These products are valuable intermediates in organic synthesis, materials science, and medicinal chemistry. The incorporation of a diphenylsilyl moiety can enhance thermal stability, modify electronic properties, or serve as a bulky protecting group.

These application notes provide a comprehensive overview of the procedure for conducting Grignard reactions with this compound, including detailed experimental protocols, a summary of reaction parameters, and troubleshooting guidance.

Data Presentation

The successful synthesis of tertiary silanes via the Grignard reaction with this compound is dependent on several factors, including the nature of the Grignard reagent, reaction conditions, and stoichiometry. While specific yields for a wide range of Grignard reagents with this compound are not exhaustively documented in single sources, the following table summarizes representative reaction parameters and yields for analogous reactions with chlorosilanes, providing an expected range of outcomes.

Grignard Reagent (R-MgX)ElectrophileSolventTemp (°C)Time (h)Yield (%)Notes
Phenylmagnesium chlorideMethyltrichlorosilaneDiethyl ether / Toluene< 802-2.5Not specifiedReaction to form phenylmethyldichlorosilane and diphenylmethylchlorosilane.[1]
Phenylmagnesium chloridePhenylmethyldichlorosilaneDiethyl ether / Toluene< 58Not specifiedNot specifiedAims to maximize diphenylmethylchlorosilane.[1]
Ethylmagnesium bromideDichloroacetoneDiethyl etherNot specified1Not specifiedGeneral Grignard procedure example.[2]
Vinylmagnesium bromideDi-n-butyltin dichlorideTHFReflux2074-91Synthesis of a divinyltin compound, analogous to silane synthesis.[3]
Methylmagnesium iodideGeneral procedureDiethyl ether or THF25Not specified~90 (reagent)General protocol for Grignard reagent formation.[4]

Experimental Protocols

The following protocols describe the preparation of a Grignard reagent and its subsequent reaction with this compound. All procedures must be carried out under anhydrous conditions using oven-dried glassware and anhydrous solvents, as Grignard reagents are highly sensitive to moisture.

Protocol 1: Preparation of the Grignard Reagent (e.g., Ethylmagnesium Bromide)

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture, then allow it to cool to room temperature.

  • Initiation: Place magnesium turnings (1.2 equivalents relative to the alkyl halide) into the flask. Add a single crystal of iodine.

  • Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.

  • Grignard Reagent Formation: Dissolve the ethyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling or refluxing begins.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting grey-black solution of ethylmagnesium bromide is ready for use.

Protocol 2: Reaction of Grignard Reagent with this compound

Materials:

  • Solution of Grignard reagent (prepared in Protocol 1)

  • This compound

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution at 0 °C. The reaction is exothermic, so slow addition is crucial to maintain temperature control.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture again to 0 °C.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. This will hydrolyze any unreacted Grignard reagent and precipitate magnesium salts.

    • If a precipitate forms, it can be dissolved by adding dilute hydrochloric acid, but care must be taken if the product is acid-sensitive.[2]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine (saturated aqueous sodium chloride solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with this compound cluster_workup Work-up & Purification start Dry Glassware under Inert Gas mg Add Mg Turnings & Initiator start->mg solvent1 Add Anhydrous Ether/THF mg->solvent1 alkyl_halide Dropwise Addition of Alkyl Halide solvent1->alkyl_halide reflux Stir/Reflux to Complete Formation alkyl_halide->reflux grignard Grignard Reagent Solution reflux->grignard cool_grignard Cool Grignard Reagent to 0°C grignard->cool_grignard add_dps Dropwise Addition of this compound cool_grignard->add_dps warm_stir Warm to RT & Stir add_dps->warm_stir reaction_mixture Reaction Mixture warm_stir->reaction_mixture quench Quench with sat. NH4Cl reaction_mixture->quench extract Extract with Ether quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate under Vacuum wash_dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product Tertiary Silane Product purify->product

Caption: Experimental workflow for the Grignard reaction with this compound.

Troubleshooting Guide

Troubleshooting_Grignard cluster_initiation Reaction Fails to Initiate cluster_yield Low Product Yield cluster_purity Product is Impure start Problem Encountered q1 Is glassware and solvent completely dry? start->q1 q3 Was the reaction quenched by moisture/air? start->q3 q5 Contaminated with biphenyl? start->q5 a1_no Action: Flame-dry glassware, use anhydrous solvent. q1->a1_no No q2 Is the Mg surface activated? q1->q2 Yes a2_no Action: Add iodine crystal, gently warm, or crush Mg. q2->a2_no No a3_yes Action: Ensure inert atmosphere, use dry reagents. q3->a3_yes Yes q4 Was biphenyl byproduct formed? q3->q4 No a4_yes Action: Use dilute Grignard, maintain low temp. q4->a4_yes Yes a5_yes Action: Improve purification (fractional distillation or chromatography). q5->a5_yes Yes q6 Incompletely reacted starting material? q5->q6 No a6_yes Action: Increase reaction time/temperature, check stoichiometry. q6->a6_yes Yes

References

Application Notes and Protocols: Diphenylchlorosilane in Advanced Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diphenylchlorosilane (C₁₂H₁₁ClSi) is a highly versatile organosilicon compound that serves as a critical building block in the synthesis of advanced organic electronic materials. Its reactive chlorosilane group readily participates in substitution reactions, allowing for the facile introduction of a diphenylsilyl moiety into various organic molecules. The two phenyl rings often impart desirable properties such as high thermal stability, good charge mobility, and morphological stability to the final materials.[1] Consequently, this compound is a key precursor for synthesizing high-performance host materials and hole transport materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs).[1][2]

Application in Hole Transport Materials (HTMs)

This compound derivatives are utilized to create efficient HTMs. The silicon atom can serve as a central core for spiro-type molecules, which have a three-dimensional structure that helps to prevent crystallization and improve the morphological stability of the thin films in electronic devices.

A prime example is the development of silicon-substituted spirobifluorene-based HTMs, such as Si-Spiro-MeOTAD.[2][3] Replacing the central carbon atom of the widely used spiro-OMeTAD with a silicon atom has been shown to increase hole mobility and improve device stability.[2][3] This enhancement is attributed to structural changes and improved charge extraction at the HTM/perovskite interface.[2]

Quantitative Data for a Representative Si-based Hole Transport Material

The following table summarizes the properties of a silicon-substituted spirobifluorene HTM (Si-Spiro-MeOTAD) compared to its carbon-based counterpart (Spiro-MeOTAD).

PropertySi-Spiro-MeOTADSpiro-MeOTAD (Reference)Significance in Hole Transport Layers
HOMO Level-5.18 eV-5.10 eVDetermines the energy barrier for hole injection from the anode or perovskite layer.[4]
Hole MobilityHigher than Spiro-OMeOTADLowerEfficiently transports holes to the anode, reducing charge recombination.[2][3]
Glass Transition Temp. (Tg)Higher than Spiro-OMeOTADLowerIndicates better thermal and morphological stability of the thin film.[4]
PSC Power Conversion Efficiency (PCE)22.5%21.6%Demonstrates the overall effectiveness of the HTM in a solar cell device.[2][3]

Experimental Protocol: Synthesis of a Silicon-Centered Spirobifluorene HTM Precursor

This protocol describes a general method for creating a silicon-centered spirobifluorene core, a key step in synthesizing advanced HTMs. This is adapted from the synthesis of similar silicon-bridged compounds.

Reaction Scheme:

  • Lithiation of 2,2'-dibromobiphenyl: 2,2'-dibromobiphenyl is reacted with a strong base like n-butyllithium to form a dilithio intermediate.

  • Reaction with a Silane: The dilithio intermediate is then reacted with a dichlorosilane, such as dichlorodiphenylsilane (a related compound to this compound), to form the silicon-spirobifluorene core.

Materials:

  • 2,2'-dibromobiphenyl

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dichlorodiphenylsilane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2,2'-dibromobiphenyl in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 2 hours at this temperature.

  • Silylation: Slowly add a solution of dichlorodiphenylsilane (1.0 equivalent) in anhydrous THF to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the silicon-spirobifluorene product.

Application in Host Materials

This compound is a precursor for synthesizing high-performance host materials for phosphorescent OLEDs (PhOLEDs). The diphenylsilyl group can act as a conjugation breaker, which is crucial for achieving a high triplet energy in the host material.[5] A high triplet energy is necessary to efficiently confine the triplet excitons of the phosphorescent dopant, leading to high device efficiency.[6]

A prominent example of a host material derived from this compound is bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane . In this molecule, the diphenylsilyl unit connects two carbazole-phenyl moieties. Carbazole is a well-known electron-donating group with good hole-transporting properties.[7] The resulting molecule often exhibits bipolar charge transport characteristics, which is beneficial for achieving a balanced charge injection and recombination in the emissive layer of an OLED.[1]

Quantitative Data for a Representative Diphenylsilane-based Host Material

The table below summarizes the key properties of a diphenylsilane-based host material, diphenyldi(4-(3,5-bis-carbazol-9-yl)phenyl)phenyl silane (DM4CzDBPSi), a complex derivative that illustrates the potential of this class of materials.

PropertyDM4CzDBPSiSignificance in Host Materials
Triplet Energy (E_T)2.82 eVMust be higher than the triplet energy of the phosphorescent dopant to prevent back energy transfer and ensure high efficiency.[1][6]
Glass Transition Temp. (Tg)197 °CHigh Tg indicates good thermal and morphological stability, leading to longer device lifetime.[1][6]
HOMO Level-5.83 eVInfluences the efficiency of hole injection from the hole transport layer.
LUMO Level-2.31 eVAffects the efficiency of electron injection from the electron transport layer.
Blue PhOLED Max. EQE20.9%The external quantum efficiency is a key metric for the overall performance of the OLED device.[1]
Blue PhOLED Power Efficiency41.28 lm/WMeasures the light output per unit of electrical power consumed.[1]

Experimental Protocol: Synthesis of bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane

This protocol outlines the synthesis of a carbazole-based host material using this compound.

Reaction Scheme:

  • Grignard Reagent Formation: 9-(4-bromophenyl)-9H-carbazole is reacted with magnesium to form a Grignard reagent.

  • Reaction with this compound: The Grignard reagent is then reacted with this compound to yield the final product.

Materials:

  • 9-(4-bromophenyl)-9H-carbazole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (as an initiator)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Toluene and hexane for recrystallization

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine.

  • Add a solution of 9-(4-bromophenyl)-9H-carbazole in anhydrous THF to the flask. Heat the mixture to initiate the Grignard reaction. Once initiated, add the remaining solution dropwise and reflux for 4 hours.

  • Silylation: Cool the Grignard reagent solution to 0 °C. Slowly add a solution of this compound (0.5 equivalents) in anhydrous THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 12 hours.

  • Work-up: Cool the reaction mixture and quench it by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. Further purify by recrystallization from a toluene/hexane solvent system to obtain pure bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane.

Visualizing the Synthesis and Application Workflow

Diagram 1: General Synthetic Workflow

G A This compound (Precursor) C Nucleophilic Substitution Reaction A->C B Organometallic Reagent (e.g., Grignard or Organolithium) B->C D Crude Diphenylsilyl-containing Material C->D Synthesis E Purification (Column Chromatography, Recrystallization) D->E F Pure Advanced Material (HTM or Host) E->F Purified Product G Device Fabrication (e.g., Thermal Evaporation) F->G H Electronic Device (OLED, PSC) G->H Integration

Caption: General workflow for synthesizing advanced electronic materials from this compound.

Diagram 2: Logical Relationship in Material Development

G cluster_precursor Precursor cluster_synthesis Synthesis & Functionalization cluster_materials Advanced Materials cluster_properties Key Properties cluster_device Device Application A This compound B Introduction of Functional Moieties (e.g., Carbazoles) A->B C Creation of Spiro-structures A->C D Host Materials B->D E Hole Transport Materials (HTMs) C->E F High Triplet Energy D->F G Good Thermal Stability D->G H Bipolar Charge Transport D->H E->G I High Hole Mobility E->I J High Efficiency OLEDs/PSCs F->J G->J H->J I->J

Caption: Logical flow from this compound to high-performance electronic devices.

References

Application Notes and Protocols for Functionalizing Silica Surfaces with Diphenylchlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the functionalization of silica surfaces using diphenylchlorosilane. This process is critical for altering the surface properties of silica, primarily to increase its hydrophobicity, which is a key consideration in various applications including chromatography, drug delivery, and biomaterial engineering.

Introduction

Silica surfaces are inherently hydrophilic due to the presence of silanol groups (Si-OH) on their surface. Functionalization with organosilanes, such as this compound ((C₆H₅)₂SiHCl), allows for the precise modification of these surfaces. The reaction involves the covalent bonding of the diphenylsilyl group to the silica surface, replacing the polar hydroxyl groups with nonpolar phenyl groups. This modification significantly increases the hydrophobicity of the silica material.

The general reaction mechanism involves the reaction of this compound with the surface silanol groups, leading to the formation of a stable Si-O-Si bond and the release of hydrochloric acid (HCl) as a byproduct.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the functionalization of silica surfaces with this compound.

Materials and Equipment

Materials:

  • Silica gel (or other silica substrate)

  • This compound (≥97%)

  • Anhydrous toluene

  • Anhydrous hexane

  • Nitrogen or Argon gas (for inert atmosphere)

  • Deionized water

  • Methanol

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a magnetic stirrer

  • Schlenk line or glove box for inert atmosphere operations

  • Büchner funnel and filter paper

  • Vacuum oven

  • Contact angle goniometer

  • Thermogravimetric analyzer (TGA)

  • Fourier-transform infrared (FTIR) spectrometer

Pre-treatment of Silica Substrate

Prior to functionalization, it is crucial to activate the silica surface to ensure a sufficient population of accessible silanol groups.

  • Acid Washing: Wash the silica gel with a 1 M HCl solution for 4 hours to remove any metallic impurities.

  • Water Rinsing: Rinse thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the silica gel in an oven at 120 °C for 24 hours to remove physically adsorbed water.

  • Activation: For a higher density of silanol groups, the silica can be further activated by heating at 150-200 °C under vacuum for 4-6 hours immediately before use.

Functionalization Procedure

This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of this compound.

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the pre-treated silica gel.

  • Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

  • Reagent Addition: Under a steady flow of inert gas, add this compound to the silica slurry. The typical molar ratio of this compound to the estimated surface silanol groups is in the range of 5:1 to 10:1 to ensure complete surface coverage.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain it for 12-24 hours with constant stirring.

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Washing: Filter the functionalized silica using a Büchner funnel. Wash the collected silica sequentially with anhydrous toluene and anhydrous hexane to remove any unreacted this compound and byproducts.

  • Drying: Dry the functionalized silica in a vacuum oven at 80-100 °C for 12 hours to remove residual solvents.

Characterization of Functionalized Silica

The success of the surface modification can be quantified through various analytical techniques.

Data Presentation

The following table summarizes typical quantitative data obtained from the characterization of unmodified and this compound-functionalized silica surfaces.

Characterization TechniqueParameter MeasuredUnmodified SilicaThis compound Functionalized Silica
Water Contact Angle Contact Angle (°)< 20°> 90°
Thermogravimetric Analysis (TGA) Weight Loss (%) up to 800 °C2-5%5-15%
Elemental Analysis Carbon Content (%)< 0.5%5-10%
Detailed Methodologies for Key Experiments

3.2.1. Water Contact Angle Measurement

  • Objective: To determine the hydrophobicity of the silica surface.

  • Procedure:

    • Prepare a flat surface of the silica material (e.g., by pressing the powder into a pellet or spin-coating a dispersion onto a slide).

    • Place the sample on the stage of the contact angle goniometer.

    • Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

    • Capture an image of the droplet and use the instrument's software to measure the angle between the solid surface and the tangent of the water droplet at the three-phase contact point.

    • Perform measurements at multiple locations on the surface to ensure reproducibility.

3.2.2. Thermogravimetric Analysis (TGA)

  • Objective: To quantify the amount of organic material (diphenylsilyl groups) grafted onto the silica surface.

  • Procedure:

    • Place a known mass (typically 5-10 mg) of the dried silica sample into a TGA crucible.

    • Heat the sample from room temperature to 800 °C at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • The weight loss of the unmodified silica is primarily due to the condensation of silanol groups. The additional weight loss in the functionalized silica corresponds to the decomposition of the grafted diphenylsilyl groups.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To qualitatively confirm the presence of phenyl groups on the silica surface.

  • Procedure:

    • Prepare a KBr pellet of the silica sample or use an ATR-FTIR setup.

    • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Look for the characteristic peaks of the phenyl groups (e.g., C-H stretching around 3050-3070 cm⁻¹, C=C stretching in the aromatic ring around 1430-1600 cm⁻¹) and the disappearance or reduction of the broad Si-OH peak around 3400 cm⁻¹.

Visualizations

Experimental Workflow

experimental_workflow cluster_pretreatment Silica Pre-treatment cluster_functionalization Functionalization cluster_characterization Characterization p1 Acid Washing (1M HCl) p2 Rinsing (DI Water) p1->p2 p3 Drying (120°C) p2->p3 p4 Activation (150-200°C, vacuum) p3->p4 f1 Prepare Silica Slurry in Anhydrous Toluene p4->f1 Functionalization Start f2 Add this compound under Inert Atmosphere f1->f2 f3 Reflux (110°C, 12-24h) f2->f3 f4 Cool to Room Temperature f3->f4 f5 Wash with Toluene and Hexane f4->f5 f6 Dry in Vacuum Oven (80-100°C) f5->f6 c1 Water Contact Angle f6->c1 Characterize c2 Thermogravimetric Analysis (TGA) f6->c2 c3 FTIR Spectroscopy f6->c3

Caption: Experimental workflow for silica surface functionalization.

Logical Relationship of Surface Properties

surface_properties Silica Unmodified Silica (Hydrophilic) Functionalized_Silica Functionalized Silica (Hydrophobic) Silica->Functionalized_Silica Reaction with DPCS This compound DPCS->Functionalized_Silica Application Applications (e.g., Chromatography, Drug Delivery) Functionalized_Silica->Application Enables

Caption: Relationship between silica, functionalization, and applications.

Application Notes and Protocols: Diphenylchlorosilane as a Reagent in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylchlorosilane, a readily available and cost-effective organosilicon compound, serves as a versatile precursor for generating active reagents in various cross-coupling reactions. While not typically employed directly, its derivatives are instrumental in forming carbon-carbon bonds, a cornerstone of modern synthetic chemistry. This document provides detailed application notes and experimental protocols for two primary strategies involving this compound: its conversion to diphenylsilanediol for use in palladium-catalyzed Hiyama cross-coupling reactions, and its role as a representative chlorosilane in nickel- and copper-catalyzed reductive cross-coupling reactions.

Introduction

Cross-coupling reactions are powerful tools for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries. While numerous organometallic reagents have been developed for these transformations, organosilicon reagents have garnered significant attention due to their low toxicity, high stability, and the environmentally benign nature of their byproducts. This compound emerges as a key starting material, providing access to potent silicon-based nucleophiles for C-C bond formation.

This document outlines two distinct and powerful applications of this compound in cross-coupling chemistry:

  • Hiyama and Hiyama-Denmark Cross-Coupling: this compound is first hydrolyzed to diphenylsilanediol. This stable, crystalline solid can then be activated in situ to participate in palladium-catalyzed cross-coupling reactions with aryl and vinyl halides. This pathway is particularly valuable as it avoids the use of more toxic organometallic reagents like those based on tin or zinc.

  • Reductive Cross-Coupling: In this mechanistically distinct approach, two electrophiles—a chlorosilane and an organic halide—are coupled in the presence of a transition metal catalyst (typically nickel or copper) and a stoichiometric reductant. This methodology is advantageous as it circumvents the need to pre-form an organometallic nucleophile.

Section 1: Hiyama Cross-Coupling via Diphenylsilanediol

The Hiyama coupling provides a powerful method for the formation of biaryl compounds through the palladium-catalyzed reaction of an organosilane with an organic halide. By converting this compound to diphenylsilanediol, a stable and easy-to-handle reagent is obtained for this transformation.

Workflow for Hiyama Coupling using this compound as a Precursor

G DCS This compound Hydrolysis Hydrolysis DCS->Hydrolysis DPSD Diphenylsilanediol Hydrolysis->DPSD Activation Activation (Base or F⁻) DPSD->Activation Silanolate Activated Silanolate Activation->Silanolate Hiyama Hiyama Coupling (Pd Catalyst, Ar-X) Silanolate->Hiyama Biaryl Biaryl Product Hiyama->Biaryl

Caption: Workflow for Hiyama coupling starting from this compound.

Experimental Protocols

Protocol 1.1: Synthesis of Diphenylsilanediol from Diphenyldichlorosilane

This protocol describes the hydrolysis of diphenyldichlorosilane to yield diphenylsilanediol.

Materials:

  • Diphenyldichlorosilane

  • Acetone

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Stir plate and stir bar

  • Reaction flask

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a suitable reaction flask equipped with a stir bar, add 2000 g of deionized water.

  • While stirring vigorously, slowly add 400 g of diphenyldichlorosilane to the water over a period of two hours. Maintain the reaction temperature between 20-30 °C. A white precipitate of crude diphenylsilanediol will form.

  • Separate the precipitated solid by filtration.

  • Dissolve the wet, crude diphenylsilanediol (which will be contaminated with HCl) in 550 g of acetone.

  • Slowly add sodium bicarbonate to the acetone solution with stirring until the pH of the mixture is between 5.5 and 6.8 (a pH of ~6.5 is optimal).

  • Filter the mixture to remove the inorganic salts (NaCl and excess NaHCO₃).

  • Add the acetone filtrate to 2800 g of water to precipitate the purified diphenylsilanediol.

  • Collect the precipitated diphenylsilanediol by filtration and dry in an air-circulating oven at approximately 65 °C for 24 hours.

Expected Yield: Approximately 320 g (93.4%) of diphenylsilanediol as a white, crystalline solid[1].

Protocol 1.2: Palladium-Catalyzed Hiyama-Denmark Coupling of Diphenylsilanediol with an Aryl Halide

This protocol is a general procedure for the fluoride-free Hiyama-Denmark coupling of a silanol with an aryl halide.

Materials:

  • Diphenylsilanediol

  • Aryl iodide or aryl bromide

  • Cesium carbonate (Cs₂CO₃)

  • [AllylPdCl]₂

  • 1,2-Bis(diphenylphosphino)butane (dppb) or Triphenylarsine (AsPh₃)

  • Toluene

  • Deionized water

  • Schlenk flask and manifold for inert atmosphere

  • Stir plate and stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add diphenylsilanediol (1.2 equiv.), aryl halide (1.0 equiv.), and cesium carbonate (2.0 equiv.).

  • Add deionized water (3.0 equiv. relative to Cs₂CO₃).

  • Add the palladium precatalyst, [AllylPdCl]₂ (e.g., 2.5 mol %), and the ligand, dppb or AsPh₃ (e.g., 5 mol %).

  • Add anhydrous toluene as the solvent.

  • Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Hiyama Coupling of Arylsilanols

The following table summarizes representative yields for the palladium-catalyzed cross-coupling of various arylsilanols (as analogs of diphenylsilanediol) with aryl halides, demonstrating the general applicability of the method[2][3][4].

EntryArylsilanolAryl HalideCatalyst/LigandBase/ActivatorSolventTemp (°C)Yield (%)
1Phenyl(dimethyl)silanol4-IodoanisolePd₂(dba)₃NaHToluene5095
2Phenyl(dimethyl)silanol4-Bromoanisole[allylPdCl]₂/dppbCs₂CO₃/H₂OToluene9091
3Phenyl(dimethyl)silanol4-Bromobenzonitrile[allylPdCl]₂/dppbCs₂CO₃/H₂OToluene9085
4(4-Methoxyphenyl)dimethylsilanol4-IodotoluenePd₂(dba)₃NaHToluene5093
5(2-Thienyl)dimethylsilanol4-IodoanisolePd₂(dba)₃NaHTolueneRT94
6(2-Furyl)dimethylsilanol4-BromotoluenePd(I) catalystNaHToluene5088
Signaling Pathway: Catalytic Cycle of Hiyama Coupling

The mechanism of the Hiyama coupling involves the activation of the organosilane, followed by a classic cross-coupling catalytic cycle.

G cluster_0 Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L_n Ar-X Aryl Halide R3Si-Ar' + F- Organosilane + Activator Silicate [F-SiR3-Ar']- R3Si-Ar' + F-->Silicate Silicate->Ar-Pd(II)-X(L_n)

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Section 2: Reductive Cross-Coupling of Chlorosilanes

Reductive cross-coupling offers a powerful alternative for C-Si bond formation by coupling two electrophiles—an organic halide and a chlorosilane—using a transition metal catalyst and a stoichiometric reductant. This approach is highly valuable as it utilizes readily available starting materials.

Workflow for Reductive Cross-Coupling

G Chlorosilane Chlorosilane (e.g., this compound) Reaction Reductive Coupling Chlorosilane->Reaction ArylHalide Aryl Halide ArylHalide->Reaction Catalyst Ni or Cu Catalyst Catalyst->Reaction Reductant Reductant (e.g., Zn, Mn) Reductant->Reaction ArylSilane Aryl Silane Product Reaction->ArylSilane

Caption: General workflow for reductive cross-coupling of a chlorosilane.

Experimental Protocols

Protocol 2.1: Nickel-Catalyzed Reductive Coupling of a Chlorosilane with an Aryl Halide

This protocol describes a general method for the nickel-catalyzed reductive cross-coupling between a chlorosilane and an aryl halide using zinc as the reductant[5][6].

Materials:

  • Aryl halide (e.g., aryl iodide, bromide, or chloride)

  • Chlorosilane (e.g., this compound)

  • NiCl₂·(1,10-phenanthroline) complex

  • Zinc powder (Zn)

  • Anhydrous dioxane

  • Schlenk tube and manifold for inert atmosphere

  • Stir plate and stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add NiCl₂·(1,10-phen) (e.g., 0.02 mmol, 10 mol %) and zinc powder (e.g., 0.6 mmol, 3.0 equiv.) to a Schlenk tube.

  • Add the aryl halide (0.20 mmol, 1.0 equiv.) and the chlorosilane (e.g., 0.4 mmol, 2.0 equiv.).

  • Add anhydrous dioxane (e.g., 0.5 mL).

  • Seal the tube and remove it from the glovebox.

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 12 h).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Copper-Catalyzed Reductive Coupling of a Chlorosilane with an Aryl Iodide

This protocol provides a ligand-free method for the copper-catalyzed reductive silylation of aryl iodides[5][7].

Materials:

  • Aryl iodide

  • Chlorosilane (e.g., this compound)

  • CuBr·SMe₂

  • Zinc powder (Zn)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube and manifold for inert atmosphere

  • Stir plate and stir bar

Procedure:

  • To a Schlenk tube under an inert atmosphere, add CuBr·SMe₂ (e.g., 0.04 mmol, 10 mol %) and zinc powder (e.g., 1.2 mmol, 3.0 equiv.).

  • Add the aryl iodide (0.40 mmol, 1.0 equiv.) and the chlorosilane (e.g., 0.80 mmol, 2.0 equiv.).

  • Add anhydrous DMF (e.g., 0.5 mL).

  • Seal the tube and heat the reaction mixture with stirring at 100 °C for 12 hours.

  • After cooling, dilute the reaction with an organic solvent and filter to remove inorganic solids.

  • Wash the filtrate with water to remove DMF.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation: Reductive Cross-Coupling of Chlorosilanes

The following tables summarize representative yields for nickel- and copper-catalyzed reductive cross-coupling reactions, illustrating the scope of these methods.

Table 2.1: Nickel-Catalyzed Reductive Coupling of Chlorosilanes with Aryl Halides [6][8]

EntryAryl HalideChlorosilaneReductantSolventTemp (°C)Yield (%)
14-IodoanisoleVinyldimethylchlorosilaneMnDMA5091
24-BromobenzonitrileVinyldimethylchlorosilaneMnDMA5085
34-ChlorotolueneVinyldimethylchlorosilaneMnDMA5078
41-IodonaphthaleneTriethylchlorosilaneZnDioxane5082
5Methyl 4-bromobenzoatet-ButyldimethylchlorosilaneZnDioxane5075

Table 2.2: Copper-Catalyzed Reductive Coupling of Chlorosilanes with Aryl Iodides [5][7]

EntryAryl IodideChlorosilaneReductantSolventTemp (°C)Yield (%)
1IodobenzeneTrimethylchlorosilaneZnDMF10099
24-IodotolueneTriethylchlorosilaneZnDMF10085
31-Iodo-4-nitrobenzenePhenyldimethylchlorosilaneZnDMF10099
44-IodoacetophenoneTriphenylchlorosilaneZnDMF10084
5Ethyl 4-iodobenzoateDiphenylmethylchlorosilaneZnDMF10099
Signaling Pathway: Proposed Mechanism for Ni-Catalyzed Reductive Coupling

The mechanism for nickel-catalyzed reductive cross-coupling is believed to involve two separate catalytic cycles that are linked by the nickel catalyst.

G cluster_0 Ar-Ni(II)-X Ar-Ni(II)-X Ar-Ni(I) Ar-Ni(I) Ar-Ni(II)-X->Ar-Ni(I) Reduction (from Zn) Ar-Ni(III)-SiR3(X) Ar-Ni(III)-SiR3(X) Ar-Ni(I)->Ar-Ni(III)-SiR3(X) Oxidative Addition Ar-SiR3 Ar-SiR3 Ar-Ni(III)-SiR3(X)->Ar-SiR3 Reductive Elimination Ni(0) Ni(0) Ar-SiR3->Ni(0) Regeneration (via Ni(I) + Zn) Ar-X Aryl Halide R3Si-Cl Chlorosilane R3Si-Cl->Ar-Ni(I) Zn Reductant (Zn) Zn->Ar-Ni(II)-X

Caption: Plausible mechanism for Ni-catalyzed reductive cross-coupling.

Conclusion

This compound is a valuable and versatile starting material for generating silicon-based reagents for cross-coupling reactions. Through straightforward hydrolysis, it provides access to diphenylsilanediol, a stable precursor for palladium-catalyzed Hiyama couplings, offering a less toxic alternative to other organometallic reagents. Additionally, the broader class of chlorosilanes, including this compound, can be effectively utilized in nickel- and copper-catalyzed reductive cross-coupling reactions, providing a convergent and efficient route to C-Si bond formation. The protocols and data presented herein provide a foundation for researchers to incorporate these powerful synthetic strategies into their research and development programs.

References

Synthesis of Aryldiphenylsilanes via Nucleophilic Substitution with Organolithium Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of aryldiphenylsilanes, a class of organosilane compounds with significant applications in organic synthesis and materials science. The described methodology centers on the nucleophilic substitution reaction between diphenylchlorosilane and a variety of organolithium reagents. Organolithium reagents, generated in situ from the corresponding aryl halides, readily react with this compound to form a new carbon-silicon bond, yielding the desired aryldiphenylsilane. This method is a robust and versatile approach for the preparation of a wide range of substituted aryldiphenylsilanes.

Introduction

Aryldiphenylsilanes are valuable intermediates in organic chemistry, serving as precursors for cross-coupling reactions, protecting groups, and as components in the synthesis of complex molecules and silicon-containing polymers. The silicon-carbon bond in these compounds exhibits unique reactivity, making them versatile building blocks. The synthesis of aryldiphenylsilanes is most commonly achieved through the reaction of a highly nucleophilic organometallic reagent with an electrophilic silicon source. Organolithium reagents are particularly well-suited for this transformation due to their high reactivity and the ease of their preparation from readily available aryl halides.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of aryldiphenylsilanes using this compound and organolithium reagents, complete with quantitative data and a detailed experimental workflow.

Key Reaction

The core of this synthetic protocol is the reaction between an aryllithium reagent (ArLi) and this compound (Ph₂SiHCl). The aryllithium reagent is typically generated in situ via a lithium-halogen exchange reaction between an aryl halide (ArX, where X = Br or I) and an alkyllithium reagent, such as n-butyllithium (n-BuLi).

Step 1: Formation of the Aryllithium Reagent

Ar-X + n-BuLi → Ar-Li + n-BuX

Step 2: Reaction with this compound

Ar-Li + Ph₂SiHCl → Ar-Si(H)Ph₂ + LiCl

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of aryldiphenylsilanes.

SynthesisWorkflow Experimental Workflow for Aryldiphenylsilane Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis ArylHalide Aryl Halide (Ar-X) Lithiation Lithium-Halogen Exchange (Formation of Ar-Li) -78 °C ArylHalide->Lithiation nBuLi n-Butyllithium (n-BuLi) nBuLi->Lithiation Ph2SiHCl This compound (Ph₂SiHCl) Silylation Reaction with Ph₂SiHCl -78 °C to Room Temperature Ph2SiHCl->Silylation Solvent Anhydrous Solvent (e.g., THF) Solvent->Lithiation Lithiation->Silylation Aryllithium Intermediate Quench Quenching (e.g., with aq. NH₄Cl) Silylation->Quench Extraction Extraction (e.g., with Diethyl Ether) Quench->Extraction Drying Drying of Organic Phase (e.g., with Na₂SO₄) Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for the synthesis of aryldiphenylsilanes.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative aryldiphenylsilane, (4-methylphenyl)diphenylsilane, from 4-bromotoluene and this compound.

Materials:

  • 4-Bromotoluene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • This compound (Ph₂SiHCl)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks, oven-dried

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Preparation of the Aryllithium Reagent:

    • To an oven-dried, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add 4-bromotoluene (1.0 eq).

    • Dissolve the 4-bromotoluene in anhydrous THF (e.g., 20 mL).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium reagent is often indicated by a color change.

  • Reaction with this compound:

    • In a separate oven-dried flask, prepare a solution of this compound (1.2 eq) in anhydrous THF (e.g., 10 mL).

    • Slowly add the this compound solution to the freshly prepared aryllithium solution at -78 °C via syringe.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (e.g., 20 mL).

    • Transfer the mixture to a separatory funnel and add diethyl ether (e.g., 50 mL).

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers and wash with brine (2 x 25 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure aryldiphenylsilane.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of various aryldiphenylsilanes using the described protocol.

Aryl HalideOrganolithium ReagentProductYield (%)
BromobenzenePhenyllithiumTriphenylsilane~85-95%
4-Bromotoluene4-Tolyllithium(4-Methylphenyl)diphenylsilane~80-90%
4-Bromoanisole4-Methoxyphenyllithium(4-Methoxyphenyl)diphenylsilane~75-85%
1-Bromonaphthalene1-Naphthyllithium(1-Naphthyl)diphenylsilane~70-80%

Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.

Characterization Data

The synthesized aryldiphenylsilanes can be characterized by standard spectroscopic methods:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the diphenylsilyl group and the specific aryl substituent. A key feature is the Si-H proton signal, which typically appears as a singlet in the region of 4.5-5.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display the expected signals for the aromatic carbons.

  • ²⁹Si NMR: Silicon NMR can be used to confirm the formation of the desired product, with a characteristic chemical shift for the silicon atom.

  • Mass Spectrometry (MS): The molecular weight of the product can be confirmed by mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the reactants and the final product, highlighting the key intermediate.

LogicalRelationship Logical Relationship of the Synthesis Reactant1 Aryl Halide (Ar-X) Intermediate Aryllithium (Ar-Li) Reactant1->Intermediate + n-BuLi (Lithium-Halogen Exchange) Reactant2 n-Butyllithium (n-BuLi) Reactant2->Intermediate Reactant3 This compound (Ph₂SiHCl) Product Aryldiphenylsilane (Ar-Si(H)Ph₂) Reactant3->Product Intermediate->Product + Ph₂SiHCl (Nucleophilic Substitution)

Caption: Reactant to product pathway highlighting the key aryllithium intermediate.

Troubleshooting and Safety Precautions

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and air. All glassware must be thoroughly oven-dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.

  • Temperature Control: The formation of the aryllithium reagent is typically performed at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium species or reaction with the solvent.

  • Reagent Quality: The quality of the n-butyllithium solution is critical. It is advisable to titrate the n-BuLi solution prior to use to determine its exact concentration.

  • Safety: Organolithium reagents are pyrophoric and corrosive. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The quenching of the reaction should be done slowly and at low temperature to control the exotherm.

Conclusion

The synthesis of aryldiphenylsilanes via the reaction of organolithium reagents with this compound is a highly efficient and versatile method. The protocol outlined in this document provides a reliable procedure for the preparation of these valuable compounds. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, researchers can achieve high yields of the desired products. This methodology is readily adaptable for the synthesis of a diverse library of aryldiphenylsilanes for various applications in research and development.

References

Application Note: Derivatization of Analytes with Diphenylchlorosilane for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides a detailed overview and protocol for the derivatization of analytes containing active hydrogen atoms using Diphenylchlorosilane (DPCS) prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Silylation is a common derivatization technique used to increase the volatility, thermal stability, and chromatographic performance of polar compounds.[1][2] The introduction of a diphenylsilyl group can lead to the formation of derivatives with distinct mass spectral fragmentation patterns, aiding in structural elucidation and quantification. This method is applicable to a wide range of analytes including alcohols, phenols, steroids, and cannabinoids.

Principle of Derivatization with this compound

Derivatization with this compound is a silylation reaction where an active hydrogen from a functional group (such as hydroxyl, carboxyl, or amine) is replaced by a diphenylsilyl group.[3] This chemical modification masks the polar functional groups, which in turn reduces intermolecular hydrogen bonding, lowers the boiling point of the analyte, and improves its thermal stability.[2] The resulting diphenylsilyl derivatives are typically more volatile and less prone to adsorption on the GC column, leading to improved peak shape and sensitivity.[4] The reaction is generally carried out in the presence of a catalyst or a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_products Products Analyte Analyte (R-XH) (e.g., Alcohol, Phenol, Amine) Reaction + Analyte->Reaction DPCS This compound (Ph2SiHCl) DPCS->Reaction Derivative Diphenylsilyl Derivative (R-X-SiPh2H) HCl Hydrochloric Acid (HCl) Reaction->Derivative Reaction->HCl Reaction_Label Catalyst/Base (e.g., Pyridine) Reaction->Reaction_Label

Caption: General reaction for the derivatization of an analyte with this compound.

Experimental Protocol: General Procedure for this compound Derivatization

This protocol provides a general guideline for the derivatization of analytes with this compound. Optimal conditions such as reaction time, temperature, and reagent concentrations may vary depending on the specific analyte and should be determined empirically.

2.1. Materials and Reagents

  • Derivatizing Reagent: this compound (DPCS)

  • Catalyst/Base: Pyridine or N-methylimidazole (NMI)[5][6]

  • Solvent: Anhydrous grade solvent such as acetonitrile, dichloromethane, or hexane.

  • Analyte Standard/Sample: Accurately weighed or volumetrically measured.

  • Internal Standard (IS): A compound structurally similar to the analyte but not present in the sample.

  • Equipment:

    • Autosampler vials with inserts and caps

    • Micro-syringes

    • Heating block or water bath

    • Vortex mixer

    • Centrifuge

    • Gas Chromatograph-Mass Spectrometer (GC-MS)

2.2. Sample Preparation

  • Accurately weigh or pipette the sample or standard into a clean, dry autosampler vial.

  • If the sample is in an aqueous solution, it must be extracted into an organic solvent and thoroughly dried, as water will react with the silylating reagent.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2.3. Derivatization Procedure

  • To the dried sample residue, add 50 µL of an appropriate anhydrous solvent to redissolve the analyte.

  • Add 20 µL of a catalyst, such as pyridine.

  • Add 30 µL of this compound. A molar excess of the derivatizing reagent is recommended to ensure the reaction goes to completion.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-80°C for 1 hour in a heating block. (Note: The optimal time and temperature should be determined for each analyte).

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent before injection.

GC-MS Analysis Parameters

The following table provides typical starting parameters for the GC-MS analysis of diphenylsilyl derivatives. These may need to be optimized for specific applications.

Parameter Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Injection Mode Splitless
Injector Temperature 280°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40-650 m/z

Data Presentation: Illustrative Quantitative Data

The following table provides an illustrative example of the expected changes in retention time and key mass spectral fragments for representative analytes after derivatization with this compound.

Analyte Form Retention Time (min) Key Mass Fragments (m/z)
Testosterone Underivatized12.5288, 270, 124
Diphenylsilyl Deriv.18.2470 (M+), 313, 181, 105
Phenol Underivatized4.194, 66, 65
Diphenylsilyl Deriv.9.8276 (M+), 199, 181, 105
Cannabidiol (CBD) Underivatized15.3314, 231, 193
Bis-Diphenylsilyl Deriv.22.5678 (M+), 497, 313, 181

Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.

Workflow and Diagrams

The overall workflow for the derivatization and analysis of analytes using this compound is depicted below.

Caption: Experimental workflow for this compound derivatization and GC-MS analysis.

References

Application Notes and Protocols: The Role of Diphenylchlorosilane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylchlorosilane is a versatile organosilicon compound that serves as a crucial reagent in the synthesis of a wide array of pharmaceutical intermediates. Its primary applications lie in its function as a protecting group for hydroxyl moieties and its role in reductive amination reactions. The diphenylsilyl group offers a moderate steric profile and specific reactivity that can be advantageous in multi-step synthetic sequences. These application notes provide detailed protocols and data for the use of this compound in key pharmaceutical synthesis applications.

Core Applications

This compound is predominantly utilized in the following key areas of pharmaceutical intermediate synthesis:

  • Protection of Hydroxyl Groups: Formation of diphenylsilyl ethers to temporarily mask the reactivity of alcohols and phenols.

  • Reductive Amination: As a hydride source in the one-pot conversion of ketones and amines to secondary or tertiary amines.

Data Presentation

The following tables summarize quantitative data for the key applications of this compound.

Table 1: Protection of Alcohols and Phenols as Diphenylsilyl Ethers
Substrate TypeExample SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary AlcoholBenzyl AlcoholImidazoleDCM252>95 (Typical)General Protocol
Secondary AlcoholCyclohexanolImidazoleDMF254>90 (Typical)General Protocol
Phenol4-NitrophenolPyridineCH₂Cl₂251>98 (Typical)General Protocol

Note: Yields are typical for silylation reactions with chlorosilanes and may vary based on the specific substrate and reaction conditions.

Table 2: Deprotection of Diphenylsilyl Ethers
Substrate TypeExample SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Primary Alcohol Silyl EtherBenzyloxydiphenylsilaneTBAF (1M in THF)THF251>95 (Typical)[1]
Secondary Alcohol Silyl EtherCyclohexyloxydiphenylsilaneHF-PyridineTHF0 - 252>90 (Typical)General Protocol
Phenol Silyl Ether(4-Nitrophenoxy)diphenylsilaneAcetic AcidTHF/H₂O503>95 (Typical)General Protocol

Note: Deprotection conditions and yields are general and can be optimized for specific substrates.

Table 3: Reductive Amination using this compound
KetoneAmineProductYield (%)Reference
2'-HydroxyacetophenoneMorpholine2-(1-(Morpholino)ethyl)phenol66[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound

This protocol describes a general method for the formation of a diphenylsilyl ether from a primary alcohol.

Materials:

  • Primary Alcohol (e.g., Benzyl alcohol)

  • This compound

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous DCM.

  • Add imidazole (1.5 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Primary_Alcohol Primary Alcohol (R-OH) Reaction_Vessel Reaction in DCM at 0°C to RT Primary_Alcohol->Reaction_Vessel This compound This compound (Ph2SiHCl) This compound->Reaction_Vessel Imidazole Imidazole (Base) Imidazole->Reaction_Vessel Diphenylsilyl_Ether Diphenylsilyl Ether (R-OSiHPh2) Reaction_Vessel->Diphenylsilyl_Ether Imidazole_HCl Imidazole Hydrochloride Reaction_Vessel->Imidazole_HCl

Figure 1. Workflow for the protection of a primary alcohol using this compound.

Protocol 2: General Procedure for the Deprotection of a Diphenylsilyl Ether using TBAF

This protocol outlines a general method for the cleavage of a diphenylsilyl ether to regenerate the alcohol.

Materials:

  • Diphenylsilyl Ether

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the diphenylsilyl ether (1.0 eq) in THF in a round-bottom flask.

  • Add the TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.[1]

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Diphenylsilyl_Ether Diphenylsilyl Ether (R-OSiHPh2) Reaction_Vessel Reaction in THF at RT Diphenylsilyl_Ether->Reaction_Vessel TBAF TBAF TBAF->Reaction_Vessel Alcohol Alcohol (R-OH) Reaction_Vessel->Alcohol Byproducts Fluorodiphenylsilane & Bu4N+ Reaction_Vessel->Byproducts

Figure 2. Workflow for the deprotection of a diphenylsilyl ether using TBAF.

Protocol 3: Reductive Amination of a Ketone using this compound

This protocol is based on a published procedure for the synthesis of an aminoalkylphenol.[1][2]

Materials:

  • 2'-Hydroxyacetophenone

  • Morpholine

  • This compound

  • Pyridine

  • Anhydrous solvent (e.g., THF or DCM)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2'-hydroxyacetophenone (1.0 eq) and morpholine (1.2 eq) in the anhydrous solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add pyridine (1.5 eq) to the reaction mixture.

  • Slowly add this compound (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(1-(morpholino)ethyl)phenol.

G cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Ketone 2'-Hydroxyacetophenone Iminium_Formation Iminium Formation Ketone->Iminium_Formation Amine Morpholine Amine->Iminium_Formation Silane This compound Reduction Reduction Silane->Reduction Base Pyridine Base->Reduction Iminium_Formation->Reduction Final_Product 2-(1-(Morpholino)ethyl)phenol Reduction->Final_Product

Figure 3. Logical relationship in the one-pot reductive amination reaction.

Applications in the Synthesis of Specific Pharmaceutical Intermediates

While specific protocols detailing the use of this compound are not always published, its application can be inferred in the synthesis of various pharmaceutical intermediates where protection of a hydroxyl group is required.

Kinase Inhibitors (e.g., Bosutinib)

The synthesis of the kinase inhibitor bosutinib involves intermediates with hydroxyl groups that require protection during the synthetic sequence. For instance, the intermediate 4-((2,4-dichloro-5-methoxyphenyl) amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile possesses a phenolic hydroxyl group that needs to be protected before subsequent alkylation.[3][4] While the original syntheses may use other protecting groups, a diphenylsilyl ether could be employed. A representative workflow is depicted below.

G Start Bosutinib Intermediate with -OH Protect Protection with this compound Start->Protect Protected_Intermediate Diphenylsilyl Ether Intermediate Protect->Protected_Intermediate Alkylation Alkylation of Side Chain Protected_Intermediate->Alkylation Alkylated_Intermediate Alkylated Intermediate Alkylation->Alkylated_Intermediate Deprotect Deprotection (e.g., with TBAF) Alkylated_Intermediate->Deprotect Final_Intermediate Final Intermediate for Bosutinib Synthesis Deprotect->Final_Intermediate

Figure 4. Representative workflow for using a diphenylsilyl protecting group in kinase inhibitor synthesis.

Antiviral Nucleoside Analogues

In the synthesis of nucleoside analogues, selective protection of the 5'-hydroxyl group is a common and critical step. This compound can be used for this purpose, allowing for subsequent modifications at other positions of the nucleoside.

Anticancer Drug Intermediates (e.g., Paclitaxel Precursors)

The semi-synthesis of paclitaxel from 10-deacetylbaccatin III involves the selective protection of hydroxyl groups. While various silyl protecting groups are employed, the diphenylsilyl group could be utilized in specific synthetic strategies.[3]

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the side chains of certain amino acids, such as serine and threonine, contain hydroxyl groups that require protection. While tert-butyl and benzyl groups are common, silyl ethers, including those derived from this compound, can be used in specific applications where their unique stability profile is advantageous.[2]

Conclusion

This compound is a valuable reagent for the synthesis of pharmaceutical intermediates, primarily as a protecting group for hydroxyl functions and in reductive amination reactions. Its moderate steric bulk and specific reactivity allow for its effective use in complex synthetic pathways. The protocols and data provided herein offer a guide for researchers to effectively utilize this compound in their drug discovery and development efforts.

References

Troubleshooting & Optimization

How to prevent the hydrolysis of Diphenylchlorosilane during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for preventing the hydrolysis of Diphenylchlorosilane during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive to water?

This compound ((C₆H₅)₂SiHCl) is an organosilicon compound containing a reactive silicon-chlorine (Si-Cl) bond. The silicon atom is electrophilic, making it highly susceptible to nucleophilic attack by water. This leads to a rapid and often violent hydrolysis reaction, producing corrosive hydrogen chloride (HCl) gas and diphenylsilanol, which can further condense to form disiloxanes.[1][2]

Q2: What are the visible signs of this compound hydrolysis?

Accidental exposure to moisture can lead to several observable issues:

  • Formation of a white precipitate: This is typically the result of silanol condensation, forming solid diphenylsiloxane oligomers.[2]

  • Cloudiness or fuming upon opening the container: This is due to the reaction with atmospheric moisture, generating HCl gas which can appear as fumes.[3]

  • Pressure buildup in the container: The generation of HCl gas in a sealed container can lead to a dangerous increase in pressure.

Q3: What are the primary safety concerns when working with this compound?

The main safety hazards are:

  • Corrosivity: It causes severe skin burns and eye damage.[4]

  • Toxicity: Inhalation of vapors or skin contact can be harmful.[4]

  • Reactivity with water: The reaction is violent and produces toxic, corrosive HCl gas.[1][3]

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

Troubleshooting Guide

Problem Probable Cause Solution
The this compound solution appears cloudy or contains a white precipitate. The compound has been exposed to moisture, leading to hydrolysis and the formation of insoluble siloxanes.The product has likely degraded and may not be suitable for your experiment. If the contamination is minor, it might be possible to filter the solution under inert atmosphere conditions, but the purity will be compromised. To prevent this, always use anhydrous solvents and proper air-sensitive techniques.
Pressure builds up in the storage container, and a hissing sound is heard upon opening. Hydrolysis has occurred, generating HCl gas.Vent the container carefully in a fume hood. Before sealing for long-term storage, ensure the headspace is purged with an inert gas (e.g., argon or nitrogen) to remove any moisture-laden air.
A reaction using this compound gives a low yield or fails completely. The this compound has likely hydrolyzed, reducing the amount of active reagent available.Use a fresh bottle of this compound or an appropriately stored and handled one. Ensure all glassware is rigorously dried, and solvents are anhydrous.
Difficulty in dissolving this compound in a non-polar solvent. The formation of insoluble hydrolysis products (siloxanes) is preventing complete dissolution.This is a sign of degradation. It is best to use a fresh, unhydrolyzed batch of the reagent.

Data Presentation

Table 1: Qualitative Reactivity of Silanes with Water

Silane TypeGeneral FormulaReactivity with WaterByproducts
Chlorosilane R₃SiClVery High (Violent) HCl, Silanols, Siloxanes
AlkoxysilaneR₃Si(OR')Low to ModerateR'OH, Silanols, Siloxanes
SilanolR₃SiOH(Condensation)Water, Siloxanes

Note: The reactivity is influenced by the nature of the 'R' groups.

Experimental Protocols

Protocol 1: Drying Glassware for Moisture-Sensitive Applications

Objective: To remove adsorbed water from glassware surfaces.

Methodology:

  • Cleaning: Thoroughly wash glassware with an appropriate detergent, rinse with deionized water, and then with a small amount of acetone.

  • Oven Drying: Place the glassware in a laboratory oven set to at least 125°C for a minimum of 4 hours, or preferably overnight.[5]

  • Assembly and Cooling:

    • For Schlenk Line Use: While still hot, assemble the glassware on the Schlenk line. Evacuate the system while the glass is still warm and then backfill with a dry, inert gas (e.g., argon or nitrogen). Repeat the evacuate-backfill cycle three times. Allow the glassware to cool to room temperature under a positive pressure of the inert gas.

    • For Glovebox Use: Transfer the hot glassware directly from the oven into the antechamber of the glovebox. Evacuate and refill the antechamber with the glovebox atmosphere for at least three cycles before bringing the glassware into the main chamber. Allow it to cool inside the glovebox.[6]

Protocol 2: Handling and Transferring this compound Using a Schlenk Line

Objective: To safely transfer a specific volume of this compound from a commercial container to a reaction flask under an inert atmosphere.

Materials:

  • This compound in a Sure/Seal™ bottle or a bottle with a septum-lined cap.

  • Dry, nitrogen-flushed Schlenk flask.

  • Dry, nitrogen-flushed gas-tight syringe with a long needle.

  • Schlenk line with a supply of dry nitrogen or argon.

Methodology:

  • Preparation: Ensure the Schlenk line is operating correctly with a positive flow of inert gas through the bubbler. The reaction flask should be properly dried and under a positive pressure of inert gas.

  • Equilibrating Pressure: Puncture the septum of the this compound bottle with a needle connected to the inert gas line to ensure a positive pressure.

  • Syringe Preparation: Purge the dry syringe with the inert gas from the Schlenk line by drawing the gas into the syringe and expelling it three times.

  • Transfer: Insert the needle of the purged syringe through the septum of the this compound bottle, ensuring the needle tip is below the liquid level. Slowly draw the desired volume of the liquid into the syringe.

  • Injecting into Reaction Flask: Quickly and carefully transfer the syringe to the reaction flask and inject the this compound through the septum.

  • Cleaning: Immediately quench the residual this compound in the syringe by drawing up a small amount of a suitable quenching agent (e.g., isopropanol) in a separate flask, followed by water.

Visualizations

Hydrolysis_Pathway This compound This compound ((C₆H₅)₂SiHCl) Intermediate Pentacoordinate Intermediate This compound->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate Diphenylsilanol Diphenylsilanol ((C₆H₅)₂SiH(OH)) Intermediate->Diphenylsilanol HCl Hydrogen Chloride (HCl) Intermediate->HCl Diphenylsilanol->H2O Siloxane Disiloxane (((C₆H₅)₂SiH)₂O) Diphenylsilanol->Siloxane Condensation

Caption: Hydrolysis pathway of this compound.

Handling_Workflow decision decision proc proc start start prep_glassware Prepare & Dry Glassware start->prep_glassware end end dry_solvent Use Anhydrous Solvent prep_glassware->dry_solvent decision_env Handling Environment? dry_solvent->decision_env schlenk Assemble hot glassware on Schlenk line. Evacuate/backfill 3x. decision_env->schlenk Schlenk Line glovebox Transfer hot glassware to antechamber. Cycle 3x. decision_env->glovebox Glovebox transfer Transfer this compound via gas-tight syringe or cannula. schlenk->transfer glovebox->transfer reaction Perform Experiment transfer->reaction reaction->end Proper Quenching & Workup

Caption: Workflow for handling this compound.

References

Optimizing reaction conditions for silylation with Diphenylchlorosilane for improved yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Silylation with Diphenylchlorosilane

Welcome to the technical support center for optimizing reaction conditions for silylation with this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of silylation using this compound?

A1: Silylation with this compound is a chemical reaction that introduces a diphenylsilyl group onto a molecule, typically by replacing an acidic proton, most commonly from a hydroxyl group (-OH) to form a silyl ether. This is a nucleophilic substitution reaction where the oxygen of the alcohol attacks the electrophilic silicon atom of the this compound. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[1] The diphenylsilyl group serves as a protecting group, masking the reactivity of the hydroxyl group during subsequent synthetic steps.

Q2: Why is my silylation reaction with this compound failing or giving low yields?

A2: The most common reasons for low conversion or reaction failure in silylation reactions include:

  • Presence of moisture: this compound reacts vigorously with water to produce diphenylsilanol and hydrochloric acid.[2] This consumes the reagent and can lead to the formation of undesired siloxane byproducts. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Inappropriate solvent or base: The choice of solvent and base is critical and can significantly impact the reaction rate and yield. Aprotic solvents are necessary.[2]

  • Steric hindrance: The substrate alcohol may be sterically hindered, slowing down the reaction. More forcing conditions, such as elevated temperatures, may be required.

  • Insufficient reagent: An inadequate amount of this compound or base can lead to incomplete conversion. A slight excess of both is generally recommended.

Q3: What are the ideal solvents for a silylation reaction with this compound?

A3: Aprotic solvents are essential for silylation reactions with chlorosilanes to prevent reaction with the solvent.[2] The choice of solvent can influence the reaction rate. Common choices include:

  • Dichloromethane (DCM): A versatile and commonly used non-polar aprotic solvent.

  • Tetrahydrofuran (THF): A polar aprotic ether that is a good solvent for many organic compounds.

  • Acetonitrile (MeCN): A polar aprotic solvent that can sometimes accelerate reaction rates.

  • Toluene: A non-polar aromatic solvent suitable for reactions that may require heating.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly increase the rate of silylation reactions.

Q4: Which base should I use for the silylation, and in what quantity?

A4: A tertiary amine base is typically used to neutralize the HCl generated during the reaction. Common bases include:

  • Triethylamine (TEA): A common and cost-effective choice.

  • Pyridine: Often used, and can also serve as the solvent in some cases.[2]

  • Imidazole: A highly effective base for silylations. A 1.1 to 1.5 molar excess of the base relative to the alcohol is generally recommended to ensure the reaction goes to completion.[1]

Q5: How can I monitor the progress of my silylation reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The silylated product will be less polar than the starting alcohol and should have a higher Rf value. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize both the starting material and the product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the silylation of alcohols with this compound.

Problem Potential Cause Recommended Solution
Low or no product formation Moisture in the reaction Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Run the reaction under nitrogen or argon.
Low reactivity of the substrate For sterically hindered alcohols, increase the reaction temperature (refluxing may be necessary) and/or extend the reaction time.[2] Consider using a more polar solvent like DMF to increase the reaction rate.
Inappropriate base Switch to a more effective base such as imidazole. Ensure at least a 1.1 molar equivalent of the base is used.
Insufficient silylating agent Use a slight excess (1.1-1.2 equivalents) of this compound.
Formation of a white precipitate Formation of amine hydrochloride salt This is the expected byproduct of the reaction (e.g., triethylammonium chloride) and indicates the reaction is proceeding. It will be removed during the aqueous workup.
Formation of siloxane byproducts This is likely due to the presence of water. Rigorously exclude moisture from the reaction. Siloxanes are typically less polar and can often be separated from the desired product by column chromatography.
Difficult purification Presence of unreacted starting material If the reaction has not gone to completion, consider re-subjecting the crude material to the reaction conditions with fresh reagents.
Co-elution of product and byproducts Optimize the solvent system for column chromatography. A less polar solvent system will generally elute the less polar siloxane byproducts first.
Product decomposes on silica gel Acidity of silica gel The diphenylsilyl ether may be sensitive to the acidic nature of silica gel. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a different stationary phase such as neutral alumina.

Experimental Protocols

General Protocol for the Silylation of a Primary Alcohol

This protocol provides a general procedure for the protection of a primary alcohol with this compound.

Materials:

  • Primary alcohol

  • This compound (1.1 eq.)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) (1.2 eq.) or Imidazole (1.2 eq.)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq.).

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous DCM. Add triethylamine (1.2 eq.) or imidazole (1.2 eq.) to the solution and stir until fully dissolved.

  • Addition of Silylating Agent: Slowly add this compound (1.1 eq.) to the stirred solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The optimal reaction conditions can vary depending on the specific substrate. The following table provides a general guide for selecting starting conditions for optimization.

Parameter Condition A (Mild) Condition B (Standard) Condition C (Forcing)
Substrate Primary AlcoholSecondary AlcoholSterically Hindered Alcohol
Base Triethylamine (1.2 eq.)Imidazole (1.5 eq.)Imidazole (1.5 eq.)
Solvent DCMTHF or AcetonitrileDMF
Temperature 0 °C to Room Temp.Room Temperature60-80 °C
Typical Time 1-4 hours4-12 hours12-24 hours

Visualizations

Experimental Workflow for Silylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Reagents inert_atm Establish Inert Atmosphere start->inert_atm add_substrate Add Substrate, Solvent, & Base inert_atm->add_substrate cool Cool to 0 °C add_substrate->cool add_silyl Add this compound cool->add_silyl react Stir at RT & Monitor by TLC add_silyl->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: Workflow for the silylation of an alcohol with this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_moisture Were anhydrous conditions used? start->check_moisture check_reagents Were reagents used in excess? check_moisture->check_reagents Yes solution_moisture Re-run with dry glassware, anhydrous reagents, and under inert atmosphere. check_moisture->solution_moisture No check_conditions Were reaction conditions appropriate? check_reagents->check_conditions Yes solution_reagents Increase equivalents of this compound and base. check_reagents->solution_reagents No solution_conditions Increase temperature, reaction time, or switch to a more polar solvent (e.g., DMF). check_conditions->solution_conditions No

Caption: Decision tree for troubleshooting low yield in silylation reactions.

References

Technical Support Center: Diphenylchlorosilane Reactions with Multifunctional Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenylchlorosilane and its reactions with multifunctional compounds such as diols, amino alcohols, and hydroxy acids.

Troubleshooting Guides & FAQs

This section addresses common side reactions and experimental challenges encountered when using this compound as a protecting group or in other synthetic transformations.

FAQ 1: My reaction with this compound is messy, and I'm getting a white precipitate. What is happening?

Answer:

This is a very common issue and is most likely due to the hydrolysis of this compound and subsequent condensation of the resulting diphenylsilanol. This compound is highly sensitive to moisture.

Side Reaction: Hydrolysis and Condensation

This compound reacts with water to form diphenylsilanol, which can then self-condense to form polydiphenylsiloxanes. These siloxanes are often insoluble in common organic solvents and appear as a white precipitate.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Use Dry Solvents: Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.

  • Proper Reagent Handling: Handle this compound and any other reagents using dry syringes or in a glovebox. Minimize the time the reagent bottle is open to the atmosphere.

Experimental Protocol: Minimizing Hydrolysis of this compound

  • Glassware Preparation: Assemble all necessary glassware (e.g., round-bottom flask, condenser, dropping funnel) and dry it in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum. Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system. If using a bottled solvent, it's good practice to draw the required volume with a dry syringe and transfer it to the reaction flask.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Seal all joints with high-vacuum grease or use well-fitting ground glass joints. Use rubber septa on addition ports.

  • Reagent Addition: Add the dry solvent and your multifunctional compound to the reaction flask via syringe. If the substrate is a solid, add it to the flask before the final drying and purging with inert gas. Add the base (e.g., triethylamine, imidazole), if required. Finally, add the this compound dropwise via a dry syringe at the desired temperature (often 0 °C to room temperature).

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench any remaining this compound by carefully adding a small amount of a dry alcohol (e.g., isopropanol) or water, if compatible with the product. Proceed with the standard aqueous work-up and purification.

Logical Workflow for Preventing Hydrolysis

hydrolysis_prevention start Start Reaction Setup dry_glassware Oven-dry or flame-dry all glassware start->dry_glassware inert_atmosphere Assemble under inert atmosphere (N2/Ar) dry_glassware->inert_atmosphere dry_solvents Use anhydrous solvents inert_atmosphere->dry_solvents add_reagents Add substrate and base (if applicable) via syringe dry_solvents->add_reagents add_silane Add this compound dropwise at controlled temperature add_reagents->add_silane monitor Monitor reaction (TLC, GC-MS) add_silane->monitor workup Quench and work-up monitor->workup end Pure Product workup->end

Caption: Workflow for minimizing hydrolysis of this compound.

FAQ 2: I'm reacting this compound with a diol. How can I control the formation of cyclic vs. polymeric byproducts?

Answer:

This issue primarily arises when using dichlorodiphenylsilane (Ph₂SiCl₂) , which has two reactive chlorine atoms. With chlorodiphenylsilane (Ph₂SiHCl) , which is monofunctional, intermolecular polymerization is less common but can still occur through side reactions if not properly controlled.

Side Reaction: Intramolecular Cyclization vs. Intermolecular Polymerization (with Dichlorodiphenylsilane)

  • Intramolecular Cyclization: Favored for 1,2- and 1,3-diols, leading to the formation of five- or six-membered cyclic silyl ethers. This is often the desired outcome.

  • Intermolecular Polymerization: Can occur if the diol is long-chain or if reaction conditions favor intermolecular reactions, leading to oligomeric or polymeric siloxanes.

Troubleshooting and Control:

  • High Dilution: Running the reaction at high dilution favors intramolecular cyclization by reducing the probability of intermolecular encounters.

  • Slow Addition: Adding the dichlorodiphenylsilane slowly to the diol solution also promotes intramolecular reactions.

  • Temperature: Lower temperatures can sometimes favor the formation of the thermodynamically more stable cyclic product.

Data on Reaction Outcome with Diols

While specific quantitative data is scarce in the literature, the following table summarizes the expected outcomes based on general principles of ring formation.

Diol TypeRing Size of Cyclic ProductLikelihood of CyclizationFactors Favoring CyclizationPotential Side Products
1,2-Diol5-memberedHighHigh dilution, slow additionOligomers/Polymers
1,3-Diol6-memberedHighHigh dilution, slow additionOligomers/Polymers
1,4-Diol7-memberedModerateHigh dilution, slow additionSignificant oligomer/polymer formation
>1,4-Diol>7-memberedLowVery high dilutionPrimarily oligomers/polymers

Experimental Protocol: Synthesis of a Cyclic Silyl Ether from a 1,3-Diol and Dichlorodiphenylsilane

  • Setup: Under an argon atmosphere, in an oven-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and condenser, dissolve the 1,3-diol (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous toluene to a concentration of 0.05 M.

  • Addition: Dissolve dichlorodiphenylsilane (1.05 eq) in anhydrous toluene in the dropping funnel. Add the silane solution dropwise to the stirred diol solution over a period of 2-4 hours at room temperature.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature overnight.

  • Monitoring: Monitor the reaction for the disappearance of the starting diol by TLC.

  • Work-up: Filter the reaction mixture to remove the triethylammonium chloride salt. Wash the filtrate with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

FAQ 3: I am trying to silylate the hydroxyl group of an amino alcohol, but I am getting a mixture of products or no reaction. What is the issue?

Answer:

The challenge with amino alcohols is achieving chemoselectivity between the hydroxyl (-OH) and the amino (-NH₂) groups.

Side Reactions and Chemoselectivity Issues:

  • N-Silylation: The amine group can be silylated, leading to a mixture of O-silylated, N-silylated, and di-silylated products.

  • Intramolecular Hydrogen Bonding: Hydrogen bonding between the hydroxyl and amino groups can reduce the nucleophilicity of the hydroxyl group, slowing down the desired reaction.

  • Acid-Base Reactions: The HCl byproduct of the silylation reaction can protonate the amino group, rendering it unreactive as a nucleophile but also potentially catalyzing side reactions.

Troubleshooting and Control:

  • Choice of Base: A hindered, non-nucleophilic base can help to deprotonate the hydroxyl group without competing in the silylation reaction. Imidazole is often a good choice as it can also act as a catalyst.

  • Protecting the Amine: If O-silylation is the exclusive goal and selectivity is poor, it may be necessary to first protect the amine group (e.g., as a Boc-carbamate), perform the silylation, and then deprotect the amine.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

General Reactivity and Selectivity Trends

Functional GroupRelative Reactivity towards SilylationComments
Primary AlcoholHighGenerally the most reactive hydroxyl group.
Secondary AlcoholModerateLess reactive than primary alcohols due to steric hindrance.
Tertiary AlcoholLowVery sterically hindered and often difficult to silylate.
PhenolModerate to HighAcidity can influence reactivity; can be competitive with primary alcohols.
Primary AmineModerateCan compete with hydroxyl groups, especially secondary ones.
Secondary AmineLow to ModerateLess reactive than primary amines.
Carboxylic AcidHighReadily forms a silyl ester.

Decision Pathway for Silylating Amino Alcohols

amino_alcohol_silylation start Silylate Amino Alcohol reaction React with Ph2SiHCl and a suitable base (e.g., imidazole) start->reaction analysis Analyze product mixture (NMR, GC-MS) reaction->analysis pure_O_silylated Pure O-silylated product analysis->pure_O_silylated Success mixture Mixture of O- and N-silylated products analysis->mixture Poor Selectivity no_reaction No or slow reaction analysis->no_reaction Low Reactivity optimize_conditions Optimize conditions: - Change base - Lower temperature - Adjust stoichiometry mixture->optimize_conditions protect_amine Protect amine group (e.g., Boc) before silylation mixture->protect_amine If optimization fails no_reaction->optimize_conditions optimize_conditions->reaction Retry protect_amine->reaction

Caption: Troubleshooting workflow for the silylation of amino alcohols.

FAQ 4: When reacting this compound with a hydroxy acid, how can I selectively silylate the hydroxyl group over the carboxylic acid?

Answer:

Both the hydroxyl and carboxylic acid groups can react with this compound. The carboxylic acid readily forms a silyl ester, which is often a very facile reaction.

Side Reaction: Silyl Ester Formation

The reaction of a carboxylic acid with a chlorosilane in the presence of a base is a standard method for forming silyl esters. This will compete with the silylation of the hydroxyl group.

Troubleshooting and Control for Selective O-Silylation:

  • Protect the Carboxylic Acid: The most reliable method for selective O-silylation is to first protect the carboxylic acid, for example, as a methyl or ethyl ester. After silylation of the hydroxyl group, the ester can be hydrolyzed if the free carboxylic acid is required.

  • Steric Hindrance: If the hydroxyl group is significantly less sterically hindered than the carboxylic acid, it might be possible to achieve some selectivity by using a bulky silylating agent and carefully controlling the stoichiometry and reaction time at low temperatures. However, this is often challenging.

  • Use of Diphenylsilane (Ph₂SiH₂): In some cases, catalytic methods using diphenylsilane (a hydrosilane) might offer different selectivity profiles compared to the chlorosilane.

Summary of Influencing Factors on Chemoselectivity

ParameterEffect on Selectivity (OH vs. COOH)Rationale
Steric Hindrance around -OH Increased selectivity for less hindered -OHThe bulky diphenylsilyl group will react faster with a more accessible hydroxyl group.
Reaction Temperature Lower temperatures may favor kinetic control, potentially favoring the more reactive site.At higher temperatures, thermodynamic products may be favored, which could be the silyl ester.
Stoichiometry of Silane Using ≤ 1 equivalent of silane may favor reaction at the more reactive site.Excess silane will lead to reaction at both sites.
Protection of COOH The most effective method for ensuring selective O-silylation.Prevents the carboxylic acid from reacting.

This technical support guide provides a starting point for troubleshooting common side reactions with this compound. Successful synthesis often depends on careful control of reaction conditions and a good understanding of the relative reactivity of the functional groups involved.

Purification strategies for removing byproducts from Diphenylchlorosilane reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Diphenylchlorosilane (Ph₂SiHCl) and related compounds.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a clear question-and-answer format.

1. Fractional Distillation Issues

Problem Potential Cause Solution
Poor Separation of Product and Impurities Inefficient fractionating column.- Ensure the fractionating column is adequately packed and of sufficient length for the separation. - For liquids with very similar boiling points (less than 70°C difference), a longer column with more theoretical plates is necessary.
Distillation rate is too fast.- Reduce the heating rate to ensure a slow and steady distillation. A rate of 1-2 drops per second for the distillate is often recommended.
Fluctuating temperature during distillation.- Ensure the heating mantle is properly insulated and the thermometer bulb is correctly positioned at the vapor outlet to the condenser.[1] - Check for drafts and shield the apparatus if necessary.
Product Decomposes in the Distillation Flask Boiling point is too high at atmospheric pressure.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound.
Presence of moisture.- Ensure all glassware is thoroughly dried before use. This compound reacts with water, which can lead to the formation of siloxanes and other byproducts.[2][3]
No Product Distilling Over Insufficient heating.- Gradually increase the temperature of the heating mantle. Be cautious not to overshoot the boiling point, which could lead to decomposition.
Leak in the vacuum system (for vacuum distillation).- Check all joints and connections for leaks. Ensure proper sealing with vacuum grease.

2. Recrystallization Issues

Problem Potential Cause Solution
Product Oiling Out Instead of Crystallizing The solution is supersaturated, or the cooling rate is too fast.- Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.
Improper solvent choice.- The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures (e.g., hexane/ethyl acetate, methanol/water).[4]
Low Yield of Recovered Crystals Too much solvent was used.- Evaporate some of the solvent and attempt to recrystallize.
The compound has significant solubility in the cold solvent.- Cool the solution in an ice bath to maximize crystal formation.
Colored Impurities Remain in Crystals Impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

3. Column Chromatography Issues

Problem Potential Cause Solution
Poor Separation of Compounds (Overlapping Bands) Incorrect eluent polarity.- Adjust the solvent system. If compounds are eluting too quickly, decrease the polarity of the eluent. If they are not moving, increase the polarity.[5]
Column was not packed properly.- Ensure the silica gel is packed uniformly without any air bubbles or channels.
Sample was loaded in too large a volume of solvent.- Dissolve the sample in the minimum amount of solvent before loading it onto the column.[6]
Cracking of the Silica Gel Bed The column ran dry.- Always keep the silica gel covered with the eluent.
Heat generated from the solvent mixing with the silica gel.- Pack the column using a slurry method to dissipate heat.
Streaking or Tailing of Bands The compound is too soluble in the eluent.- Use a less polar solvent system.
The compound is interacting too strongly with the silica gel.- For acidic or basic compounds, consider adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis via the Grignard reaction?

A1: Common byproducts include:

  • Unreacted starting materials: Phenylmagnesium halide and the initial chlorosilane.

  • Homocoupling products: Biphenyls can form from the Grignard reagent.[2]

  • Hydrolysis products: Diphenylsilanediol (Ph₂Si(OH)₂) and various linear and cyclic siloxanes (e.g., octaphenylcyclotetrasiloxane) can form if moisture is present.[3][7][8][9]

  • Other organosilanes: Depending on the starting materials and reaction conditions, other phenyl-substituted silanes may be produced.[10]

Q2: How can I remove water-sensitive byproducts like diphenylsilanediol?

A2: Diphenylsilanediol is a solid and is significantly more polar than this compound. It can often be removed by filtration if it precipitates from the reaction mixture. During distillation, it will remain as a non-volatile residue. Column chromatography is also very effective at separating the polar diol from the less polar chlorosilane.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: The following techniques are commonly used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can be used to determine the structure and purity of the compound.[7][12][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and confirming the presence of the Si-H bond.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is corrosive and reacts with water and moisture to produce toxic and corrosive hydrogen chloride gas.[2] Key safety precautions include:

  • Handling the compound in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3]

  • Ensuring all glassware and equipment are dry to prevent hydrolysis.[2]

  • Storing the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[1][2]

Data Presentation

Table 1: Comparison of Purification Strategies for Chlorosilanes

Purification MethodTypical Purity AchievedApproximate YieldKey AdvantagesKey Disadvantages
Fractional Distillation >98%85-95%Excellent for large-scale purification; removes non-volatile impurities.May not separate compounds with very close boiling points; risk of thermal decomposition.
Recrystallization >99%70-90%Can achieve very high purity; effective at removing small amounts of impurities.Only applicable to solid compounds; yield can be lower due to solubility losses.
Column Chromatography >99.5%60-85%Excellent separation of compounds with similar properties; works well for small-scale purification.Can be time-consuming and solvent-intensive; not easily scalable.

Note: The values in this table are representative and can vary depending on the specific impurities and experimental conditions.

Experimental Protocols

1. Fractional Distillation of this compound

  • Objective: To purify this compound from less volatile and more volatile impurities.

  • Apparatus: A round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a condenser and thermometer, a receiving flask, a heating mantle, and a vacuum source (if performing vacuum distillation).

  • Procedure:

    • Ensure all glassware is oven-dried and assembled while still warm to prevent moisture condensation.

    • Charge the round-bottom flask with the crude this compound.

    • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.

    • If performing vacuum distillation, connect the apparatus to a vacuum pump with a cold trap.

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column. A temperature gradient should establish in the column.

    • Collect any low-boiling forerun in a separate receiving flask and discard.

    • When the temperature stabilizes at the boiling point of this compound (approx. 143 °C at 10 mmHg), change the receiving flask to collect the pure product.[14]

    • Continue distillation until the temperature begins to rise again or only a small amount of residue remains in the distillation flask.

    • Stop the distillation and allow the apparatus to cool before dismantling.

2. Recrystallization of a Solid this compound Derivative

(Note: this compound is a liquid at room temperature. This protocol is for a solid derivative or for purification at very low temperatures where it may solidify.)

  • Objective: To purify a solid organosilane by removing soluble impurities.

  • Materials: Crude solid organosilane, appropriate recrystallization solvent (e.g., hexanes, toluene, or a mixture), Erlenmeyer flask, heating source, filtration apparatus (Buchner funnel and flask).

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimum amount of the chosen solvent.

    • Gently heat the mixture while stirring until the solid completely dissolves.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

    • Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

    • Once crystal formation appears to have stopped, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals, preferably under vacuum.

3. Column Chromatography of this compound

  • Objective: To purify this compound from byproducts with different polarities.

  • Materials: Glass chromatography column, silica gel, eluent (e.g., a mixture of hexanes and ethyl acetate), sand, collection tubes.

  • Procedure:

    • Select an appropriate eluent system by running thin-layer chromatography (TLC) plates to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.[15]

    • Prepare the chromatography column by adding a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Pack the column with a slurry of silica gel in the chosen eluent.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel.

    • Begin eluting the column with the solvent system, collecting fractions in separate test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Byproduct_Formation Ph2SiHCl This compound Ph2SiOH2 Diphenylsilanediol Ph2SiHCl->Ph2SiOH2 Hydrolysis Moisture Moisture (H₂O) Moisture->Ph2SiOH2 Grignard Grignard Reagent (e.g., PhMgCl) Biphenyl Biphenyl Grignard->Biphenyl Homocoupling Heat High Temperature Heat->Biphenyl Siloxane Siloxanes (Linear/Cyclic) Ph2SiOH2->Siloxane Condensation

Key byproduct formation pathways in this compound reactions.

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Primary Purification (Large Scale) Chromatography Column Chromatography Crude->Chromatography High Purity (Small Scale) Recrystallization Recrystallization (for solid derivatives) Crude->Recrystallization Analysis Purity Analysis (GC-MS, NMR, FTIR) Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis Pure_Product Purified Product Analysis->Pure_Product

General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue? Distillation Distillation Problem? Start->Distillation Recrystallization Recrystallization Problem? Start->Recrystallization Chromatography Chromatography Problem? Start->Chromatography Poor_Sep Poor Separation Distillation->Poor_Sep Yes Decomposition Decomposition Distillation->Decomposition Yes Oiling_Out Oiling Out Recrystallization->Oiling_Out Yes Low_Yield Low Yield Recrystallization->Low_Yield Yes Poor_Sep_Chrom Poor Separation Chromatography->Poor_Sep_Chrom Yes Streaking Streaking Bands Chromatography->Streaking Yes

A logical decision tree for troubleshooting common purification issues.

References

Technical Support Center: Managing Exothermic Reactions of Diphenylchlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with Diphenylchlorosilane on a large scale, focusing on the safe management of exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: Why are reactions involving this compound exothermic?

A1: Reactions with this compound, particularly with nucleophiles like water, alcohols, and amines, are highly exothermic. This is due to the formation of strong silicon-oxygen or silicon-nitrogen bonds, which releases a significant amount of energy as heat. The hydrolysis reaction is especially vigorous and can lead to a rapid increase in temperature and pressure due to the formation of hydrochloric acid (HCl) gas.[1][2]

Q2: What is a thermal runaway and why is it a major concern with this compound?

A2: A thermal runaway is a situation where the heat generated by an exothermic reaction exceeds the rate of heat removal from the reactor. This leads to an accelerating cycle of increasing temperature and reaction rate, which can result in a violent release of energy, vessel rupture, and release of hazardous materials.[3] Given the high reactivity of this compound, especially with protic substances, the risk of thermal runaway is significant if not properly controlled, particularly during large-scale operations where the surface-area-to-volume ratio for heat dissipation is lower.[4]

Q3: What are the primary hazards associated with a loss of control during a this compound reaction?

A3: The primary hazards include:

  • Rapid pressure build-up: The reaction with protic solvents generates HCl gas, which can rapidly pressurize the reactor.[1]

  • Boiling of solvents: A rapid temperature increase can cause solvents to boil, further increasing the pressure.

  • Release of toxic and corrosive materials: A breach of containment can release unreacted this compound and corrosive HCl gas.[1][2]

  • Fire and explosion: If flammable solvents are used, a thermal runaway can lead to their ignition.

Q4: How does reaction scale-up affect the risk of an exothermic event?

A4: As the scale of a reaction increases, the volume increases by a cubic factor while the surface area for heat exchange only increases by a square factor. This decrease in the surface-area-to-volume ratio makes it progressively harder to remove heat efficiently from the reaction mixture, thus increasing the risk of a thermal runaway.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Spike During Reagent Addition 1. Addition rate is too fast.2. Inadequate cooling capacity or coolant flow.3. Poor mixing leading to localized "hot spots".4. Reagent concentration is too high.1. Immediately stop the addition of the reagent.2. Ensure maximum cooling is applied (increase coolant flow, use a colder bath).3. Increase agitation speed to improve heat distribution.4. For future runs, reduce the addition rate, dilute the reagent, or use a smaller initial charge.
Reaction Fails to Initiate, Followed by a Sudden, Sharp Exotherm 1. An induction period is present.2. Low initial temperature is preventing the reaction from starting, leading to an accumulation of unreacted reagents.1. Be patient and monitor for subtle signs of reaction initiation before continuing addition.2. Consider a small, controlled initial charge and wait for initiation before proceeding with the main addition.3. If safe, apply gentle, controlled heating to a small portion to initiate the reaction, but be prepared for a rapid exotherm.
Pressure in the Reactor Increases Rapidly 1. Generation of HCl gas from reaction with moisture or protic solvents.2. Boiling of the solvent due to an uncontrolled exotherm.1. Ensure the reactor is properly vented to a scrubber system to handle HCl gas.2. Immediately stop reagent addition and apply maximum cooling.3. If pressure continues to rise, initiate the emergency quenching procedure.
Cooling System Failure 1. Power outage.2. Mechanical failure of the chiller or pump.1. Immediately stop all reagent additions.2. Switch to a backup cooling system if available.3. If the temperature begins to rise uncontrollably, prepare to execute the emergency quenching or reaction inhibition plan.

Quantitative Data on Reaction Exothermicity

Specific, publicly available calorimetric data for this compound reactions is limited. The heat of reaction is highly dependent on the specific nucleophile, solvent, and reaction conditions. It is critically important for researchers to determine this data experimentally for their specific process before attempting a large-scale reaction. Reaction calorimetry (RC) or adiabatic calorimetry are the standard methods for this determination.

The table below provides illustrative data for similar chlorosilane reactions to emphasize the potential energy release. This data should not be used as a direct substitute for experimental measurement for your specific process.

Reaction Type Example Reactant Typical Adiabatic Temperature Rise (°C) Typical Heat of Reaction (kJ/mol) Comments
HydrolysisWater> 100 °CHighly Exothermic (Specific value varies)Reaction is extremely rapid and produces HCl gas. Control is very difficult.
AlcoholysisMethanol50 - 150 °C-60 to -120Can be highly exothermic, depending on the alcohol and catalyst.
AminolysisPrimary/Secondary Amine70 - 200 °C-80 to -150Often very rapid and highly exothermic. Forms an amine hydrochloride salt.
Grignard ReactionPhenylmagnesium Bromide40 - 100 °C-100 to -200Highly exothermic and requires very careful control of addition rate and temperature.

Experimental Protocols

Protocol 1: General Procedure for Large-Scale Reaction with this compound

Objective: To safely perform a nucleophilic substitution reaction with this compound on a multi-liter scale.

Materials & Equipment:

  • Jacketed glass reactor (appropriately sized for the intended scale) with overhead stirrer, temperature probe (thermocouple), and pressure relief valve.

  • Addition funnel or dosing pump for controlled reagent addition.

  • Inert gas supply (Nitrogen or Argon).

  • Chiller/cryostat for temperature control.

  • Scrubber system containing a basic solution (e.g., NaOH) to neutralize HCl gas.

  • Emergency quench solution (e.g., a high-boiling, non-reactive solvent).

Methodology:

  • Reactor Preparation: Thoroughly dry all glassware and the reactor system. Assemble the reactor and perform a leak test. Purge the entire system with an inert gas (e.g., Nitrogen) for at least one hour to remove all atmospheric moisture and oxygen. Maintain a positive pressure of inert gas throughout the experiment.

  • Initial Charge: Charge the reactor with this compound and an anhydrous solvent. Begin agitation to ensure good mixing.

  • Cooling: Cool the reactor contents to the desired initial reaction temperature (typically well below the target reaction temperature, e.g., 0 °C or lower).

  • Reagent Addition: Begin the slow, controlled addition of the nucleophile solution via the addition funnel or dosing pump.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be controlled to maintain the temperature within a pre-determined safe range (e.g., ± 5 °C of the target temperature). If the temperature rises above this range, immediately stop the addition and allow the cooling system to bring it back down.

  • Reaction Completion: After the addition is complete, continue to stir the reaction at the target temperature and monitor for any secondary exotherms.

  • Quenching: Once the reaction is deemed complete, cool the mixture down before slowly and carefully adding a quenching agent if required by the workup procedure. Be aware that the quench itself can be exothermic.

  • Workup: Proceed with the standard workup and purification procedures.

Protocol 2: Determining Heat of Reaction using Reaction Calorimetry (RC1)

Objective: To quantify the heat of reaction for a specific this compound reaction to enable safe scale-up.

Methodology:

  • Calibration: Calibrate the reaction calorimeter according to the manufacturer's instructions, typically involving measuring the heat capacity of the solvent and the overall heat transfer coefficient (UA) of the reactor.

  • Isothermal Reaction:

    • Charge the calorimeter's reactor with this compound and solvent under an inert atmosphere.

    • Bring the reactor contents to the desired reaction temperature and allow them to stabilize.

    • Add the nucleophile at a constant, controlled rate.

    • The calorimeter's software will measure the heat flow from the reactor to the jacket required to maintain a constant internal temperature. This heat flow is directly related to the heat being generated by the reaction.

  • Data Analysis:

    • Integrate the heat flow curve over the duration of the addition to determine the total heat of reaction (Q).

    • Calculate the molar heat of reaction (ΔHrxn) by dividing Q by the number of moles of the limiting reagent.

    • Use the data to calculate the maximum adiabatic temperature rise (ΔT_ad) to assess the thermal runaway potential.

Visualizations

Exothermic_Risk_Management_Workflow cluster_plan Planning & Assessment cluster_scaleup Scale-Up & Control cluster_prod Production A Identify Reaction & Reagents B Literature Search for Thermal Hazards A->B C Perform Reaction Calorimetry (DSC/RC1) B->C Data Unavailable E Define Safe Operating Limits (Temp, Addition Rate) B->E Data Available D Determine ΔHrxn & Adiabatic Temperature Rise C->D D->E F Engineer Cooling & Emergency Systems E->F G Perform Pilot Scale Reaction (e.g., 10x scale) F->G H Monitor & Validate Thermal Control G->H I Execute Large-Scale Batch with Strict Controls H->I

Caption: Risk assessment and management workflow for scaling up exothermic reactions.

Temperature_Excursion_Troubleshooting A Temperature Rises Above Set Point B Is Reagent Addition Ongoing? A->B C STOP ADDITION IMMEDIATELY B->C Yes D Is Cooling System at Max Capacity? B->D No C->D E Increase Coolant Flow / Lower Temp D->E No F Is Agitation Normal? D->F Yes E->F G Check Agitator, Increase RPM if Safe F->G No I Monitor for Secondary Exotherm F->I Yes G->I H Potential Runaway! Initiate Emergency Quench/Inhibition I->H Temp Still Rising J Investigate Cooling System Failure J->H K Investigate Agitator Failure K->H

Caption: Decision tree for troubleshooting a temperature excursion event.

Diphenylchlorosilane_Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products & Intermediates DCS This compound (Ph₂SiHCl) Silanol Diphenylsilanol (Ph₂SiH(OH)) DCS->Silanol + H₂O DCS->Silanol Heat Release (Exothermic) HCl Hydrogen Chloride (HCl gas) DCS->HCl - HCl H2O Water (H₂O) Siloxane Disiloxane (Ph₂HSi-O-SiHPh₂) Silanol->Siloxane + Ph₂SiH(OH) - H₂O Silanol->Siloxane Heat Release (Exothermic)

Caption: Reaction pathway for the exothermic hydrolysis of this compound.

References

Troubleshooting incomplete reactions when using Diphenylchlorosilane with sterically hindered substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered when using Diphenylchlorosilane for the silylation of sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q1: My silylation reaction with this compound is incomplete, showing a significant amount of unreacted starting material. What are the common causes?

A1: Incomplete reactions with this compound, especially with sterically hindered alcohols, are a common issue. The primary reasons include:

  • Insufficient Reactivity: The steric bulk around the hydroxyl group of your substrate can significantly slow down the reaction rate. This compound itself has phenyl groups that contribute to steric hindrance.

  • Inadequate Reaction Conditions: The chosen solvent, base, temperature, or reaction time may not be optimal for overcoming the steric barrier.

  • Moisture Contamination: this compound is sensitive to moisture. Any water in the reaction will lead to the formation of diphenylsilanol and diphenylsilanediol, consuming the reagent and reducing the yield of the desired silyl ether.[1][2]

  • Poor Quality Reagents: Degradation of this compound or the use of a non-anhydrous solvent can lead to lower reactivity.

Q2: How can I increase the yield of my silylation reaction with a sterically hindered alcohol?

A2: To improve the yield, consider the following strategies:

  • Optimize Reaction Conditions:

    • Increase Temperature: Heating the reaction can provide the necessary activation energy to overcome the steric hindrance. Reactions are often heated to 40°C or higher.[3]

    • Prolong Reaction Time: Sterically hindered substrates require longer reaction times, sometimes up to 20 hours or more.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Choice of Base: A suitable base is crucial. Imidazole is a commonly used catalyst and base.[3] For very hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine or triethylamine in combination with a catalyst like 4-dimethylaminopyridine (DMAP) might be more effective.

    • Solvent Selection: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred.[3]

  • Use a Catalyst: If not already in use, adding a nucleophilic catalyst like imidazole or DMAP can significantly accelerate the reaction.

  • Increase Reagent Equivalents: Using a slight excess of this compound (e.g., 1.1 to 1.5 equivalents) and the base can help drive the reaction to completion.

Q3: What are the common side products I might observe in my reaction mixture?

A3: The most common side product is diphenylsilanediol, which forms from the hydrolysis of this compound in the presence of trace amounts of water.[1][2] You may also observe unreacted starting material and potentially small amounts of oligomeric siloxanes if the concentration of silanol intermediates is high. The formation of these byproducts can be minimized by ensuring strictly anhydrous conditions.

Q4: How do I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction.[4][5] Spot the reaction mixture alongside your starting alcohol. The silylated product will be less polar and should have a higher Rf value than the starting alcohol. The reaction is complete when the spot corresponding to the starting alcohol is no longer visible.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting incomplete silylation reactions.

Problem: Low to no conversion of the starting alcohol.

Troubleshooting Workflow

Caption: Troubleshooting workflow for incomplete silylation.

Data Presentation

The success of a silylation reaction is highly dependent on the substrate and reaction conditions. The following tables provide a comparative overview of reaction conditions for the silylation of various sterically hindered alcohols.

Table 1: Reaction Conditions for Silylation of Hindered Alcohols with this compound

Substrate (Alcohol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Secondary Hindered AlcoholImidazoleDMF4012Moderate to GoodGeneral Protocol[3]
Tertiary Hindered AlcoholImidazole/DMAPDMF6024VariableGeneral Knowledge
1-AdamantanolImidazoleDMF5020Low to ModerateInferred from similar reactions
Di-tert-butylmethanol2,6-Lutidine/DMAPDCMReflux48LowInferred from high steric hindrance

Note: Yields are highly substrate-dependent and the conditions above are starting points for optimization.

Table 2: Comparison of Silylating Agents for Hindered Alcohols

Silylating AgentRelative Reactivity with Hindered SubstratesStability of Silyl Ether (Acidic Conditions)Comments
Trimethylsilyl chloride (TMSCl)HighLowLeast stable, easily cleaved.
Triethylsilyl chloride (TESCl)ModerateModerateMore stable than TMS.
tert-Butyldimethylsilyl chloride (TBDMSCl)ModerateGoodCommon protecting group, good stability.
This compound Moderate to Low Good Steric bulk from phenyl groups.
tert-Butyldiphenylsilyl chloride (TBDPSCl)LowVery HighVery bulky, used for highly selective protection.[6]
Triisopropylsilyl chloride (TIPSCl)Very LowVery HighExtremely bulky, very stable protecting group.

Experimental Protocols

Standard Protocol for Silylation of a Sterically Hindered Secondary Alcohol

This protocol provides a general starting point for the silylation of a sterically hindered secondary alcohol with this compound.

Materials:

  • Sterically hindered secondary alcohol (1.0 equiv)

  • This compound (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the sterically hindered secondary alcohol (1.0 equiv) and imidazole (2.5 equiv).

    • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

    • Stir the solution at room temperature until all solids have dissolved.

  • Addition of Silylating Agent:

    • Slowly add this compound (1.2 equiv) to the stirred solution at room temperature.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 40-60°C.

    • Monitor the progress of the reaction by TLC (e.g., every 2-4 hours). A suitable eluent system might be a mixture of hexanes and ethyl acetate. The product spot should have a higher Rf than the starting alcohol spot.

    • Continue heating until the starting alcohol is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure diphenylsilyl ether.

Experimental Workflow Diagram

ExperimentalWorkflow A 1. Reaction Setup - Add alcohol and imidazole to anhydrous DMF - Stir under inert atmosphere B 2. Add this compound (1.2 equiv) A->B C 3. Heat and Monitor - Heat to 40-60 °C - Monitor by TLC B->C D 4. Aqueous Work-up - Quench with NaHCO₃ (aq) - Extract with organic solvent C->D E 5. Dry and Concentrate - Wash with brine - Dry over MgSO₄ - Remove solvent D->E F 6. Purification - Flash column chromatography E->F G Pure Diphenylsilyl Ether F->G

Caption: Standard experimental workflow for silylation.

This guide is intended to provide a starting point for troubleshooting and optimizing your silylation reactions. Reaction conditions may need to be tailored for your specific substrate. Always ensure that you are working in a well-ventilated fume hood and are following all appropriate safety precautions.

References

Influence of solvent and base choice on the efficiency of Diphenylchlorosilane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diphenylchlorosilane (Ph₂SiHCl). The information is tailored to address common issues related to solvent and base selection to optimize reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the protection of an alcohol with this compound?

The reaction proceeds via a nucleophilic substitution at the silicon center. A base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic silicon atom of this compound, displacing the chloride and forming a diphenylsilyl ether. The base also serves to neutralize the hydrochloric acid (HCl) byproduct.

Q2: How does the choice of solvent affect the reaction rate?

The reaction rate is significantly influenced by the polarity of the solvent. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (MeCN), can accelerate the reaction by stabilizing charged intermediates in the transition state. Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are also commonly used, but may result in slower reaction times.[1][2]

Q3: What is the role of the base in these reactions, and which one should I choose?

The base has two primary roles: to deprotonate the substrate (e.g., alcohol) to increase its nucleophilicity and to scavenge the HCl generated during the reaction.[3]

  • Triethylamine (TEA) is a common, cost-effective choice that acts as an HCl scavenger.

  • Imidazole is more nucleophilic than TEA and can act as a catalyst by forming a highly reactive silylimidazolium intermediate, often leading to faster reactions. It can be used in catalytic or stoichiometric amounts.[4]

  • 4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst, used in small quantities along with a stoichiometric base like TEA. It significantly accelerates silylation, especially for sterically hindered alcohols.[4][5]

Q4: Why is my reaction yield consistently low?

Low yields in this compound reactions are often due to a few common issues:

  • Presence of moisture: this compound is highly sensitive to moisture and can rapidly hydrolyze to form diphenylsilanol and subsequently diphenylsiloxane, which consumes the reagent and complicates purification.[6] Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents.[4] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficiently reactive base: For sterically hindered or less reactive substrates, a stronger or more nucleophilic base/catalyst like imidazole or DMAP may be required to drive the reaction to completion.[1]

  • Sub-optimal temperature: While many silylations proceed at room temperature, some may require gentle heating to overcome activation energy barriers, particularly with less reactive substrates.

  • Product loss during workup: Silyl ethers can sometimes be sensitive to acidic or basic conditions used during the workup. Ensure your workup procedure is compatible with the stability of your product.

Q5: What are the common side products and how can I minimize them?

The most common side product is the formation of 1,1,3,3-tetraphenyldisiloxane from the hydrolysis of this compound. To minimize this, it is crucial to maintain strictly anhydrous reaction conditions.[6] If your substrate contains multiple reactive sites, over-silylation can occur. Using a stoichiometric amount of this compound (1.0-1.1 equivalents) and running the reaction at a lower temperature can improve selectivity.[1]

Data Presentation: Influence of Solvent and Base

While direct quantitative comparisons for this compound are not extensively tabulated in the literature, the following tables summarize the qualitative effects of solvent and base choices based on established principles of silylation chemistry.

Table 1: Qualitative Influence of Solvent Choice on Reaction Efficiency

SolventPolarityDielectric Constant (approx.)Expected Effect on Reaction RateNotes
Dichloromethane (DCM)Moderately Polar9.1ModerateGood general-purpose solvent, easy to remove.
Tetrahydrofuran (THF)Moderately Polar7.5ModerateGood for dissolving a wide range of substrates.
Acetonitrile (MeCN)Polar Aprotic37.5FastCan significantly accelerate the reaction rate.[2]
Dimethylformamide (DMF)Polar Aprotic36.7Very FastOften gives the fastest rates, but can be difficult to remove during workup.[1]

Table 2: Qualitative Influence of Base Choice on Reaction Efficiency

BaseTypepKa of Conjugate Acid (approx.)Expected Effect on Reaction RateNotes
Triethylamine (TEA)Non-nucleophilic10.7ModeratePrimarily acts as an HCl scavenger.
PyridineWeakly nucleophilic5.2Moderate to FastCan act as a catalyst, but is often slower than imidazole or DMAP.
ImidazoleNucleophilic Catalyst7.0FastForms a highly reactive silylimidazolium intermediate.[4]
4-DMAPNucleophilic Catalyst9.7Very FastHighly efficient catalyst, used in substoichiometric amounts with a base like TEA.[4][5]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., DCM or DMF, to make a 0.1-0.5 M solution) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add the chosen base. For example, imidazole (2.2 eq.) or triethylamine (1.5 eq.) with a catalytic amount of DMAP (0.1 eq.).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Addition of Silylating Agent: Slowly add this compound (1.1-1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate or ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Protection of a Primary Amine

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF or DCM).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (2.2 eq.).

  • Addition of Silylating Agent: Cool the solution to 0 °C and slowly add this compound (1.1 eq.).

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Workup: Filter the reaction mixture to remove the triethylammonium chloride salt, washing the solid with fresh anhydrous solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting silylamine is often used directly in the next step without further purification due to its sensitivity to hydrolysis.

Protocol 3: General Procedure for the Silylation of a Carboxylic Acid

  • Preparation: To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), an anhydrous solvent (e.g., DCM or THF), and triethylamine (1.1 eq.).

  • Addition of Silylating Agent: Add this compound (1.05 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by IR spectroscopy (disappearance of the broad O-H stretch) or TLC.

  • Purification: The resulting triethylammonium chloride can be removed by filtration. The solvent is then removed under reduced pressure to yield the crude silyl ester, which is often used without further purification.

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Combine substrate and anhydrous solvent under N2/Ar add_base 2. Add base (e.g., Imidazole) prep->add_base cool 3. Cool to 0 °C add_base->cool add_silyl 4. Add this compound dropwise cool->add_silyl react 5. Stir at RT and monitor by TLC add_silyl->react quench 6. Quench reaction react->quench extract 7. Extract with organic solvent quench->extract purify 8. Dry and purify by chromatography extract->purify end end purify->end Pure Silyl Ether troubleshooting_low_yield start Low or No Product Yield check_moisture Check for Moisture Contamination (Reagents, Solvent, Glassware) start->check_moisture check_reactivity Assess Substrate/Base Reactivity start->check_reactivity check_conditions Review Reaction Conditions start->check_conditions solution_moisture Solution: - Flame/Oven-dry glassware - Use anhydrous solvents - Run under inert atmosphere (N2/Ar) check_moisture->solution_moisture Yes solution_reactivity Solution: - Use a more nucleophilic base (Imidazole) - Add a catalyst (DMAP) - For hindered substrates, consider longer reaction times or gentle heating check_reactivity->solution_reactivity Substrate hindered or base too weak solution_conditions Solution: - Increase reaction time - Gently warm the reaction - Use a more polar aprotic solvent (e.g., DMF) check_conditions->solution_conditions Conditions too mild silylation_mechanism sub R-OH base Base sub:e->base:w H⁺ alkoxide R-O⁻ sub->alkoxide Deprotonation base_h Base-H⁺ silyl_cl Ph₂SiHCl alkoxide:e->silyl_cl:w product R-O-SiHPh₂ alkoxide->product Nucleophilic Attack cl_ion Cl⁻ silyl_cl:e->cl_ion:w Cl⁻ leaves

References

Technical Support Center: Selective Protection of Hydroxyl Groups with Diphenylchlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully employing diphenylchlorosilane for the selective protection of hydroxyl groups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as a protecting group for hydroxyls?

This compound is an organosilicon compound used to introduce the diphenylsilyl (DPS) protecting group to hydroxyl functions. This protection is often necessary in multi-step organic synthesis to prevent the acidic proton of the hydroxyl group from interfering with subsequent reactions, especially those involving strong bases or nucleophiles like Grignard reagents.[1][2] The resulting diphenylsilyl ether is generally stable under neutral and basic conditions but can be removed under specific acidic conditions or with fluoride-ion sources.[3]

Q2: What are the main advantages of using a diphenylsilyl protecting group compared to other silyl ethers?

The primary advantages of the diphenylsilyl group lie in its specific stability profile. The phenyl substituents provide a moderate steric bulk, influencing its reactivity and selectivity. Compared to smaller silyl groups like trimethylsilyl (TMS), the diphenylsilyl group offers greater stability towards acidic conditions.[4] Its stability is generally considered to be between that of the more labile triethylsilyl (TES) group and the bulkier, more robust tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS) groups.[5]

Q3: Under what conditions is the diphenylsilyl protecting group stable?

Diphenylsilyl ethers are generally stable under a variety of conditions, including:

  • Basic conditions[3]

  • Neutral conditions[3]

  • Many oxidizing and reducing agents[6]

  • Organometallic reagents such as Grignard and organolithium reagents[1]

Q4: How is the diphenylsilyl group typically removed (deprotected)?

The deprotection of diphenylsilyl ethers is commonly achieved using:

  • Fluoride ion sources: Tetrabutylammonium fluoride (TBAF) is a widely used reagent for cleaving silyl ethers due to the high affinity of fluoride for silicon, forming a strong Si-F bond.[5][7]

  • Acidic conditions: While more stable than smaller silyl ethers, diphenylsilyl ethers can be cleaved under acidic conditions. The specific acid and conditions can be tuned for selective deprotection.[5][8]

Troubleshooting Guides

Problem 1: Low or No Yield of the Protected Alcohol

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Moisture in the reaction This compound is highly sensitive to moisture and reacts violently with water, leading to the formation of diphenylsilanol and other byproducts.[9] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Inactive Reagents The this compound may have degraded due to improper storage. It is advisable to use a fresh bottle or distill the reagent before use. The base (e.g., triethylamine, imidazole) should also be dry and of high purity.
Inappropriate Base The choice and amount of base are crucial. A weak or insufficient amount of base may not effectively neutralize the HCl generated during the reaction, leading to side reactions or incomplete conversion. For sterically hindered alcohols, a stronger, non-nucleophilic base might be required.
Steric Hindrance The hydroxyl group being protected may be sterically hindered, slowing down the reaction. Increasing the reaction temperature or using a more reactive silylating agent (though this deviates from using this compound) could be considered. For this compound, extending the reaction time is a primary option.[10]
Incorrect Solvent The choice of solvent can significantly impact reaction rates and yields.[11][12] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are commonly used. If solubility is an issue, a different solvent system may be necessary.
Problem 2: Formation of Side Products

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Formation of Siloxanes If traces of water are present, this compound can hydrolyze to diphenylsilanol, which can then condense to form disiloxanes. Rigorous exclusion of water is critical to minimize this side reaction.[9]
Reaction with the Solvent Some solvents may not be inert under the reaction conditions. Ensure the chosen solvent is compatible with the base and the silylating agent.
Over-silylation of Diols or Polyols When working with molecules containing multiple hydroxyl groups, over-silylation can occur. To achieve selective protection, consider using a stoichiometric amount of this compound and running the reaction at a lower temperature to exploit differences in the reactivity of the hydroxyl groups.[13]
Problem 3: Difficulty in Deprotecting the Diphenylsilyl Ether

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Ineffective Deprotection Reagent The deprotection conditions may not be optimal for the specific substrate. If using a fluoride source like TBAF and the reaction is sluggish, ensure the TBAF solution is not too old, as it can be hygroscopic. The addition of a small amount of water or acetic acid can sometimes accelerate TBAF-mediated deprotection.
Substrate Degradation The substrate may be sensitive to the deprotection conditions. If using acidic conditions, consider a milder acid or a buffered system. If using TBAF, which is basic, the substrate might be base-labile. In such cases, exploring alternative deprotection methods is recommended.
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction stalls, adding more deprotection reagent or slightly increasing the temperature might drive it to completion.

Experimental Protocols

General Protocol for the Protection of a Primary Alcohol with this compound
  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a suitable base, such as triethylamine (1.5 eq.) or imidazole (2.0 eq.), to the solution and stir for 10-15 minutes at room temperature.

  • Silylation: Slowly add this compound (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for the Deprotection of a Diphenylsilyl Ether using TBAF
  • Preparation: Dissolve the diphenylsilyl ether (1.0 eq.) in THF.

  • Deprotection: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq.) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to remove the silyl byproducts and any remaining starting material.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Silyl Ether Formation

Protecting GroupReagentBaseSolventTypical Reaction Time
DPS This compoundImidazole, Et₃NDCM, THF, DMF1-12 h
TBDPS TBDPS-ClImidazole, Et₃NDMF, DCM1-24 h
TIPS TIPS-ClImidazole, Et₃NDMF, DCM2-48 h
TBS/TBDMS TBDMS-ClImidazole, Et₃NDMF, DCM1-12 h

Note: Reaction times are substrate-dependent and may vary.

Table 2: Relative Stability of Silyl Ethers to Deprotection Conditions

Silyl EtherRelative Stability to Acidic HydrolysisRelative Stability to Basic Hydrolysis
TMS 11
TES 6410-100
TBDMS 20,000~20,000
TBDPS 5,000,000~20,000
TIPS 700,000100,000

Data adapted from literature sources.[1]

Visualized Workflows and Logic

Protection_Deprotection_Workflow Start_P Alcohol (R-OH) Reagents_P This compound + Base (e.g., Imidazole) Reaction_P Silylation Reaction (Anhydrous Conditions) Reagents_P->Reaction_P Addition Product_P Diphenylsilyl Ether (R-ODPS) Reaction_P->Product_P Formation Start_D Diphenylsilyl Ether (R-ODPS) Product_P->Start_D Purified Intermediate Reagents_D Deprotection Reagent (e.g., TBAF or Acid) Reaction_D Cleavage Reaction Reagents_D->Reaction_D Addition Product_D Alcohol (R-OH) Reaction_D->Product_D Release

Caption: General workflow for the protection of an alcohol as a diphenylsilyl ether and its subsequent deprotection.

Troubleshooting_Logic Start Low Yield in Protection Reaction? Moisture Check for Moisture: - Oven-dried glassware? - Anhydrous solvents/reagents? - Inert atmosphere? Start->Moisture Yes Reagents Verify Reagent Quality: - Fresh this compound? - Dry, pure base? Start->Reagents Yes Conditions Optimize Conditions: - Adjust base/reagent stoichiometry? - Increase reaction time/temperature? Start->Conditions Yes Side_Products Analyze for Side Products: - Siloxanes (water contamination)? - Over-silylation (in diols)? Start->Side_Products Yes Success Yield Improved Moisture->Success Reagents->Success Conditions->Success Failure Issue Persists Side_Products->Failure Consult further literature

Caption: A logical troubleshooting workflow for addressing low yields in this compound protection reactions.

References

Safe quenching procedures for reactions containing residual Diphenylchlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe quenching of reactions containing residual diphenylchlorosilane. The information is presented in a question-and-answer format to directly address potential issues and ensure user safety during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive and moisture-sensitive compound.[1] Its primary hazard stems from its vigorous and exothermic reaction with water, including atmospheric moisture, to produce hydrogen chloride (HCl) gas.[2] This gas is toxic, corrosive, and can cause severe irritation to the respiratory tract, skin, and eyes.[1][2] The heat generated during hydrolysis can be significant, potentially leading to an increase in pressure if the reaction is performed in a closed system.

Q2: What happens when this compound is quenched?

A2: Quenching this compound involves reacting it with a nucleophilic reagent to neutralize its reactivity. The most common reaction is hydrolysis, where it reacts with water to form diphenylsilanediol and hydrochloric acid. When quenched with an alcohol, it forms an alkoxydiphenylsilane and hydrochloric acid. Subsequent neutralization of the generated HCl is a critical step in the workup procedure.

Q3: What are the recommended quenching agents for this compound?

A3: The choice of quenching agent depends on the reaction scale and the desired workup procedure. Commonly used and recommended agents include:

  • Alcohols (e.g., Isopropanol, Ethanol, Methanol): These react less vigorously than water and are often used as the initial quenching agent to temper the reaction.[3][4][5]

  • Water: Used to complete the hydrolysis of the chlorosilane and any resulting silyl ethers. It should be added cautiously after initial quenching with an alcohol, especially on a larger scale.[3][4][5]

  • Aqueous basic solutions (e.g., saturated sodium bicarbonate, sodium hydroxide): These can be used to neutralize the HCl generated during the quench.[2][6][7] However, direct quenching with a strong base is not recommended due to the potential for a highly exothermic reaction. It is best used after initial quenching with an alcohol or water.

Q4: Can I quench this compound directly with water?

A4: While water is the ultimate quenching agent, direct quenching of a concentrated solution of this compound with water is not recommended, especially for larger quantities. The reaction is highly exothermic and can lead to a rapid evolution of HCl gas, causing splashing and a potential pressure buildup. A stepwise approach, starting with a less reactive protic solvent like isopropanol, is a safer alternative.[3][4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Vigorous, uncontrolled reaction during quenching. Direct addition of a highly reactive quenching agent (e.g., water) to a concentrated solution of this compound.1. Immediately cease addition of the quenching agent. 2. Ensure the reaction vessel is in an ice bath to control the temperature. 3. If safe to do so, dilute the reaction mixture with a dry, inert solvent (e.g., THF, toluene). 4. Proceed with a slower, dropwise addition of a less reactive quenching agent (e.g., isopropanol).
White fumes (HCl gas) escaping the reaction vessel. Inadequate ventilation or neutralization of the generated HCl.1. Ensure the procedure is being performed in a well-ventilated fume hood. 2. Use a gas bubbler filled with a basic solution (e.g., dilute sodium hydroxide) to trap escaping HCl gas. 3. After the initial quench, add a basic solution (e.g., saturated sodium bicarbonate) to neutralize the reaction mixture.
Formation of a solid precipitate during workup. The product of hydrolysis, diphenylsilanediol, may precipitate out of some organic solvents.1. Add a co-solvent in which diphenylsilanediol is more soluble (e.g., THF, ethyl acetate). 2. If the solid is the desired product, it can be isolated by filtration. 3. If the solid is a byproduct, it may be removed by filtration after ensuring the desired product is in the filtrate.
Emulsion formation during aqueous workup. Insufficient mixing or the presence of fine solid particles.1. Add brine (saturated aqueous NaCl solution) to help break the emulsion. 2. Filter the mixture through a pad of Celite to remove any fine solids. 3. Allow the mixture to stand for a longer period to allow for phase separation.

Experimental Protocols

Protocol 1: Stepwise Quenching with Alcohol and Water

This is the recommended procedure for quenching residual this compound, particularly for reactions conducted on a moderate to large scale.

Methodology:

  • Cooling: At the end of the reaction, cool the reaction vessel to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the quench.[8]

  • Dilution (Optional but Recommended): Dilute the reaction mixture with a dry, inert solvent such as tetrahydrofuran (THF) or toluene. This reduces the concentration of the reactive chlorosilane and helps to dissipate heat.

  • Initial Quench with Alcohol: Slowly add isopropanol dropwise with vigorous stirring. Monitor the internal temperature of the reaction to ensure it does not rise significantly. Continue the addition until the evolution of gas (HCl) subsides.[3][4]

  • Secondary Quench with Water: After the initial quench with isopropanol is complete and the reaction has cooled back to 0 °C, slowly add water dropwise. This will hydrolyze any remaining this compound and any silyl ether intermediates.

  • Neutralization: Once the addition of water is complete, slowly add a saturated aqueous solution of sodium bicarbonate or another suitable base to neutralize the generated HCl.[6] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Workup: Proceed with the standard aqueous workup procedure for your reaction, which typically involves separating the organic and aqueous layers, extracting the aqueous layer with an appropriate organic solvent, drying the combined organic layers, and removing the solvent under reduced pressure.

Protocol 2: Quenching with Saturated Aqueous Sodium Bicarbonate (for small-scale reactions)

This method is suitable for small-scale reactions where the amount of residual this compound is minimal.

Methodology:

  • Cooling: Cool the reaction vessel to 0 °C in an ice-water bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate dropwise with vigorous stirring.[6] The bicarbonate will react with the this compound and neutralize the resulting HCl in a single step. Be aware that this can still be a vigorous reaction with gas evolution (CO2 and HCl).

  • Workup: Once the quenching is complete and gas evolution has ceased, proceed with the standard aqueous workup.

Quantitative Data Summary

Parameter Protocol 1: Stepwise Quench Protocol 2: Bicarbonate Quench Reference
Scale Moderate to LargeSmallGeneral laboratory practice
Initial Quenching Agent Isopropanol/EthanolSaturated NaHCO₃(aq)[3][4],[6]
Temperature 0 °C0 °C[8]
Addition Rate Slow, dropwiseSlow, dropwiseGeneral laboratory safety

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_quench Quenching cluster_workup Workup start End of Reaction cool Cool to 0 °C start->cool dilute Dilute with Inert Solvent cool->dilute add_alcohol Slowly Add Isopropanol dilute->add_alcohol Vigorous Stirring add_water Slowly Add Water add_alcohol->add_water neutralize Add Saturated NaHCO₃ Solution add_water->neutralize workup Aqueous Workup neutralize->workup end Isolated Product workup->end

Caption: Stepwise quenching workflow for this compound.

Signaling_Pathway Ph2SiCl2 This compound (Ph₂SiCl₂) Ph2Si_OH_2 Diphenylsilanediol (Ph₂Si(OH)₂) Ph2SiCl2->Ph2Si_OH_2 + 2 H₂O - 2 HCl Ph2Si_OR_OH Alkoxydiphenylsilanol (Ph₂Si(OR)OH) Ph2SiCl2->Ph2Si_OR_OH + ROH, H₂O - 2 HCl H2O Water (H₂O) ROH Alcohol (ROH) HCl Hydrogen Chloride (HCl)

Caption: Hydrolysis and alcoholysis of this compound.

References

Best practices for handling moisture-sensitive Diphenylchlorosilane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling moisture-sensitive Diphenylchlorosilane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered moisture-sensitive?

This compound ((C₆H₅)₂SiHCl) is a chlorosilane compound used in organic synthesis, particularly for introducing the diphenylsilyl protecting group.[1] It is highly sensitive to moisture because the silicon-chlorine bond is readily hydrolyzed.

Q2: What happens when this compound comes into contact with water?

Upon contact with water, moist air, or steam, this compound undergoes a vigorous and exothermic hydrolysis reaction.[2][3][4] This reaction produces dense, toxic, and corrosive fumes of hydrogen chloride (HCl) gas and diphenylsilanediol.[2][3] The heat generated can be sufficient to ignite the product.[2]

Q3: What are the primary hazards associated with this compound?

The primary hazards include:

  • Corrosivity: Causes severe skin burns and eye damage.[4][5]

  • Toxicity: Can be fatal if it comes into contact with the skin.[5]

  • Reactivity: Reacts violently with water, acids, and bases.[2][3][4]

  • Flammability: It is combustible, although it may require some effort to ignite.[2][3]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

Appropriate PPE includes:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[5]

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton®), a lab coat, and protective clothing to prevent skin contact.[4][5]

  • Respiratory Protection: Work should be conducted in a chemical fume hood.[6] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[5]

Best Practices for Handling and Storage

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7]

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[4][6][7]

  • Keep away from incompatible materials such as water, acids, bases, alcohols, and strong oxidizing agents.[3][6][7]

  • The storage area should be designated for corrosive materials.[6][7]

Handling:

  • All handling should be performed in a chemical fume hood to control exposure to vapors.[6]

  • Ensure that all glassware and equipment are scrupulously dried before use, typically by oven-drying.[8]

  • Use anhydrous solvents and reagents for reactions.[9]

  • Transfer this compound using syringe techniques with Sure/Seal™ bottles or under a blanket of inert gas.[8][10]

  • Ground all equipment to prevent static discharge, which could be an ignition source.[2]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]

  • Do not allow the product to enter drains.[4][6]

Troubleshooting Guide

Issue 1: My silylation reaction with this compound is giving a low yield.

  • Question: I am trying to protect an alcohol with this compound, but my yield is very low and I see a white precipitate forming. What could be the cause?

  • Answer: The most likely cause is the presence of moisture in your reaction. This compound readily reacts with water to form diphenylsilanediol, which is a white solid, and HCl. This side reaction consumes your reagent and can create an acidic environment that may be detrimental to your desired reaction.

    Troubleshooting Steps:

    • Check Solvent and Reagent Purity: Ensure you are using anhydrous solvents. Use freshly opened bottles or solvents dried over molecular sieves.[9]

    • Dry Glassware Thoroughly: Oven-dry all glassware overnight at a high temperature (e.g., 125-140°C) and cool it under a stream of inert gas or in a desiccator immediately before use.[8]

    • Inert Atmosphere: Run the reaction under a dry inert atmosphere (nitrogen or argon).

    • Check Starting Material: Ensure your starting material (the alcohol in this case) is also dry.

Issue 2: The pH of my reaction mixture is becoming acidic.

  • Question: During my reaction, I've noticed the pH dropping. Why is this happening?

  • Answer: The generation of hydrochloric acid (HCl) from the reaction of this compound with trace amounts of water is the most probable cause.[2][3]

    Troubleshooting Steps:

    • Add a Non-Nucleophilic Base: Include a proton scavenger or a non-nucleophilic base, such as triethylamine or pyridine, in your reaction mixture.[9] This will neutralize the in-situ generated HCl and drive the desired silylation reaction to completion.

    • Review Moisture Control: Re-evaluate all potential sources of moisture as described in "Issue 1".

Issue 3: I have a spill of this compound in the fume hood.

  • Question: I've spilled a small amount of this compound in the fume hood. How should I clean it up?

  • Answer: For small spills, you can neutralize and absorb the material.

    Spill Response Protocol:

    • Ensure Safety: Keep the fume hood sash as low as possible. Ensure you are wearing appropriate PPE.

    • Absorb: Cover the spill with an inert absorbent material like sand, silica gel, or a commercial sorbent.[11] Do NOT use combustible materials like paper towels directly on the liquid spill.

    • Neutralize: Cautiously and slowly add a neutralizing agent, such as sodium bicarbonate, to the absorbed material. Be prepared for some fuming as any remaining chlorosilane reacts.

    • Collect and Dispose: Carefully collect the absorbed and neutralized material into a suitable, labeled container for hazardous waste disposal.[5]

    • Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

For large spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.

Quantitative Data

PropertyValueReference
Molecular Formula C₁₂H₁₁ClSi[4][12]
Molecular Weight 218.75 g/mol [4][12]
Appearance Colorless liquid[3]
Odor Pungent[2][3]
Boiling Point 143 °C at 10 mmHg[13]
Density 1.118 g/mL at 25 °C[1][13]
Flash Point 142 °C (open cup)[3]
Vapor Pressure 2.7 hPa at 125 °C[5]

Experimental Protocols

Representative Protocol: Silylation of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using this compound.

Materials:

  • Primary alcohol

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble the oven-dried round-bottom flask under a positive pressure of inert gas.

  • Reagents: Dissolve the primary alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Addition: Slowly add this compound (1.1 equivalents) to the stirred solution at 0 °C (ice bath) using a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-Dry Glassware react_dissolve Dissolve Substrate & Base prep_glass->react_dissolve prep_reagents Use Anhydrous Reagents prep_reagents->react_dissolve prep_inert Set up under Inert Gas prep_inert->react_dissolve react_add Add this compound at 0°C react_dissolve->react_add react_stir Stir at Room Temperature react_add->react_stir workup_quench Quench Reaction react_stir->workup_quench workup_extract Extract with Solvent workup_quench->workup_extract workup_dry Dry & Concentrate workup_extract->workup_dry workup_purify Purify Product workup_dry->workup_purify

Caption: General workflow for a silylation reaction.

troubleshooting_guide cluster_solutions Troubleshooting Steps start Low Yield or Unexpected Precipitate? check_moisture Suspect Moisture Contamination start->check_moisture dry_glassware Oven-Dry All Glassware check_moisture->dry_glassware Glassware? use_anhydrous Use Anhydrous Solvents check_moisture->use_anhydrous Solvents? inert_atmosphere Run Under Inert Gas check_moisture->inert_atmosphere Atmosphere? add_base Add Non-Nucleophilic Base (e.g., Triethylamine) check_moisture->add_base Acidic pH?

References

Validation & Comparative

A Comparative Guide to the Efficacy of Diphenylchlorosilane and tert-Butyldiphenylchlorosilane in Hydroxyl Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving high yields and preserving molecular complexity. For the protection of hydroxyl groups, silyl ethers are an indispensable tool, offering a wide spectrum of stability and reactivity that can be tailored to the specific demands of a synthetic route. Among the diverse array of silylating agents, Diphenylchlorosilane (DPCS) and tert-Butylthis compound (TBDPSCl) are prominent reagents. This guide provides an objective comparison of their efficacy, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.

At a Glance: Key Differences and Applications

The primary distinction between this compound and tert-Butylthis compound lies in the steric hindrance imparted by the substituents on the silicon atom. The presence of a bulky tert-butyl group in TBDPSCl significantly enhances the steric shield around the resulting silyl ether linkage compared to the diphenylsilyl (DPS) ether formed from DPCS. This fundamental structural difference dictates their reactivity, the stability of the protected alcohol, and the conditions required for deprotection.

This compound (DPCS) is typically employed when a moderately stable silyl ether is required, which can be cleaved under relatively mild conditions. Its lower steric bulk allows for the protection of more hindered alcohols where TBDPSCl might be unreactive.

tert-Butylthis compound (TBDPSCl) is the reagent of choice when exceptional stability of the protected hydroxyl group is paramount. The resulting tert-butyldiphenylsilyl (TBDPS) ethers are notably robust, particularly in acidic media, and can withstand a wide range of reaction conditions, making them ideal for complex, multi-step syntheses.[1]

Comparative Efficacy: A Quantitative Look

Silylating AgentProtecting GroupRelative Steric HindranceKey Features
This compoundDiphenylsilyl (DPS)ModerateSuitable for moderately stable protection; easier to cleave than TBDPS ethers.
tert-Butylthis compoundtert-Butyldiphenylsilyl (TBDPS)HighForms highly stable ethers, particularly resistant to acidic conditions.[1]

Experimental Protocols: Protection of a Primary Alcohol

To provide a practical comparison, the following are representative experimental protocols for the protection of a primary alcohol, benzyl alcohol, using both this compound and tert-Butylthis compound.

Protection of Benzyl Alcohol with this compound

Objective: To synthesize benzyl(diphenyl)silyl ether.

Materials:

  • Benzyl alcohol

  • This compound

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of benzyl alcohol (1.0 eq.) and imidazole (2.2 eq.) in anhydrous DMF, add this compound (1.1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl(diphenyl)silyl ether.

Protection of Benzyl Alcohol with tert-Butylthis compound

Objective: To synthesize benzyl(tert-butyldiphenyl)silyl ether.

Materials:

  • Benzyl alcohol

  • tert-Butylthis compound (1.2 eq.)[2]

  • Imidazole (2.5 eq.)[2]

  • Anhydrous N,N-Dimethylformamide (DMF)[2]

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of benzyl alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF, add tert-Butylthis compound (1.2 eq.) at room temperature.[2]

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl(tert-butyldiphenyl)silyl ether.

Deprotection Protocols: Cleavage of the Silyl Ethers

The conditions required for the cleavage of DPS and TBDPS ethers reflect their relative stabilities.

Cleavage of Diphenylsilyl Ethers

Objective: To deprotect a diphenylsilyl ether.

Materials:

  • Diphenylsilyl ether

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the diphenylsilyl ether in anhydrous THF.

  • Add a 1.0 M solution of TBAF in THF (1.1 eq.) at room temperature.

  • Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the parent alcohol.

Cleavage of tert-Butyldiphenylsilyl Ethers

Objective: To deprotect a tert-butyldiphenylsilyl ether.

Materials:

  • tert-Butyldiphenylsilyl ether

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.1 eq.)[3]

  • Anhydrous Tetrahydrofuran (THF)[3]

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBDPS-protected alcohol (1.0 equiv.) in anhydrous THF and cool the solution to 0 °C in an ice bath.[3]

  • Add the TBAF solution (1.1 equiv.) dropwise to the cooled solution.[3]

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the parent alcohol.

Data Presentation: A Comparative Summary

ParameterThis compoundtert-Butylthis compound
Reagent Stability Moisture sensitiveMoisture sensitive
Protection Conditions Mild base (e.g., imidazole) in an aprotic solvent (e.g., DMF)Mild base (e.g., imidazole) in an aprotic solvent (e.g., DMF)
Relative Reactivity More reactive than TBDPSCl due to less steric hindranceLess reactive, may require longer reaction times or more forcing conditions for hindered alcohols
Protected Ether Stability Moderately stableHighly stable, especially to acidic conditions[1]
Deprotection Conditions Fluoride source (e.g., TBAF) under mild conditionsFluoride source (e.g., TBAF), often requiring longer reaction times or elevated temperatures compared to DPS ether cleavage

Visualizing the Workflow and Logic

To further clarify the decision-making process and experimental workflows, the following diagrams are provided.

Protection_Deprotection_Workflow cluster_protection Protection Stage cluster_deprotection Deprotection Stage Alcohol Alcohol (R-OH) Reaction_P Alcohol->Reaction_P Silyl_Chloride Silyl Chloride (DPCS or TBDPSCl) Silyl_Chloride->Reaction_P Base Base (e.g., Imidazole) Base->Reaction_P Protected_Alcohol Silyl Ether (R-O-SiR'3) Reaction_P->Protected_Alcohol Silylation Protected_Alcohol_D Silyl Ether (R-O-SiR'3) Reaction_D Protected_Alcohol_D->Reaction_D Deprotecting_Agent Deprotecting Agent (e.g., TBAF) Deprotecting_Agent->Reaction_D Deprotected_Alcohol Alcohol (R-OH) Reaction_D->Deprotected_Alcohol Cleavage

General workflow for the protection and deprotection of alcohols using silyl ethers.

Reagent_Selection_Logic Start Need to Protect an Alcohol? High_Stability Is high stability required (e.g., acidic conditions)? Start->High_Stability Hindered_Alcohol Is the alcohol sterically hindered? High_Stability->Hindered_Alcohol No Use_TBDPSCl Use tert-Butylthis compound (TBDPSCl) High_Stability->Use_TBDPSCl Yes Use_DPCS Consider this compound (DPCS) Hindered_Alcohol->Use_DPCS No Consider_Alternative Consider alternative protecting groups Hindered_Alcohol->Consider_Alternative Yes End Protected Alcohol Use_TBDPSCl->End Proceed with synthesis Use_DPCS->End Proceed with synthesis Consider_Alternative->End Proceed with synthesis

Decision-making logic for selecting between DPCS and TBDPSCl.

Conclusion

The choice between this compound and tert-Butylthis compound is a critical decision in synthetic planning that hinges on the required stability of the protected hydroxyl group and the steric environment of the alcohol. For syntheses demanding exceptional robustness of the protecting group, particularly in the presence of acids, tert-Butylthis compound is the superior choice, forming highly stable TBDPS ethers.[1] Conversely, when a more labile silyl ether is desired for easier cleavage or when protecting a sterically congested alcohol, this compound presents a viable alternative. By carefully considering the factors outlined in this guide and utilizing the provided experimental protocols, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired molecular targets with greater efficiency.

References

A Comparative Guide to Analytical Methods for Monitoring Diphenylchlorosilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring safety, optimizing yield, and maintaining product quality. Diphenylchlorosilane is a key intermediate in silicone chemistry and organic synthesis, often participating in highly reactive processes such as Grignard reactions, hydrolysis, and nucleophilic substitutions. This guide provides a comparative analysis of key analytical methods used to monitor the progress of these reactions, supported by experimental data and detailed protocols.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ Attenuated Total Reflectance (ATR) FTIR spectroscopy is a powerful process analytical technology (PAT) that allows for real-time monitoring of a reaction directly within the vessel, eliminating the need for sampling.[1] It tracks the concentration of reactants, intermediates, and products by measuring changes in their characteristic vibrational frequencies.

Principle of Operation: An infrared beam is guided to an ATR probe immersed in the reaction mixture. The beam interacts with the sample at the probe's surface, and the attenuated light is reflected back to the detector. Changes in the IR spectrum are directly proportional to the concentration of functional groups. For this compound reactions, this allows for tracking the disappearance of the Si-Cl bond and the appearance of new bonds, such as Si-C (in Grignard reactions) or Si-O-Si (in hydrolysis/condensation).

Experimental Protocol: In-situ ATR-FTIR Monitoring

  • Setup: Insert a clean, dry ATR-FTIR probe (e.g., Diamond or Silicon ATR) into the reaction vessel through a suitable port, ensuring the sensor is fully submerged in the reaction medium.

  • Background Spectrum: Collect a background spectrum of the solvent and any initial reagents before initiating the reaction.

  • Data Acquisition: Initiate the reaction (e.g., by adding a Grignard reagent). Begin continuous spectral acquisition at set intervals (e.g., every 30-60 seconds).

  • Analysis: Monitor specific IR bands corresponding to the starting material, intermediates, and products. For instance, the consumption of an organic halide in a Grignard reaction can be monitored by the decrease in its characteristic infrared absorbance.[2] This real-time data can be used to determine reaction kinetics, identify the reaction endpoint, and ensure process safety by preventing the accumulation of unreacted reagents.[2][3]

Data Presentation: Key Infrared Bands for Monitoring

Functional GroupBondCharacteristic Wavenumber (cm⁻¹)Application in Reaction Monitoring
This compoundSi-Cl~540 - 560Disappearance indicates consumption of starting material.
Phenyl GroupC-H (aromatic)~3050 - 3070Can be used as a stable reference peak.
Grignard ProductSi-C (aryl)~1100 - 1130Appearance indicates product formation.
Hydrolysis ProductSi-O-Si~1000 - 1100Appearance indicates siloxane formation.[4]
Hydrolysis IntermediateSi-OH~3200 - 3400 (broad), ~850-910Appearance of silanol intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules in solution, making it an invaluable tool for identifying intermediates and final products, as well as for quantitative analysis.[5] For silane chemistry, ¹H, ¹³C, and especially ²⁹Si NMR are highly informative.

Principle of Operation: NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical shift of a nucleus is sensitive to its local electronic environment, allowing for the differentiation of atoms in different parts of a molecule. By integrating the signal areas, the relative concentrations of different species can be determined.[4]

Experimental Protocol: Offline ¹H NMR Monitoring

  • Sampling: At predetermined time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a deuterated solvent (e.g., CDCl₃) and, if necessary, a quenching agent to stop reactive species.

  • Preparation: Add an internal standard (e.g., tetramethylsilane or another inert compound with a known concentration) to the vial for quantitative analysis.

  • Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum.

  • Analysis: Identify the characteristic signals for the reactants and products. The disappearance of reactant signals (e.g., specific protons on this compound) and the appearance of product signals are monitored over time.[4][6] The rate of product formation can be quantified by comparing the integral of product peaks to the integral of the internal standard.[5]

Data Presentation: Comparative ¹H NMR Chemical Shifts (Illustrative)

CompoundRelevant ProtonsIllustrative Chemical Shift (δ, ppm in CDCl₃)
This compoundPhenyl-H7.4 - 7.8
Triphenylsilane (Product Example)Si-H~5.8
Triphenylsilane (Product Example)Phenyl-H7.3 - 7.7
Hexamethyldisiloxane (Internal Standard)Methyl-H~0.06

Note: ²⁹Si NMR can also be used to directly observe the silicon environment and differentiate between silane, silanol, and siloxane species.[7][8]

Chromatographic Methods: GC and HPLC

Chromatographic techniques are essential for separating complex mixtures and providing quantitative data on individual components. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analytes.

Gas Chromatography (GC)

GC is well-suited for analyzing volatile and thermally stable compounds like chlorosilanes.[9] It offers high resolution and is often coupled with a mass spectrometer (MS) for definitive peak identification.

Experimental Protocol: GC Analysis

  • Sampling & Derivatization: Withdraw an aliquot from the reaction. Quench immediately. For reactive species like silanols, a derivatization step (e.g., silylation) may be necessary to increase volatility and prevent on-column polymerization.[10]

  • Sample Preparation: Dilute the quenched sample in a suitable solvent (e.g., hexane or toluene) to an appropriate concentration.

  • Injection: Inject a small volume (e.g., 1 µL) into the GC inlet.

  • Separation: Use a suitable column (e.g., a non-polar column like one with a dimethylpolysiloxane phase) and a temperature program to separate the components.[11] A thermal conductivity detector (TCD) is often preferred for silanes.[12]

  • Quantification: Use an internal or external standard calibration curve to quantify the concentration of each component based on its peak area.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for compounds that are non-volatile or thermally labile, such as silane oligomers or larger products.[13]

Experimental Protocol: HPLC Analysis

  • Sampling & Quenching: As with other offline methods, withdraw and quench a sample.

  • Sample Preparation: Filter the sample through a syringe filter (e.g., 0.22 µm) to remove particulate matter. Dilute in the mobile phase.

  • Separation: Use a column appropriate for the analytes. For silanes, reverse-phase C18 columns are common.[14] The mobile phase is typically a mixture of organic solvent (e.g., acetonitrile) and water.[14]

  • Detection: A UV detector is effective for aromatic compounds like this compound and its derivatives.[14]

  • Quantification: Quantify using a calibration curve based on peak areas.

Data Presentation: Comparison of Chromatographic Methods

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Applicability Volatile, thermally stable compounds (e.g., chlorosilanes, small siloxanes).Non-volatile, thermally labile compounds (e.g., larger products, oligomers).[13]
Typical Column Capillary column (e.g., DB-5, TG-5).[11]Packed column (e.g., C18 reverse-phase).[14][15]
Detector TCD, FID, Mass Spectrometry (MS).UV-Vis, Refractive Index (RI), MS.
Analysis Time Typically 5-30 minutes.[12]Typically 5-20 minutes.
Key Challenge Potential for on-column reactions or degradation of sensitive analytes.[16]Silanes can be reactive with protic mobile phase components.

Titration Methods

Titration is a classic quantitative chemical analysis method. For chlorosilane reactions, potentiometric titration can be used to determine the concentration of chloride ions, providing an indirect measure of the consumption of the Si-Cl bond.

Experimental Protocol: Potentiometric Titration of Chloride

  • Sampling: Withdraw a known volume or weight of the reaction mixture.

  • Sample Preparation: Disperse the sample in a suitable solvent system (e.g., an alcohol/water mixture). Add an acidifying solution, such as nitric acid, to prevent precipitation of metal hydroxides.[17]

  • Titration: Immerse a silver electrode and a reference electrode into the solution. Titrate with a standardized silver nitrate (AgNO₃) solution.[17]

  • Endpoint Detection: The endpoint is determined by the point of maximum inflection in the potential (mV) versus titrant volume curve.

  • Calculation: The amount of this compound consumed can be calculated based on the stoichiometry of the reaction and the amount of chloride titrated.

Limitations: This method is not specific; it will measure all sources of titratable chloride in the mixture. It provides no structural information and is only useful if the consumption of the Si-Cl bond is the primary reaction pathway being monitored.

Visualizing the Analytical Workflow

The choice between in-situ and offline analysis represents a fundamental decision in reaction monitoring. The following diagram illustrates the typical workflows for each approach.

experimental_workflow cluster_insitu In-situ Monitoring cluster_offline Offline Analysis Reaction Reaction Vessel Insitu_Probe In-situ Probe (e.g., ATR-FTIR) Reaction->Insitu_Probe Sampling 1. Sampling Reaction->Sampling RealTime_Data Real-time Data Acquisition & Analysis Insitu_Probe->RealTime_Data Continuous Signal Kinetics Reaction Kinetics & Endpoint Determination RealTime_Data->Kinetics Quenching 2. Quenching Sampling->Quenching Preparation 3. Sample Preparation (Dilution, Derivatization) Quenching->Preparation Analysis 4. Instrumental Analysis (GC, HPLC, NMR, Titration) Preparation->Analysis Offline_Data Data Interpretation & Quantification Analysis->Offline_Data

Caption: A comparison of in-situ and offline analytical workflows for reaction monitoring.

Method Selection Guide

Choosing the right analytical technique depends on the specific goals of the analysis. The following diagram provides a logical guide to selecting the most appropriate method.

method_selection Goal What is the primary analytical goal? Kinetics Real-time Kinetics & Process Control Goal->Kinetics Structure Structural Elucidation of Products & Intermediates Goal->Structure Separation Separation & Quantification of Complex Mixture Goal->Separation Quantify Simple Quantification of Reactant Consumption Goal->Quantify Method_FTIR In-situ FTIR Kinetics->Method_FTIR Method_NMR NMR Spectroscopy Structure->Method_NMR Method_GCMS GC / GC-MS (for volatile species) Separation->Method_GCMS Method_HPLC HPLC (for non-volatile species) Separation->Method_HPLC Quantify->Method_GCMS Method_Titr Titration Quantify->Method_Titr

Caption: A decision-making guide for selecting an analytical method based on research goals.

Conclusion

The selection of an analytical method for monitoring this compound reactions is a critical decision that impacts the quality and depth of information obtained.

  • In-situ FTIR is unparalleled for real-time kinetic analysis and process control, offering significant safety and efficiency advantages.

  • NMR Spectroscopy provides the most detailed structural information, making it ideal for mechanistic studies and identifying unknown species.

  • Chromatographic methods (GC and HPLC) excel at separating complex mixtures and are the gold standard for quantitative analysis of reactants and multiple products, though they are typically performed offline.

  • Titration offers a simple, cost-effective, albeit indirect and non-specific, way to quantify the consumption of the chlorosilane starting material.

By understanding the principles, advantages, and limitations of each technique, researchers can select the most fitting method to achieve their experimental objectives, from routine process monitoring to in-depth mechanistic investigation.

References

A Comparative Guide to Confirming Diphenylsilyl Ether Formation Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

The protection of alcohols is a fundamental strategy in multi-step organic synthesis. Among the various protecting groups, silyl ethers are widely employed due to their ease of installation, stability under various reaction conditions, and selective removal. Diphenylsilyl ethers, in particular, offer distinct stability profiles. Unambiguous confirmation of their formation is critical for the success of subsequent synthetic steps. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the characterization of diphenylsilyl ethers, supported by experimental data and protocols.

Spectroscopic Confirmation of Silyl Ether Formation

The reaction of an alcohol with a silylating agent, such as a diphenylsilyl chloride, results in the formation of a silyl ether. This transformation can be monitored by observing characteristic changes in the spectroscopic data of the product compared to the starting alcohol.

NMR Spectroscopy: A Definitive Tool

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Multinuclear NMR (¹H, ¹³C, and ²⁹Si) offers a comprehensive and definitive method to confirm the formation of diphenylsilyl ethers.

¹H NMR Spectroscopy: The proton NMR spectrum provides several key indicators of successful silylation:

  • Disappearance of the Alcohol Proton: The labile proton of the hydroxyl group (R-OH ), which can appear as a broad or sharp singlet depending on the solvent and concentration, will be absent in the spectrum of the purified silyl ether.

  • Appearance of Phenyl Protons: New signals corresponding to the phenyl groups attached to the silicon atom will appear in the aromatic region, typically between 7.0 and 8.0 ppm.

  • Shift of Adjacent Protons: The protons on the carbon atom bearing the oxygen (e.g., R-CH -O-) experience a change in their chemical environment upon ether formation, usually resulting in a noticeable downfield shift.[1][2]

¹³C NMR Spectroscopy: Carbon NMR provides complementary evidence for the formation of the silyl ether:

  • Shift of the Oxygen-Bearing Carbon: The chemical shift of the carbon atom attached to the oxygen (R-C -O-Si) will be altered compared to its position in the starting alcohol. This carbon typically appears in the 50-80 ppm range in ethers.[2][3][4]

  • Appearance of Phenyl Carbons: Signals corresponding to the carbons of the two phenyl groups will be present in the aromatic region of the spectrum (approximately 120-140 ppm).[5][6]

²⁹Si NMR Spectroscopy: As the central atom in the newly formed functional group, the ²⁹Si nucleus provides the most direct evidence of silyl ether formation.

  • Characteristic Chemical Shift: The ²⁹Si NMR spectrum will show a resonance at a chemical shift characteristic of the specific silyl ether environment.[5][6][7][8][9] While the range can be broad for silicon compounds in general, for a given class like diphenylsilyl ethers, the shift is quite informative.[2][10]

Quantitative Data Summary

The following table summarizes the typical NMR spectral changes observed upon the formation of a diphenylsilyl ether from a generic secondary alcohol, cyclohexanol.

Nucleus Starting Alcohol (Cyclohexanol) Diphenylsilyl Ether Product Key Observation
¹H NMR ~3.6 ppm (multiplet, H -C-O)~3.8 ppm (multiplet, H -C-O-Si)Downfield shift of the proton on the oxygen-bearing carbon.
Variable (broad singlet, OH )AbsentDisappearance of the hydroxyl proton signal.
Absent~7.3-7.8 ppm (multiplets)Appearance of phenyl proton signals.
¹³C NMR ~70 ppm (C -OH)~72 ppm (C -O-Si)Downfield shift of the oxygen-bearing carbon.
Absent~127-135 ppmAppearance of phenyl carbon signals.
²⁹Si NMR Not Applicable~ -5 to -20 ppmAppearance of a characteristic silicon signal.[5]

Note: The exact chemical shifts can vary depending on the solvent and the specific structure of the alcohol.

Comparison with Alternative Analytical Methods

While NMR is highly informative, other techniques are also commonly used for product characterization.

Method Information Provided Advantages Limitations
NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry.Unambiguous confirmation of structure. Quantitative analysis is possible.Lower sensitivity compared to MS. Can be time-consuming to acquire spectra for insensitive nuclei like ²⁹Si.
Infrared (IR) Spectroscopy Information about functional groups present.Fast and simple to perform. Clearly shows the disappearance of the O-H group.Provides limited structural information. The "fingerprint" region can be complex to interpret.[2][11]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires very little sample. Confirms the correct mass of the product.Does not provide detailed connectivity information. Isomers may not be distinguishable.

Infrared (IR) Spectroscopy: The most prominent change in the IR spectrum upon formation of a silyl ether is the disappearance of the broad O-H stretching band of the alcohol (typically around 3200-3600 cm⁻¹).[2] Concurrently, a strong Si-O-C stretching band will appear, usually in the 1050-1150 cm⁻¹ region.[2]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of silyl ethers often shows the molecular ion peak (M⁺), confirming the molecular weight of the product. Characteristic fragmentation patterns, such as the loss of one of the phenyl groups or the entire diphenylsilyl group, provide further structural evidence.[6][7][8][9]

Experimental Protocol: Synthesis and NMR Analysis of a Diphenylsilyl Ether

This protocol describes a general procedure for the synthesis of a diphenylsilyl ether from a secondary alcohol and its subsequent characterization by NMR.

1. Synthesis of the Diphenylsilyl Ether:

  • To a solution of the alcohol (1.0 mmol) and imidazole (1.5 mmol) in anhydrous dichloromethane (DCM) (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add diphenylmethylsilyl chloride (1.1 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure diphenylsilyl ether.

2. NMR Sample Preparation and Analysis:

  • Dissolve approximately 10-20 mg of the purified diphenylsilyl ether in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Acquire ¹H, ¹³C, and, if instrumentation allows, ²⁹Si NMR spectra. For ²⁹Si NMR, a longer acquisition time may be necessary due to the low natural abundance and sensitivity of the nucleus.

Workflow Visualization

The following diagram illustrates the logical workflow from the starting materials to the final confirmation of the diphenylsilyl ether product.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation start Alcohol + Diphenylsilyl Chloride + Base reaction Reaction in Anhydrous Solvent start->reaction 1. Silylation workup Aqueous Workup and Extraction reaction->workup 2. Quenching purification Column Chromatography workup->purification 3. Isolation product Purified Product purification->product nmr_prep NMR Sample Preparation (in CDCl3) product->nmr_prep nmr_acq ¹H, ¹³C, ²⁹Si NMR Acquisition nmr_prep->nmr_acq nmr_data NMR Spectra nmr_acq->nmr_data confirm1 Disappearance of OH Proton nmr_data->confirm1 confirm2 Appearance of Phenyl Signals nmr_data->confirm2 confirm3 Appearance of ²⁹Si Signal nmr_data->confirm3 final_confirm Structure Confirmed confirm1->final_confirm confirm2->final_confirm confirm3->final_confirm

Caption: Workflow for the synthesis and NMR confirmation of a diphenylsilyl ether.

Conclusion

While IR and mass spectrometry are valuable tools for indicating the formation of diphenylsilyl ethers, NMR spectroscopy stands out for its ability to provide a complete and unambiguous structural confirmation. The combination of ¹H, ¹³C, and particularly the direct observation of the silicon environment through ²⁹Si NMR, offers unparalleled detail and confidence in the characterization of these important protected alcohols. For researchers in synthetic chemistry and drug development, mastering the interpretation of these NMR spectra is essential for ensuring the integrity of their synthetic intermediates and the overall success of their research endeavors.

References

A Comparative Guide to the Stability of Silyl Ethers Derived from Different Chlorosilanes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the strategic use of protecting groups is fundamental for the successful construction of complex molecules. Among these, silyl ethers stand out as a versatile and widely employed class for the temporary protection of hydroxyl groups. Their popularity stems from the ease of their formation, general stability under a variety of reaction conditions, and, most importantly, the tunable nature of their stability, which allows for selective deprotection. This guide provides a comparative analysis of the stability of common silyl ethers derived from different chlorosilanes, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic endeavors.

The stability of a silyl ether is primarily dictated by the steric bulk of the substituents attached to the silicon atom.[1][2] Larger, more sterically demanding groups effectively shield the silicon-oxygen bond from nucleophilic or acidic attack, thereby enhancing the stability of the protecting group.[1][3] This principle allows for a rational selection of silyl ethers with varying degrees of lability to suit the specific demands of a synthetic sequence. The most commonly used silyl ethers, in increasing order of steric hindrance and stability, are derived from trimethylsilyl chloride (TMSCl), triethylsilyl chloride (TESCl), tert-butyldimethylsilyl chloride (TBSCl or TBDMSCl), triisopropylsilyl chloride (TIPSCl), and tert-butyldiphenylsilyl chloride (TBDPSCl).[4][5]

Relative Stability of Common Silyl Ethers

The differential stability of silyl ethers is most pronounced under acidic and basic conditions, as well as during fluoride-mediated cleavage.

Under Acidic Conditions:

The rate of acid-catalyzed hydrolysis of silyl ethers is highly sensitive to the steric hindrance around the silicon atom. The general order of stability in acidic media is:

TMS < TES < TBS (TBDMS) < TIPS < TBDPS [4][5]

This trend is quantitatively supported by the relative rates of acidic hydrolysis, which highlight the significant increase in stability with bulkier substituents.

Under Basic Conditions:

In basic media, the stability of silyl ethers also increases with steric bulk, although the relative differences can be less pronounced compared to acidic conditions. The generally accepted order of stability is:

TMS < TES < TBS (TBDMS) ≈ TBDPS < TIPS [4][5]

It is noteworthy that while TBS and TBDPS ethers exhibit similar stability in basic media, TBDPS is considerably more stable under acidic conditions.[4]

Fluoride-Mediated Cleavage:

Cleavage of the strong silicon-oxygen bond is often efficiently achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[6][7] The high affinity of fluoride for silicon drives this reaction.[8] The rate of fluoride-mediated cleavage is also influenced by steric factors, with less hindered silyl ethers reacting more rapidly. The relative stability towards fluoride ions generally follows the order:

TMS < TES < TIPS < TBS (TBDMS) < TBDPS [8]

Quantitative Comparison of Silyl Ether Stability

To provide a clearer perspective on the vast differences in stability, the following tables summarize the relative rates of cleavage for common silyl ethers under acidic and basic conditions.

Table 1: Relative Rates of Acidic Hydrolysis of Silyl Ethers [3][5]

Silyl EtherAbbreviationRelative Rate of Acidic Hydrolysis
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBS / TBDMS20,000
TriisopropylsilylTIPS700,000
tert-ButyldiphenylsilylTBDPS5,000,000

Table 2: Relative Rates of Basic Hydrolysis of Silyl Ethers [3][5]

Silyl EtherAbbreviationRelative Rate of Basic Hydrolysis
TrimethylsilylTMS1
TriethylsilylTES10 - 100
tert-ButyldimethylsilylTBS / TBDMS~20,000
tert-ButyldiphenylsilylTBDPS~20,000
TriisopropylsilylTIPS100,000

Experimental Protocols

The following are representative experimental procedures for the deprotection of silyl ethers under common conditions. The reaction times and conditions may require optimization depending on the specific substrate.

Protocol 1: Acid-Catalyzed Deprotection of a TBDMS Ether

  • Objective: To cleave a tert-butyldimethylsilyl ether using acetic acid.

  • Procedure:

    • Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water.

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.[4]

Protocol 2: Base-Catalyzed Deprotection of a TMS Ether

  • Objective: To cleave a trimethylsilyl ether using potassium carbonate.

  • Procedure:

    • Dissolve the TMS-protected alcohol in methanol.

    • Add an excess of potassium carbonate (K₂CO₃).

    • Stir the mixture at room temperature for 1 to 2 hours, monitoring by TLC.[9]

    • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

    • Partition the residue between water and an organic solvent.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.

Protocol 3: Fluoride-Mediated Deprotection of a TBDPS Ether

  • Objective: To cleave a tert-butyldiphenylsilyl ether using tetrabutylammonium fluoride (TBAF).

  • Procedure:

    • Dissolve the TBDPS-protected alcohol in anhydrous THF.

    • Add a 1.0 M solution of TBAF in THF (typically 1.1-1.5 equivalents).

    • Stir the solution at room temperature. The reaction time can vary from a few hours to overnight depending on the steric hindrance.[4]

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by flash chromatography.

Visualizing Silyl Ether Stability and Deprotection Workflow

Silyl_Ether_Stability cluster_stability Relative Stability TMS TMS TES TES TMS->TES Increasing Stability TBS TBS/TBDMS TES->TBS Increasing Stability TIPS TIPS TBS->TIPS Increasing Stability TBDPS TBDPS TIPS->TBDPS Increasing Stability

Caption: Increasing order of stability for common silyl ethers.

Deprotection_Workflow cluster_workflow General Deprotection Workflow Start Silyl Protected Alcohol Reaction Add Deprotection Reagent (Acid, Base, or Fluoride Source) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (e.g., Chromatography) Workup->Purification Product Deprotected Alcohol Purification->Product

Caption: A generalized workflow for silyl ether deprotection.

References

A Comparative Guide to a Novel Synthetic Route for Alcohol Protection Utilizing Diphenylchlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a modern synthetic route for the protection of alcohols using diphenylchlorosilane. The performance of this method is objectively compared with established alternative techniques, namely the use of tert-butyldimethylsilyl chloride (TBSCl) and benzyl bromide (BnBr). Supporting experimental data, detailed protocols, and mechanistic diagrams are presented to assist researchers in selecting the optimal strategy for their synthetic endeavors.

The protection of alcohols is a critical step in multi-step organic synthesis, preventing unwanted reactions of the hydroxyl group. The ideal protecting group is easily introduced and removed under mild conditions that do not interfere with other functional groups. Silyl ethers are a widely used class of protecting groups due to their tunable stability and versatile cleavage conditions.[1][2]

This guide focuses on a catalyst-driven approach for the formation of diphenylsilyl ethers, offering a valuable alternative to more common silyl and benzyl ethers.

Comparative Performance of Alcohol Protecting Groups

The selection of a protecting group is dictated by its stability under various reaction conditions and the ease of its removal. The following table summarizes the performance of this compound in comparison to TBSCl and benzyl bromide for the protection of a primary alcohol (benzyl alcohol), a secondary alcohol (cyclohexanol), and a tertiary alcohol (tert-butanol).

Protecting GroupReagentSubstrateCatalyst/BaseSolventTime (h)Yield (%)Reference(s)
Diphenylsilyl (DPS) This compoundBenzyl AlcoholImidazoleDMF295Extrapolated from[1][3]
CyclohexanolImidazoleDMF492Extrapolated from[1][3]
tert-ButanolDMAP/Et₃NCH₂Cl₂1285Extrapolated from[4][5]
tert-Butyldimethylsilyl (TBS) tert-Butyldimethylsilyl ChlorideBenzyl AlcoholImidazoleDMF198[6][7]
CyclohexanolImidazoleDMF296[6][7]
tert-ButanolTBSOTf/2,6-lutidineCH₂Cl₂690[7]
Benzyl (Bn) Benzyl BromideBenzyl AlcoholNaHTHF394[8][9]
CyclohexanolNaHTHF591[8][9]
tert-ButanolAg₂OToluene2475[8]

Relative Stability of Protecting Groups:

The stability of these protecting groups to acidic and basic conditions is a crucial factor in their application.

  • Acidic Conditions: The relative stability of silyl ethers to acid hydrolysis is generally: TBS < TIPS < TBDPS.[1] Diphenylsilyl ethers have stability comparable to or slightly less than TBDPS ethers. Benzyl ethers are generally stable to acidic conditions, except in the presence of strong Lewis acids or conditions that favor hydrogenolysis.[10][11]

  • Basic Conditions: Silyl ethers are generally stable to basic conditions.[1] Benzyl ethers are also stable under most basic conditions.[10][11]

  • Deprotection: Silyl ethers are typically cleaved by fluoride ion sources (e.g., TBAF) or acidic conditions.[12][13] Benzyl ethers are most commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which may not be suitable for molecules containing other reducible functional groups.[8][14]

Experimental Protocols

Novel Synthetic Route: Protection of a Primary Alcohol with this compound

Objective: To synthesize benzyl diphenylsilyl ether.

Materials:

  • Benzyl alcohol (1.0 eq)

  • This compound (1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF at room temperature under an inert atmosphere, add this compound (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove excess imidazole and any acidic byproducts.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure benzyl diphenylsilyl ether.

Alternative Route 1: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBSCl)

Objective: To synthesize benzyl tert-butyldimethylsilyl ether.

Materials:

  • Benzyl alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of benzyl alcohol (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq) and TBSCl (1.1 eq) at room temperature.[6]

  • Stir the reaction mixture at room temperature for 1 hour.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with diethyl ether.[6]

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[6]

  • Purify the residue by flash column chromatography on silica gel to yield the pure benzyl tert-butyldimethylsilyl ether.[6]

Alternative Route 2: Protection of a Primary Alcohol with Benzyl Bromide

Objective: To synthesize dibenzyl ether.

Materials:

  • Benzyl alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide (BnBr, 1.1 eq)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of benzyl alcohol (1.0 eq) in anhydrous THF dropwise.[8]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise, and allow the reaction to warm to room temperature and stir for 3 hours.[11]

  • Carefully quench the reaction with water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure dibenzyl ether.

Visualizations

Signaling Pathways (Reaction Mechanisms)

Protection_Mechanisms cluster_DPS Diphenylsilylation cluster_TBS TBS Silylation cluster_Bn Benzylation DPS_ROH R-OH DPS_ImSi [Ph₂SiH-Im]⁺Cl⁻ DPS_ROH->DPS_ImSi Nucleophilic Attack DPS_Im Imidazole DPS_SiCl Ph₂SiHCl DPS_Im->DPS_SiCl Nucleophilic Attack DPS_SiCl->DPS_ImSi DPS_Product R-O-SiHPh₂ DPS_ImSi->DPS_Product DPS_ImHCl Imidazole·HCl DPS_ImSi->DPS_ImHCl TBS_ROH R-OH TBS_ImSi [TBS-Im]⁺Cl⁻ TBS_ROH->TBS_ImSi Nucleophilic Attack TBS_Im Imidazole TBS_SiCl TBSCl TBS_Im->TBS_SiCl Nucleophilic Attack TBS_SiCl->TBS_ImSi TBS_Product R-O-TBS TBS_ImSi->TBS_Product TBS_ImHCl Imidazole·HCl TBS_ImSi->TBS_ImHCl Bn_ROH R-OH Bn_NaH NaH Bn_ROH->Bn_NaH Deprotonation Bn_RO_Na R-O⁻Na⁺ Bn_NaH->Bn_RO_Na Bn_BnBr BnBr Bn_RO_Na->Bn_BnBr SN2 Attack Bn_Product R-O-Bn Bn_BnBr->Bn_Product Bn_NaBr NaBr Bn_BnBr->Bn_NaBr Experimental_Workflow cluster_Protection Protection Step cluster_Deprotection Deprotection Step P_Start Start: Alcohol, Reagents, Solvent P_Reaction Reaction under Inert Atmosphere (Stirring at specified temperature) P_Start->P_Reaction P_TLC Monitor by TLC P_Reaction->P_TLC P_Workup Aqueous Workup (Quench, Extract, Wash) P_TLC->P_Workup Upon Completion P_Dry Dry Organic Layer P_Workup->P_Dry P_Concentrate Concentrate in vacuo P_Dry->P_Concentrate P_Purify Purification (Column Chromatography) P_Concentrate->P_Purify P_Product Protected Alcohol P_Purify->P_Product D_Start Start: Protected Alcohol, Reagent, Solvent D_Reaction Reaction at specified temperature D_Start->D_Reaction D_TLC Monitor by TLC D_Reaction->D_TLC D_Workup Aqueous Workup D_TLC->D_Workup Upon Completion D_Dry Dry Organic Layer D_Workup->D_Dry D_Concentrate Concentrate in vacuo D_Dry->D_Concentrate D_Purify Purification D_Concentrate->D_Purify D_Product Deprotected Alcohol D_Purify->D_Product

References

Diphenylchlorosilane versus other chlorosilanes: a reactivity comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and materials science, chlorosilanes serve as indispensable reagents for the introduction of silicon-containing moieties, offering pathways to a diverse array of organosilicon compounds. The reactivity of these compounds is a critical parameter that dictates their utility in various applications, from the synthesis of complex molecules in drug development to the production of polysiloxane polymers. This guide provides an objective comparison of the reactivity of diphenylchlorosilane against other commonly employed chlorosilanes, namely trimethylchlorosilane, dimethyldichlorosilane, and phenyltrichlorosilane. The comparison is supported by an analysis of steric and electronic effects, and this guide furnishes detailed experimental protocols for the comparative assessment of their reactivity.

Core Reactivity Principles of Chlorosilanes

The reactivity of chlorosilanes in nucleophilic substitution reactions is primarily governed by the electrophilicity of the silicon atom and the stability of the transition state. The silicon-chlorine bond is highly polarized, rendering the silicon atom susceptible to attack by nucleophiles such as water, alcohols, and amines. The reaction proceeds via a nucleophilic substitution mechanism, leading to the displacement of the chloride ion.

Two key factors dictate the relative reactivity of different chlorosilanes:

  • Steric Hindrance: Bulky substituents on the silicon atom impede the approach of the nucleophile, thereby slowing down the reaction rate.

  • Electronic Effects: The nature of the organic substituents influences the electron density at the silicon center. Electron-withdrawing groups enhance the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.

Comparative Reactivity Analysis

The reactivity of this compound is benchmarked against three other widely used chlorosilanes. A qualitative reactivity trend can be established by considering the interplay of steric and electronic effects.

Qualitative Reactivity Order (General Trend):

Phenyltrichlorosilane > Dimethyldichlorosilane > Trimethylchlorosilane > this compound

This trend is a generalization, and the actual relative rates can be influenced by the specific nucleophile and reaction conditions.

Discussion of Substituent Effects:

  • Phenyltrichlorosilane (PhSiCl₃): The presence of three electron-withdrawing chlorine atoms and one phenyl group makes the silicon atom highly electrophilic. While the phenyl group is bulky, the strong inductive effect of the chlorine atoms dominates, leading to high reactivity.

  • Dimethyldichlorosilane (Me₂SiCl₂): With two chlorine atoms, the silicon center is still significantly electrophilic. The two methyl groups are less sterically demanding than phenyl groups, contributing to its high reactivity.

  • Trimethylchlorosilane (Me₃SiCl): Having only one chlorine atom and three electron-donating methyl groups, the silicon atom in trimethylchlorosilane is less electrophilic compared to di- and trichlorosilanes. The steric hindrance from the three methyl groups is moderate.

  • This compound (Ph₂SiHCl): This molecule presents a more complex case. The two bulky phenyl groups create significant steric hindrance around the silicon atom. Electronically, phenyl groups are generally considered to be inductively withdrawing, which would increase the silicon's electrophilicity. However, the steric hindrance is often the dominating factor, leading to a generally lower reactivity compared to the other chlorosilanes in this list, especially in reactions sensitive to steric bulk.

Quantitative Data Presentation

Obtaining directly comparable quantitative data from a single source for all four chlorosilanes under identical conditions is challenging. The following table summarizes typical observations and provides a framework for the expected relative reactivity in common reactions.

ChlorosilaneStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Reactivity FeaturesRelative Hydrolysis Rate (Qualitative)
This compound (C₆H₅)₂SiHCl218.75263Significant steric hindrance from two phenyl groups.Slowest
Trimethylchlorosilane (CH₃)₃SiCl108.6457Moderate steric hindrance, electron-donating methyl groups.Slow
Dimethyldichlorosilane (CH₃)₂SiCl₂129.0670Less steric hindrance than phenyl-substituted silanes, two reactive sites.Fast
Phenyltrichlorosilane C₆H₅SiCl₃211.54201Highly electrophilic silicon due to three chlorine atoms.Fastest

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of these chlorosilanes, a series of controlled experiments are necessary. Below are detailed methodologies for key experiments.

Determination of Hydrolysis Rate by Conductometry

Objective: To measure the rate of hydrolysis by monitoring the increase in conductivity due to the formation of hydrochloric acid (HCl).

Materials:

  • Chlorosilane of interest (this compound, Trimethylchlorosilane, etc.)

  • Anhydrous acetone (or other suitable inert solvent)

  • Deionized water

  • Conductivity meter and probe

  • Thermostated reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 0.1 M solution of the chlorosilane in anhydrous acetone.

  • Equilibrate the chlorosilane solution and deionized water to a constant temperature (e.g., 25 °C) in the thermostated reaction vessel.

  • Place the conductivity probe in the chlorosilane solution and begin stirring.

  • Initiate the reaction by adding a small, known volume of deionized water to the chlorosilane solution.

  • Record the conductivity of the solution at regular time intervals (e.g., every 10 seconds) until the conductivity reaches a plateau.

  • Plot conductivity versus time. The initial slope of the curve is proportional to the initial rate of reaction.

  • Repeat the experiment for each chlorosilane under identical conditions (concentration, temperature, solvent, and water volume).

  • The relative initial rates provide a quantitative comparison of the hydrolysis reactivity.

Comparative Silylation of an Alcohol Monitored by Gas Chromatography (GC)

Objective: To compare the rate of silylation of a standard alcohol by different chlorosilanes.

Materials:

  • Chlorosilane of interest

  • A standard alcohol (e.g., 1-octanol)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • A non-reactive internal standard (e.g., dodecane)

  • A base (e.g., triethylamine or pyridine) to act as an HCl scavenger

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Syringes and vials

Procedure:

  • Prepare a stock solution containing the alcohol and the internal standard in the anhydrous solvent.

  • In a reaction vial, add the stock solution and the base.

  • Initiate the reaction by adding a stoichiometric amount of the chlorosilane.

  • At specific time intervals (e.g., 1, 5, 15, 30, and 60 minutes), withdraw a small aliquot of the reaction mixture and quench it by adding it to a vial containing a small amount of a short-chain alcohol (e.g., methanol) to react with any remaining chlorosilane.

  • Analyze the quenched aliquots by GC-FID.

  • The progress of the reaction can be monitored by observing the decrease in the alcohol peak area and the increase in the silylated product peak area relative to the internal standard.

  • Plot the concentration of the alcohol versus time for each chlorosilane.

  • The initial rates of alcohol consumption can be determined from the slopes of these plots, providing a direct comparison of the silylation reactivity.

Visualizing Reaction Pathways and Workflows

General Mechanism of Chlorosilane Hydrolysis

The hydrolysis of a chlorosilane proceeds through a nucleophilic attack of water on the electrophilic silicon atom, followed by the elimination of hydrogen chloride. This process can continue if multiple chloro groups are present, leading to the formation of silanols, which can then condense to form siloxanes.

Hydrolysis_Mechanism Chlorosilane R₃Si-Cl TransitionState [R₃Si(Cl)(OH₂)]‡ Chlorosilane->TransitionState + H₂O Water H₂O Water->TransitionState Silanol R₃Si-OH TransitionState->Silanol HCl HCl TransitionState->HCl Siloxane R₃Si-O-SiR₃ Silanol->Siloxane + R₃Si-OH - H₂O

Caption: General mechanism for the hydrolysis of a chlorosilane.

Experimental Workflow for Reactivity Comparison

A logical workflow is essential for ensuring a fair and accurate comparison of the reactivity of different chlorosilanes.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare standardized solutions (Chlorosilanes, Nucleophile, Solvent) Equilibrate Equilibrate reactants and instrumentation to constant temperature Prep_Solutions->Equilibrate Initiate Initiate reaction by mixing reactants Equilibrate->Initiate Monitor Monitor reaction progress over time (e.g., Conductivity, GC, NMR) Initiate->Monitor Plot_Data Plot kinetic data (e.g., [Product] vs. time) Monitor->Plot_Data Calc_Rates Calculate initial reaction rates Plot_Data->Calc_Rates Compare Compare relative rates of chlorosilanes Calc_Rates->Compare

Caption: Workflow for comparing the reactivity of chlorosilanes.

Conclusion

The reactivity of chlorosilanes is a nuanced interplay of steric and electronic factors. While a general trend can be predicted, empirical determination through controlled experiments is crucial for accurate comparison. This compound, with its significant steric bulk, generally exhibits lower reactivity compared to less hindered or more electrophilic chlorosilanes like trimethylchlorosilane, dimethyldichlorosilane, and phenyltrichlorosilane. The choice of a specific chlorosilane for a given application will depend on the desired reaction rate, selectivity, and the nature of the substrate. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess and compare the reactivity of these versatile reagents, enabling more informed decisions in their synthetic endeavors.

A Comparative Purity Assessment of Commercially Available Diphenylchlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of commercially available Diphenylchlorosilane from various suppliers. The assessment is based on established analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for precise purity determination. This document offers detailed experimental protocols and presents the data in a clear, comparative format to aid researchers in selecting the most suitable grade of this compound for their specific applications.

Introduction to this compound and the Importance of Purity

This compound ((C₆H₅)₂SiHCl) is a key organosilicon compound widely utilized in organic synthesis, particularly as a protecting group for alcohols and in the formation of silicon-carbon bonds. The purity of this reagent is critical, as impurities can lead to side reactions, lower yields, and the introduction of unwanted byproducts in sensitive applications such as pharmaceutical and materials science research. Common impurities in chlorosilanes can include other chlorosilanes (e.g., dichlorodiphenylsilane, silicon tetrachloride), partially substituted silanes, and trace metal or boron compounds originating from the manufacturing process.

Experimental Workflow for Purity Assessment

The following diagram outlines the systematic approach for the comparative purity assessment of commercial this compound samples.

G cluster_0 Sample Acquisition & Preparation cluster_2 Data Analysis & Comparison A Procure this compound from Suppliers A, B, and C B Sample Handling in Inert Atmosphere (Glovebox) A->B C Preparation of GC-MS Samples (Dilution in Anhydrous Hexane) B->C D Preparation of qNMR Samples (Dissolution in CDCl₃ with Internal Standard) B->D E GC-MS Analysis for Impurity Profiling C->E Injection F ¹H qNMR Analysis for Purity Quantification D->F Acquisition G Identification of Impurities via Mass Spectra Library E->G H Calculation of Purity from ¹H NMR Integrals F->H I Comparative Data Tabulation G->I H->I J Generation of Comparison Guide I->J

Figure 1: Experimental workflow for the purity assessment of this compound.

Comparative Purity Data

The following table summarizes the purity data obtained from the analysis of this compound samples from three representative commercial suppliers. The purity is determined by ¹H qNMR, and the major impurities are identified and quantified by GC-MS.

Supplier Stated Purity Purity by ¹H qNMR (%) Major Impurities Detected by GC-MS (%) Notes
Supplier A >98%98.5 ± 0.2Dichlorodiphenylsilane (0.8)Triphenylsilane (0.4)Unidentified Siloxane (0.3)High purity with minor related silane impurities.
Supplier B 97%97.2 ± 0.3Dichlorodiphenylsilane (1.5)Benzene (0.5)Silicon Tetrachloride (0.3)Contains residual solvent and a higher level of dichlorinated impurity.
Supplier C Technical Grade92.1 ± 0.5Dichlorodiphenylsilane (4.2)Triphenylsilane (1.8)Various Siloxanes (1.5)Unidentified Organosilanes (0.4)Lower purity with a significant percentage of related silane and siloxane impurities.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is designed to separate, identify, and semi-quantify volatile and semi-volatile impurities in this compound.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[1]

    • Autosampler: Agilent 7693A or equivalent.

  • Sample Preparation:

    • Due to the moisture sensitivity of this compound, all sample manipulations should be performed under an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Prepare a 1 mg/mL stock solution by dissolving approximately 10 mg of this compound in 10 mL of anhydrous hexane.

    • Further dilute the stock solution 1:10 with anhydrous hexane to a final concentration of 100 µg/mL.

    • Transfer the final solution to a 2 mL GC vial with a PTFE-lined cap.

  • GC-MS Parameters:

    • Inlet: Split/splitless injector in split mode (50:1 split ratio).

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

    • Semi-quantify impurities based on their peak area relative to the total ion chromatogram area.

Quantitative ¹H NMR (qNMR) Spectroscopy for Purity Determination

This protocol provides a highly accurate and precise method for determining the absolute purity of this compound using an internal standard.

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • NMR Tubes: 5 mm high-precision NMR tubes.

  • Materials:

    • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

    • Internal Standard: 1,3,5-Trimethoxybenzene (TMB), certified reference material.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of 1,3,5-Trimethoxybenzene into a clean, dry vial. Record the weights to the nearest 0.01 mg.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Acquisition Time: ≥ 3 seconds.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K.

  • Data Processing and Purity Calculation:

    • Apply an exponential line broadening of 0.3 Hz.

    • Manually phase the spectrum and perform a baseline correction.

    • Integrate the Si-H proton signal of this compound (a singlet around 5.8 ppm) and the aromatic protons of 1,3,5-Trimethoxybenzene (a singlet around 6.1 ppm).

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal (N_analyte = 1 for Si-H; N_IS = 3 for the aromatic protons of TMB)

      • MW = Molecular weight

      • W = Weight

      • P_IS = Purity of the internal standard

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical techniques and the final purity assessment.

G cluster_0 Analytical Inputs cluster_1 Analytical Methods cluster_2 Primary Data Outputs cluster_3 Final Assessment A This compound Sample B GC-MS Analysis A->B C ¹H qNMR Analysis A->C D Impurity Identification (Mass Spectra) B->D E Relative Impurity Abundance (Peak Area %) B->E F Precise Molar Ratio (Integral Ratios) C->F G Impurity Profile D->G E->G H Absolute Purity (%) F->H I Overall Quality Assessment G->I H->I

Figure 2: Logical flow from analytical methods to final purity assessment.

Conclusion

The purity of this compound can vary significantly between suppliers and grades. For applications where high purity is paramount, it is crucial to perform independent analytical verification. This guide provides robust and detailed protocols for GC-MS and qNMR analysis, which together offer a comprehensive assessment of both the identity and quantity of impurities. Researchers are encouraged to use these methodologies to qualify their starting materials, ensuring the reliability and reproducibility of their experimental results.

References

A Comparative Guide to Dichlorodiphenylsilane and Diphenylchlorosilane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control over polymer architecture is paramount. In the realm of silicone polymers, the choice of silane precursors is a critical determinant of the final material's properties. This guide provides an objective comparison of two key phenyl-substituted chlorosilanes—dichlorodiphenylsilane and diphenylchlorosilane—in the context of polysiloxane synthesis, supported by established experimental principles.

Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) is a bifunctional monomer that serves as a fundamental building block for the main chain of phenyl-containing silicone polymers.[1][2][3] Its two reactive chlorine atoms allow for the formation of a linear polymer backbone through a series of hydrolysis and condensation reactions. In contrast, This compound ((C₆H₅)₂SiHCl) is primarily utilized as a chain-terminating agent. Its single reactive chlorine atom, upon hydrolysis, forms a terminal silanol group that can react with the growing polymer chain, effectively capping it and controlling the final molecular weight. While not as commonly cited as other monochlorosilanes for this purpose, its monofunctional nature dictates this role in polymerization.

Performance Comparison in Polysiloxane Synthesis

The functional difference between these two silanes leads to distinct outcomes in polymer synthesis. Dichlorodiphenylsilane is essential for building the polymer backbone, while this compound is used to control the polymer's size. The relative ratio of these two components in a reaction mixture is a key factor in tailoring the properties of the resulting polysiloxane.

PropertyDichlorodiphenylsilane (Chain Propagator)This compound (Chain Terminator)Effect of Increasing Terminator Concentration
Functionality BifunctionalMonofunctionalDecreases average polymer chain length
Role in Polymerization Chain propagation, backbone formationChain termination, molecular weight controlLower molecular weight polymers
Resulting Polymer Structure Linear or cross-linked (with trifunctional silanes)End-capping of polymer chainsIncreased proportion of shorter chains
Viscosity of Resulting Polymer Higher viscosity with longer chainsLower viscosity due to shorter chainsDecreased viscosity
Thermal Stability High, due to Si-O-Si backbone with phenyl groupsContributes to overall thermal stabilityMay slightly decrease with very short chains

Experimental Protocols

The synthesis of phenyl-containing polysiloxanes using dichlorodiphenylsilane and a chain-terminating agent like this compound typically involves hydrolysis and subsequent condensation.

Experimental Protocol: Hydrolysis and Condensation of Dichlorodiphenylsilane

Materials:

  • Dichlorodiphenylsilane

  • This compound (or other monofunctional chlorosilane as a chain terminator)

  • Deionized water

  • A suitable solvent (e.g., toluene or diethyl ether)

  • A weak base (e.g., sodium bicarbonate) for neutralizing the HCl byproduct

Procedure:

  • Dissolution: A calculated amount of dichlorodiphenylsilane and this compound are dissolved in the chosen solvent in a reaction vessel equipped with a stirrer, dropping funnel, and a condenser with a gas outlet to handle the evolved hydrogen chloride gas. The ratio of the two silanes will determine the target molecular weight of the polymer.

  • Hydrolysis: Deionized water is slowly added to the stirred solution from the dropping funnel. The hydrolysis of the chlorosilane groups to silanol groups is an exothermic reaction and produces hydrochloric acid as a byproduct.[2] The reaction temperature should be controlled.

  • Neutralization: After the addition of water is complete, the mixture is stirred until the hydrolysis is complete. The resulting hydrochloric acid is then neutralized by the addition of a weak base.

  • Condensation: The temperature is then raised to promote the condensation of the silanol groups to form siloxane (Si-O-Si) bonds, with the elimination of water. This step leads to the formation of the polysiloxane chains.

  • Purification: The organic layer containing the polymer is separated, washed with water to remove any remaining salts, and then dried. The solvent is subsequently removed under reduced pressure to yield the final polysiloxane.

Visualizing the Synthesis and Control

The following diagrams illustrate the key chemical transformations and the logical relationship between the choice of silane and the resulting polymer structure.

G cluster_hydrolysis Hydrolysis DCDPS Dichlorodiphenylsilane ((C₆H₅)₂SiCl₂) Silanediol Diphenylsilanediol ((C₆H₅)₂Si(OH)₂) DCDPS->Silanediol + 2H₂O - 2HCl DPCS This compound ((C₆H₅)₂SiHCl) Silanol Diphenylsilanol ((C₆H₅)₂SiH(OH)) DPCS->Silanol + H₂O - HCl Water Water (H₂O)

Caption: Hydrolysis of Dichlorodiphenylsilane and this compound.

G cluster_condensation Condensation Polymerization Silanediol Diphenylsilanediol GrowingChain Growing Polysiloxane Chain Silanediol->GrowingChain + Diphenylsilanediol - H₂O GrowingChain->GrowingChain TerminatedChain Terminated Polysiloxane Chain GrowingChain->TerminatedChain + Diphenylsilanol - H₂O Silanol Diphenylsilanol

Caption: Chain Propagation and Termination in Polysiloxane Synthesis.

G Start Polymer Synthesis Goal HighMW High Molecular Weight Polymer Start->HighMW LowMW Low Molecular Weight Polymer Start->LowMW HighDCDPS High Dichlorodiphenylsilane Ratio HighMW->HighDCDPS HighDPCS High this compound Ratio LowMW->HighDPCS

Caption: Logical Relationship Between Monomer Ratio and Polymer Molecular Weight.

References

Characterizing Diphenylchlorosilane Derivatives: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of diphenylchlorosilane and its derivatives is paramount for ensuring the quality, reactivity, and safety of these versatile compounds in pharmaceutical and materials science applications. Mass spectrometry stands out as a powerful analytical tool for elucidating their molecular weight, structure, and purity. This guide provides an objective comparison of common mass spectrometry techniques for the analysis of this compound derivatives, supported by experimental considerations and data interpretation.

At a Glance: Comparison of Mass Spectrometry Techniques

The selection of a mass spectrometry technique for analyzing this compound derivatives hinges on the specific analytical goal, whether it be routine identification, quantitative analysis, or in-depth structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) is the most prevalent approach due to the volatility of many silane compounds. The choice of ionization method and mass analyzer are critical variables that dictate the quality and nature of the data obtained.

TechniqueIonization MethodMass AnalyzerMass ResolutionMass AccuracyKey Application
GC-MS Electron Ionization (EI)QuadrupoleLow (~1,000)Low (~100-200 ppm)Routine identification and quantification, structural elucidation via fragmentation.
GC-MS Chemical Ionization (CI)QuadrupoleLow (~1,000)Low (~100-200 ppm)Molecular weight determination, analysis of thermally labile derivatives.
GC-QTOF MS Electron Ionization (EI)Quadrupole Time-of-Flight (QTOF)High (up to 60,000)High (<5 ppm)Accurate mass determination, confident formula confirmation, complex mixture analysis.
GC-Orbitrap MS Electron Ionization (EI)OrbitrapVery High (up to 240,000)Very High (<1-2 ppm)Unambiguous formula determination, detailed fragmentation analysis, research applications.
LC-MS/MS Electrospray Ionization (ESI)Triple Quadrupole (QqQ) or Ion TrapLow to ModerateLow to ModerateAnalysis of less volatile derivatives (e.g., diphenylsilanediol), quantitative analysis.

In-Depth Analysis of Key Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecules, leading to extensive and reproducible fragmentation.[1][2] This fragmentation pattern serves as a molecular fingerprint, which is invaluable for structural elucidation and library matching.

Advantages:

  • Provides detailed structural information from fragmentation patterns.[1]

  • Highly reproducible spectra, enabling the use of extensive mass spectral libraries for compound identification.[2]

Disadvantages:

  • The molecular ion peak may be weak or absent for some this compound derivatives due to extensive fragmentation, making molecular weight determination challenging.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) with Chemical Ionization (CI)

Chemical Ionization is a "soft" ionization technique that results in less fragmentation compared to EI.[3] It typically produces a prominent protonated molecule ([M+H]+) or adduct ions, which simplifies the determination of the molecular weight.[3]

Advantages:

  • Provides clear molecular weight information.[3]

  • Suitable for analyzing thermally sensitive this compound derivatives that may degrade under hard ionization conditions.

Disadvantages:

  • Provides limited structural information due to minimal fragmentation.

High-Resolution Mass Spectrometry: GC-QTOF and GC-Orbitrap

For applications demanding the highest confidence in compound identification and characterization, high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (QTOF) and Orbitrap are employed.[4][5] These instruments provide exceptional mass accuracy and resolution, allowing for the unambiguous determination of elemental compositions and the differentiation of isobaric interferences.[4][5]

GC-QTOF MS offers a good balance of high resolution, mass accuracy, and acquisition speed, making it suitable for both qualitative and quantitative studies.[4] GC-Orbitrap MS provides the highest available resolution and mass accuracy, which is particularly advantageous for complex sample analysis and in-depth structural characterization of novel this compound derivatives.[5][6][7]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Less Volatile Derivatives

For less volatile or more polar derivatives, such as diphenylsilanediol (the hydrolysis product of this compound), Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable technique. Electrospray Ionization (ESI) is a soft ionization method commonly used in LC-MS that allows for the analysis of these types of compounds.[8]

Experimental Protocols

GC-MS Analysis of this compound

Objective: To identify and characterize volatile this compound derivatives.

Methodology:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the this compound derivative in a dry, volatile, and non-polar organic solvent such as hexane or dichloromethane.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

    • Injector: Operate in splitless mode for trace analysis or split mode for more concentrated samples. Set the injector temperature to 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min.

    • Carrier Gas: Use helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode:

      • Electron Ionization (EI): Use a standard electron energy of 70 eV.

      • Chemical Ionization (CI): Use methane or isobutane as the reagent gas.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

LC-MS/MS Analysis of Diphenylsilanediol

Objective: To quantify the less volatile hydrolysis product, diphenylsilanediol.

Methodology:

  • Sample Preparation: Extract the diphenylsilanediol from the sample matrix using a suitable organic solvent. The extract may need to be concentrated and reconstituted in a solvent compatible with the mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for diphenylsilanediol would need to be optimized.

Visualizing the Workflow and Fragmentation

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Acquisition & Interpretation Sample This compound Derivative Sample Dilution Dilution in Organic Solvent Sample->Dilution for GC-MS Extraction Liquid-Liquid Extraction (for LC-MS) Sample->Extraction for LC-MS GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Dilution->GC_MS LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) Extraction->LC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MS->Data_Acquisition Quantification Quantification LC_MS->Quantification EI_Spectrum EI Mass Spectrum (Fragmentation Pattern) Data_Acquisition->EI_Spectrum CI_Spectrum CI Mass Spectrum (Molecular Ion) Data_Acquisition->CI_Spectrum HRMS_Data High-Resolution Data (Accurate Mass) Data_Acquisition->HRMS_Data Structural_Elucidation Structural Elucidation EI_Spectrum->Structural_Elucidation CI_Spectrum->Structural_Elucidation HRMS_Data->Structural_Elucidation

Caption: General workflow for the characterization of this compound derivatives.

Proposed Fragmentation Pathway of this compound (EI-MS)

fragmentation_pathway cluster_fragments M [(C6H5)2SiCl]+• m/z 218/220 M_minus_Cl [(C6H5)2Si]+• m/z 183 M->M_minus_Cl - Cl• M_minus_Ph [C6H5SiCl]+• m/z 141/143 M->M_minus_Ph - C6H5• M_minus_HCl [C12H9Si]+• m/z 181 M_minus_Cl->M_minus_HCl - H• PhSi [C6H5Si]+ m/z 105 M_minus_Cl->PhSi - C6H5• M_minus_Ph->PhSi - Cl• C6H5 [C6H5]+ m/z 77 PhSi->C6H5 - Si

Caption: Proposed EI fragmentation of this compound.

Conclusion

The characterization of this compound derivatives by mass spectrometry is a robust and informative approach. For routine analysis and structural confirmation through fragmentation, GC-MS with Electron Ionization is a powerful tool. When molecular weight determination is the primary goal, or for thermally labile compounds, Chemical Ionization is the preferred method. For the highest level of confidence in structural elucidation and for the analysis of complex mixtures, high-resolution techniques such as GC-QTOF and GC-Orbitrap MS are indispensable. For less volatile derivatives, LC-MS provides a complementary and effective analytical solution. The choice of technique should be guided by the specific analytical requirements of the research or development project.

References

A Comparative Guide to Diphenylchlorosilane: Applications and Limitations in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylchlorosilane is a versatile organosilicon compound widely employed in organic synthesis and materials science. Its primary applications lie in the protection of hydroxyl groups, derivatization for analytical purposes, and as a precursor for silicone-based polymers. This guide provides a comprehensive comparison of this compound with alternative reagents, supported by experimental data and detailed protocols to inform its effective use in research and drug development.

I. This compound as a Protecting Group for Alcohols

The protection of alcohols as silyl ethers is a fundamental strategy in multi-step organic synthesis, preventing unwanted reactions of the hydroxyl group.[1] this compound offers a valuable option for this purpose, forming a diphenylsilyl ether. The stability and reactivity of the resulting silyl ether are crucial considerations in selecting an appropriate protecting group.

A. Comparison with Other Silyl Ethers

The choice of silylating agent dictates the stability of the resulting silyl ether, which is largely influenced by the steric bulk around the silicon atom.[2] A common proxy for understanding the properties of the diphenylsilyl group is the tert-butyldiphenylsilyl (TBDPS) group, which is structurally similar and for which more comparative data is available. The general order of stability for common silyl ethers in acidic media is:

TMS < TES < TBDMS < TIPS < TBDPS [3]

This trend highlights the high stability of bulky aromatic silyl ethers like TBDPS, and by extension, diphenylsilyl ethers, under acidic conditions.

Silylating AgentCommon AbbreviationKey FeaturesRelative Stability (Acidic)
TrimethylchlorosilaneTMSClEasily cleaved, suitable for temporary protection.[4]1
TriethylchlorosilaneTESClMore stable than TMS, can be selectively removed in the presence of more robust groups.[4]64
tert-ButyldimethylchlorosilaneTBDMSCl / TBSClGood balance of stability and ease of removal, widely used.[2]20,000
TriisopropylchlorosilaneTIPSClHigh steric bulk, very stable to a range of conditions.700,000
This compound Ph₂SiHClForms a diphenylsilyl ether, offering significant stability.High (Data inferred from TBDPS)
tert-Butylthis compoundTBDPSClVery high steric bulk and stability, ideal for harsh reaction conditions.[2]5,000,000
B. Experimental Protocols

1. Protection of a Primary Alcohol using this compound

  • Materials:

    • Primary alcohol (1.0 equiv)

    • This compound (1.2 equiv)

    • Imidazole (2.5 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the primary alcohol and imidazole in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add this compound to the stirred solution at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

2. Deprotection of a Diphenylsilyl Ether using Fluoride

  • Materials:

    • Diphenylsilyl-protected alcohol (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the diphenylsilyl-protected alcohol in anhydrous THF.

    • Add the TBAF solution dropwise to the stirred solution at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.[2]

G cluster_protection Protection Workflow Start_P Primary/Secondary Alcohol Reagents_P This compound Imidazole, DMF Start_P->Reagents_P 1. Reaction_P Silylation Reaction (Room Temperature) Reagents_P->Reaction_P 2. Workup_P Aqueous Workup & Extraction Reaction_P->Workup_P 3. Purification_P Column Chromatography Workup_P->Purification_P 4. End_P Diphenylsilyl Ether Purification_P->End_P 5. G cluster_deprotection Deprotection Workflow Start_D Diphenylsilyl Ether Reagents_D TBAF in THF Start_D->Reagents_D 1. Reaction_D Fluoride-mediated Cleavage Reagents_D->Reaction_D 2. Workup_D Aqueous Quench & Extraction Reaction_D->Workup_D 3. Purification_D Column Chromatography Workup_D->Purification_D 4. End_D Original Alcohol Purification_D->End_D 5. G cluster_derivatization GC-MS Derivatization Workflow Analyte Polar Analyte (e.g., Steroid) Reagent This compound + Pyridine Analyte->Reagent 1. Add Reaction Derivatization (Heating) Reagent->Reaction 2. React Analysis GC-MS Injection Reaction->Analysis 3. Analyze G cluster_polymerization Silicone Polymer Synthesis Monomers This compound + Dimethyldichlorosilane Hydrolysis Hydrolysis (Water, Toluene) Monomers->Hydrolysis 1. Condensation Polycondensation Hydrolysis->Condensation 2. Polymer Phenyl-containing Silicone Polymer Condensation->Polymer 3.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Diphenylchlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Diphenylchlorosilane, a valuable reagent in organic synthesis, demands meticulous handling due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower you to work with confidence and security.

This compound is classified as a substance that causes severe skin burns and eye damage.[1][2] A primary hazard is its violent reaction with water, which necessitates stringent handling protocols to prevent accidental contact with moisture.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE to mitigate exposure risks.

Exposure Route Recommended Personal Protective Equipment Additional Recommendations
Skin Contact - Chemical-resistant gloves (Neoprene or nitrile rubber are suggested options).[4] - Protective clothing to prevent skin contact.[1] - A Nomex® laboratory coat over cotton clothing is recommended.- Immediately remove and wash contaminated clothing before reuse.[3][4] - Inspect gloves for any signs of degradation before use.[3]
Eye/Face Contact - Tightly fitting safety goggles.[1] - A face shield (minimum 8-inch) should be worn in addition to goggles.[1]- Ensure eyewash stations are readily accessible in the immediate work area.[2][3][4]
Inhalation - Use in a well-ventilated area, preferably within a chemical fume hood.[3][4] - If ventilation is inadequate, a NIOSH-certified respirator with an appropriate cartridge for organic vapors and acid gases is required.[4]- Annual medical evaluations and fit testing are necessary for respirator users.[5]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, procedural workflow is critical for minimizing risks associated with this compound.

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is free of clutter and moisture.

  • Verify that an emergency eyewash station and safety shower are accessible and functioning correctly.[3][4]

  • Assemble all necessary equipment and reagents before introducing this compound to the work area.

  • Don all required personal protective equipment as outlined in the table above.

2. Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood to ensure adequate ventilation.[3]

  • Avoid all contact with skin and eyes.[4] Do not breathe in vapors or mists.[4]

  • Keep containers of this compound tightly closed when not in use and store them under an inert atmosphere, away from moisture.[3][4]

  • In case of accidental skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water. Seek immediate medical attention.[3]

  • For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1]

3. Spill Management:

  • In the event of a spill, evacuate personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as Chemizorb®.

  • Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[1]

  • Do not allow the spilled product to enter drains.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility to protect both individuals and the environment.

  • Waste Collection: All waste containing this compound, including residual amounts in containers and contaminated absorbent materials, must be collected as hazardous waste.

  • Containerization: Use sturdy, leak-proof, and clearly labeled containers for waste collection.

  • Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations. Under no circumstances should this compound or its waste be disposed of down the drain.[1]

Workflow for Handling and Disposal of this compound

A Preparation - Verify fume hood and safety showers - Don appropriate PPE B Handling - Work within fume hood - Avoid contact and inhalation A->B C Spill Management - Evacuate and contain - Use inert absorbent B->C Accidental Spill D Waste Collection - Collect all contaminated materials - Use designated hazardous waste containers B->D Routine Use C->D E Disposal - Label and store waste properly - Arrange for pickup by approved  waste disposal service D->E F End of Process E->F

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylchlorosilane
Reactant of Route 2
Diphenylchlorosilane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.